Product packaging for 5-Hydantoinacetic acid(Cat. No.:CAS No. 5427-26-9)

5-Hydantoinacetic acid

Cat. No.: B147037
CAS No.: 5427-26-9
M. Wt: 158.11 g/mol
InChI Key: DQQLZADYSWBCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Hydantoinacetic acid is a useful research compound. Its molecular formula is C5H6N2O4 and its molecular weight is 158.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O4 B147037 5-Hydantoinacetic acid CAS No. 5427-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQLZADYSWBCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875595
Record name (2,5-dioxoimidazolidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5427-26-9
Record name 5-Hydantoinacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5427-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1,3-diazolidin-4-ylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydantoinacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydantoinacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,5-dioxoimidazolidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxo-1,3-diazolidin-4-ylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydantoinacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5427-26-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydantoinacetic acid, also known as (2,5-dioxoimidazolidin-4-yl)acetic acid, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its hydantoin core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and biological significance of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 5427-26-9[1]
Molecular Formula C₅H₆N₂O₄[1]
Molecular Weight 158.11 g/mol [1]
Melting Point 214-215 °C (decomposes)[2]
Appearance White to off-white powder[2]
Synonyms (2,5-dioxoimidazolidin-4-yl)acetic acid, 5-Carboxymethylhydantoin[1]

Table 1: Physicochemical Properties of this compound

Solubility
SolventSolubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSparingly Soluble

Table 2: Solubility Profile of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for hydantoin ring formation, most notably the Urech hydantoin synthesis and the Bucherer-Bergs reaction.

Urech Hydantoin Synthesis

The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization.[6] For the synthesis of this compound, aspartic acid is the logical starting material.

Experimental Protocol: Synthesis from Aspartic Acid [7]

  • Step 1: Formation of the Ureido-acid. Dissolve L-aspartic acid (4.3 mmol) in 20 mL of water. Adjust the pH to 5 with concentrated HCl. To this solution, add potassium cyanate (12.9 mmol). Heat the mixture with agitation at 60°C for 4 hours.

  • Step 2: Cyclization. After the initial reaction, acidify the resulting solution to a pH of 2 with concentrated HCl. Continue to agitate the mixture for another 4 hours, during which a white solid will precipitate.

  • Step 3: Isolation and Purification. Filter the precipitated solid and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a methanol-water mixture.

Urech Synthesis of this compound.
Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multi-component reaction that typically utilizes a carbonyl compound, ammonium carbonate, and a cyanide source to form a hydantoin.[8][9] While a specific protocol for the direct synthesis of this compound using this method is less common, it is a cornerstone of hydantoin chemistry.

General Workflow for Bucherer-Bergs Reaction

General Workflow of the Bucherer-Bergs Reaction.

Spectral Data and Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz): [10]

  • δ 12.52 (s, 1H): This broad singlet corresponds to the carboxylic acid proton (-COOH).

  • δ 10.64 (s, 1H): This singlet is assigned to one of the N-H protons of the hydantoin ring.

  • δ 7.89 (s, 1H): This singlet corresponds to the other N-H proton of the hydantoin ring.

  • δ 4.20 (t, 1H): This triplet is attributed to the methine proton (-CH-) at the 5-position of the hydantoin ring.

  • δ 2.64 (d, 1H) & 2.63 (d, 1H): These two doublets represent the diastereotopic methylene protons (-CH₂-) of the acetic acid side chain.

¹³C NMR (DMSO-d₆, 101 MHz): [11]

  • δ 175.8, 172.5, 157.7: These downfield signals are characteristic of the carbonyl carbons (C=O) of the carboxylic acid and the hydantoin ring.

  • δ 54.4: This signal corresponds to the methine carbon (-CH-) at the 5-position of the hydantoin ring.

  • δ 35.4: This upfield signal is assigned to the methylene carbon (-CH₂-) of the acetic acid side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[12]

  • ~3202 cm⁻¹ (N-H stretch): A broad absorption indicating the N-H bonds of the hydantoin ring.[7]

  • ~3360 cm⁻¹ (O-H stretch): A broad band characteristic of the carboxylic acid hydroxyl group.[7]

  • ~1759 and 1707 cm⁻¹ (C=O stretch): Strong, sharp peaks corresponding to the carbonyl groups of the hydantoin ring and the carboxylic acid.[7]

  • ~1434 cm⁻¹ (C-N stretch): Indicative of the carbon-nitrogen bonds within the hydantoin ring.[7]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight (158.11 g/mol ). The fragmentation pattern is expected to involve the loss of characteristic neutral fragments.[13]

Expected Fragmentation Pathways:

  • Loss of H₂O (m/z 18): From the carboxylic acid group.

  • Loss of COOH (m/z 45): Cleavage of the carboxylic acid group.[13]

  • Decarboxylation (loss of CO₂, m/z 44): A common fragmentation for carboxylic acids.

  • Ring fragmentation: Cleavage of the hydantoin ring can lead to various smaller fragments.

Mass_Spec_Fragmentation M [C₅H₆N₂O₄]⁺˙ (m/z 158) M_minus_H2O [M - H₂O]⁺˙ M->M_minus_H2O - H₂O M_minus_COOH [M - COOH]⁺ M->M_minus_COOH - •COOH M_minus_CO2 [M - CO₂]⁺˙ M->M_minus_CO2 - CO₂ Fragments Other Ring Fragments M->Fragments

Plausible Fragmentation Pathways for this compound.

Biological Activity and Applications in Drug Development

While this compound itself is not typically used as a therapeutic agent, its core hydantoin structure is a key pharmacophore in a wide range of drugs. Hydantoin derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[14]

Precursor for Biologically Active Molecules

This compound is a valuable starting material for the synthesis of more complex molecules with therapeutic potential. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amidation or esterification, allowing for the generation of libraries of derivatives for drug screening. It has been used as a reactant in the synthesis of:

  • Antiparasitic agents that inhibit pteridine reductase.[2]

  • Anticancer agents based on 2,4-azolidinedione-acetic acid derivatives.[2]

  • Anti-inflammatory and analgesic drugs.[2]

Mechanism of Action of Hydantoin Derivatives

The antibacterial activity of certain hydantoin derivatives is attributed to their ability to disrupt bacterial cell membranes.[15] Some derivatives are designed to be membrane-active, incorporating cationic groups and lipid tails that facilitate interaction with and breakdown of the bacterial membrane.[15] Additionally, the hydantoin core may allow these compounds to penetrate the bacterial cell and interact with intracellular targets such as DNA and ribosomes, leading to a dual mechanism of action that could reduce the likelihood of bacterial resistance.[15]

References

Synthesis of 5-Hydantoinacetic Acid from Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing 5-hydantoinacetic acid and its derivatives from amino acid precursors. The document details the prevalent Urech hydantoin synthesis, including a modern microwave-assisted variation, and the multi-component Bucherer-Bergs reaction. Emphasis is placed on detailed experimental protocols, quantitative data presentation, and visualization of the synthetic workflows.

Introduction

Hydantoin and its derivatives are a critical class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug development.[1] this compound, in particular, serves as a key intermediate in the synthesis of various bioactive molecules. The synthesis of these compounds from readily available amino acids is a cornerstone of medicinal organic chemistry. The most common methods for this transformation are the Urech hydantoin synthesis and the Bucherer-Bergs reaction.[1]

Key Synthetic Methodologies

The primary methods for the synthesis of hydantoins from amino acids are the Urech synthesis and the Bucherer-Bergs reaction. The Urech synthesis proceeds through an N-carbamoylamino acid intermediate, while the Bucherer-Bergs reaction is a multi-component condensation.

Urech Hydantoin Synthesis

The Urech hydantoin synthesis, first reported in 1873, involves the reaction of an amino acid with an alkali metal cyanate to form a carbamoyl derivative, which is subsequently cyclized under acidic conditions to yield the hydantoin.[1][2] A significant advantage of this method is the retention of the stereochemistry at the alpha-carbon of the amino acid.

A modern variation of this method utilizes microwave irradiation to accelerate the reaction, often allowing for a one-pot synthesis with improved yields and shorter reaction times.[3]

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction, discovered in the early 20th century, is a one-pot synthesis of hydantoins from a carbonyl compound (aldehyde or ketone), ammonium carbonate, and an alkali metal cyanide.[4][5][6] While not a direct reaction with an amino acid, it is a powerful method for creating 5-substituted and 5,5-disubstituted hydantoins, which can be structurally analogous to amino acid-derived hydantoins.[7] For the synthesis of this compound, a suitable keto-acid precursor would be required.

Quantitative Data Summary

The following tables summarize the yields of hydantoin synthesis from various amino acids using different methodologies.

Table 1: Yields of Hydantoin Synthesis via Traditional Urech Method

Starting Amino AcidProductYield (%)Reference
GlycineThis compound precursorGood to Excellent[1]
Alanine5-MethylhydantoinGood to Excellent[1]
Phenylalanine5-BenzylhydantoinGood to Excellent[1]
Methionine5-(2-(Methylthio)ethyl)hydantoinGood to Excellent[1]
Aspartic AcidThis compound69-76%[8]

Table 2: Yields of Hydantoin Synthesis via Microwave-Assisted One-Pot Urech Method

Starting Amino AcidProductYield (%)Reference
L-Phenylalanine(S)-5-Benzylhydantoin89%[3]
L-Histidine(S)-5-((1H-Imidazol-4-yl)methyl)hydantoin70%[3]
Various Amino AcidsCorresponding Hydantoins34-89%[3]

Experimental Protocols

Protocol 1: Traditional Urech Hydantoin Synthesis

This protocol is a general procedure for the synthesis of hydantoins from α-amino acids.

Step 1: Esterification of the Amino Acid

  • Suspend the α-amino acid (e.g., 5 g) in absolute ethanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer and placed in an oil bath.[2]

  • Bubble hydrogen chloride gas through the mixture with stirring. The amino acid will slowly dissolve.[2]

  • Continuously add ethanol to replace any that evaporates.[2]

  • After the amino acid has completely dissolved, evaporate the mixture to dryness overnight at 45-50 °C to obtain the amino acid ethyl ester hydrochloride.[1]

Step 2: Formation of the Ureido Derivative

  • Dissolve the amino acid ethyl ester hydrochloride in water.

  • Add potassium cyanate (KCNO) to the solution at -5°C and stir for 2 hours.[1]

Step 3: Acid-Catalyzed Cyclization

  • Add 37% v/v hydrochloric acid to the ureido derivative.[1]

  • Heat the mixture on a steam bath overnight to effect cyclization.[2]

  • The resulting hydantoin can be purified by recrystallization.

Protocol 2: Microwave-Assisted One-Pot Urech Synthesis of (S)-5-Benzylhydantoin

This protocol describes a rapid and efficient one-pot synthesis of (S)-5-benzylhydantoin from L-phenylalanine.[3]

  • In a 30 mL microwave reactor vial, combine L-phenylalanine (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).[3]

  • Irradiate the mixture in an Anton-Paar Monowave 400 microwave reactor at 80 °C for 1 hour.[3]

  • Monitor the completion of the N-carbamylation reaction by TLC analysis.[3]

  • To the reaction mixture, add concentrated hydrochloric acid (7 mL).[3]

  • Irradiate the mixture again in the microwave reactor at 80 °C for 15 minutes to induce cyclization.[3]

  • The product can be isolated and purified by standard techniques.

Protocol 3: Synthesis of this compound from Aspartic Acid

This protocol details the synthesis of this compound specifically from aspartic acid.[8]

Step 1: Synthesis of Carbamoyl Aspartic Acid

  • In a reaction vessel, combine aspartic acid (66.5 g), sodium cyanate (35 g), and water (199.5 mL).[8]

  • Heat the mixture at 80 °C for 5 hours.[8]

  • After cooling, adjust the pH to 2.2 with 38% concentrated hydrochloric acid to precipitate the carbamoyl aspartic acid.[8]

  • Filter and dry the product. The reported yield is 67%.[8]

Step 2: Synthesis of this compound

  • To the carbamoyl aspartic acid (46.5 g), add 20 wt% hydrochloric acid (139.5 mL).[8]

  • Heat the mixture to evaporate it to dryness.[8]

  • Recrystallize the residue from water.[8]

  • Filter and dry the resulting solid to obtain this compound. The reported yield is 69%.[8]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described synthetic protocols.

experimental_workflow_1 cluster_step1 Step 1: Esterification cluster_step2 Step 2: Ureido Formation cluster_step3 Step 3: Cyclization start α-Amino Acid + Ethanol hcl Bubble HCl gas start->hcl dissolve Complete Dissolution hcl->dissolve evaporate1 Evaporate to Dryness (45-50°C) dissolve->evaporate1 ester_hcl Amino Acid Ethyl Ester Hydrochloride evaporate1->ester_hcl ester_hcl_input Amino Acid Ethyl Ester Hydrochloride kcno Add KCNO (-5°C, 2h) ester_hcl_input->kcno ureido Ureido Derivative kcno->ureido ureido_input Ureido Derivative hcl_add Add conc. HCl ureido_input->hcl_add heat Heat on Steam Bath (overnight) hcl_add->heat hydantoin Hydantoin Product heat->hydantoin

Caption: Workflow for Traditional Urech Hydantoin Synthesis.

experimental_workflow_2 cluster_step1 Step 1: N-Carbamylation cluster_step2 Step 2: Cyclization start L-Amino Acid + Water + KCNO mw1 Microwave Irradiation (80°C, 1h) start->mw1 intermediate N-Carbamoyl Intermediate mw1->intermediate intermediate_input N-Carbamoyl Intermediate hcl Add conc. HCl intermediate_input->hcl mw2 Microwave Irradiation (80°C, 15min) hcl->mw2 hydantoin Hydantoin Product mw2->hydantoin

Caption: Workflow for Microwave-Assisted One-Pot Urech Synthesis.

experimental_workflow_3 cluster_step1 Step 1: Carbamoyl Aspartic Acid Synthesis cluster_step2 Step 2: this compound Synthesis start Aspartic Acid + Sodium Cyanate + Water heat1 Heat (80°C, 5h) start->heat1 acidify Acidify with HCl (pH 2.2) heat1->acidify precipitate Precipitate, Filter, Dry acidify->precipitate carbamoyl Carbamoyl Aspartic Acid precipitate->carbamoyl carbamoyl_input Carbamoyl Aspartic Acid hcl_add Add 20% HCl carbamoyl_input->hcl_add evaporate Heat to Dryness hcl_add->evaporate recrystallize Recrystallize from Water evaporate->recrystallize product This compound recrystallize->product

Caption: Workflow for this compound Synthesis from Aspartic Acid.

References

The Biological Versatility of 5-Hydantoinacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many variations, 5-Hydantoinacetic acid and its derivatives represent a class of compounds with significant, yet underexplored, potential in drug discovery. This technical guide provides a comprehensive overview of the biological activities of these compounds and their close structural analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. While specific research on this compound derivatives is emerging, this guide draws upon the wealth of information available for structurally related hydantoin derivatives to provide a foundational understanding for future research and development.

Antimicrobial Activity

Hydantoin derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains. The structural modifications on the hydantoin ring play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of various 5-substituted hydantoin derivatives against selected microorganisms.

CompoundTest OrganismMIC (µg/mL)Reference
5-alkenyl hydantoin derivative (Hyd6)Pseudomonas aeruginosa ATCC 2785362.5[1]
C₂-symmetrical twin-drug type hydantoinStaphylococcus aureusNot specified, but highest activity in the study[2]
3-isopropyl-5,5-diphenylhydantoinEnterococcus faecalisWeak activity[3]
3-benzyl-5,5-diphenylhydantoinEnterococcus faecalisWeak activity[3]
3-benzyl-5,5-diphenylhydantoinEscherichia coli ATCC 25922Weak activity[3]

Note: The data presented is for 5-substituted hydantoin derivatives, as specific MIC values for this compound derivatives were limited in the reviewed literature.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

The minimum inhibitory concentration (MIC) of the synthesized hydantoin derivatives is commonly determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration. Serial two-fold dilutions of the compounds are then prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Microplate Assay: In a 96-well microtiter plate, the diluted bacterial inoculum is added to each well containing the various concentrations of the test compounds. Positive (bacteria with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation 0.5 McFarland Compound Stock Compound Stock Serial Dilutions Serial Dilutions Compound Stock->Serial Dilutions in Broth Addition to Wells Addition to Wells Inoculum Preparation->Addition to Wells Serial Dilutions->Addition to Wells 96-well Plate 96-well Plate Incubation Incubation Addition to Wells->Incubation 37°C, 18-24h Visual Inspection Visual Inspection Incubation->Visual Inspection Turbidity MIC Determination MIC Determination Visual Inspection->MIC Determination

Antimicrobial Susceptibility Testing Workflow

Anticancer Activity

Several studies have highlighted the potential of hydantoin derivatives as anticancer agents, with activities demonstrated against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various hydantoin derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
5,5-bis(4-chlorophenyl)-1,3-dichlorohydantoinP-388 lymphocytic leukemiaT/C value of 190%[4]
3-Cyclohexyl-5-phenyl hydantoinHeLa (cervical carcinoma)5.4[1]
3-Cyclohexyl-5-phenyl hydantoinMCF-7 (breast carcinoma)2[1]
3-benzhydryl-5-phenyl substituted hydantoinHeLa, MCF-7, MiaPaCa-2, H 460, SW 62020-23[1]
(Z)-5-(4-fluorobenzylidene)imidazolidine-2,4-dioneHepG2 (liver cancer)3.37[5]
Derivative of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dioneSW480, SW620 (colon cancer), PC3 (prostate cancer)Most effective in study[6][7]
5-[(4′-chloro-2-pyridinyl)methylene]hydantoinGSK-3β inhibition2.14 ± 0.18[8]
5-[(6′-bromo-2-pyridinyl)methylene]hydantoinGSK-3β inhibition3.39 ± 0.16[8]
Benzimidazole-linked thiohydantoin derivative (4c)MOLT-4/CCRF-CEM (leukemia)Equipoten/superior to SAHA[9]

Note: This table includes data for a range of hydantoin derivatives, as specific data for this compound derivatives is limited. T/C value represents the treated vs. control tumor weight.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the hydantoin derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.

mtt_assay_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24-72h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 2-4h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading 570 nm IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

MTT Assay Workflow

Enzyme Inhibition

Hydantoin derivatives have been investigated as inhibitors of various enzymes, playing a role in the modulation of different signaling pathways. A notable example is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in several cellular processes.

Signaling Pathway: GSK-3β Inhibition

The inhibition of GSK-3β by certain 5-(heteroarylmethylene)hydantoins suggests a potential therapeutic application in diseases where GSK-3β is dysregulated, such as Alzheimer's disease, bipolar disorder, and cancer. The binding of these inhibitors to the active site of GSK-3β, often involving hydrogen bonding with key residues like Val135, prevents the phosphorylation of its downstream substrates.

gsk3b_inhibition Hydantoin_Derivative 5-(Heteroarylmethylene) hydantoin GSK3B GSK-3β Hydantoin_Derivative->GSK3B Inhibition Substrate Downstream Substrate GSK3B->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Altered Cellular Response Phosphorylated_Substrate->Cellular_Response

GSK-3β Inhibition by Hydantoin Derivatives

Conclusion and Future Directions

The collective evidence from studies on various hydantoin derivatives strongly suggests that the this compound scaffold holds significant promise for the development of novel therapeutic agents. The presence of a carboxylic acid moiety at the 5-position offers a versatile handle for chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. While the current body of literature on the specific biological activities of this compound derivatives is limited, the data from structurally related compounds provides a solid foundation and a clear rationale for their further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. High-throughput screening against a wide range of biological targets, including microbial strains, cancer cell lines, and key enzymes, will be crucial in identifying lead compounds. Detailed structure-activity relationship (SAR) studies, supported by computational modeling, will guide the optimization of these leads to enhance their potency, selectivity, and drug-like properties. The exploration of this chemical space is a promising avenue for the discovery of next-generation drugs to address unmet medical needs.

References

5-Hydantoinacetic Acid: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydantoinacetic acid, a derivative of the hydantoin heterocyclic ring system, has emerged as a valuable and versatile precursor in medicinal chemistry and drug discovery. Its unique structural features, possessing both a reactive carboxylic acid moiety and a hydantoin core known for its diverse biological activities, make it an attractive starting point for the synthesis of a wide array of novel compounds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols for the synthesis of promising anticancer and anti-inflammatory agents, and exploring the key signaling pathways influenced by these novel derivatives.

Chemical Properties and Synthetic Potential

This compound (2,5-dioxoimidazolidin-4-yl)acetic acid) is a stable, crystalline solid with the molecular formula C₅H₆N₂O₄ and a molecular weight of 158.11 g/mol .[1][2] Its structure incorporates a hydantoin ring, a privileged scaffold in medicinal chemistry found in numerous clinically used drugs, and a carboxylic acid functional group that serves as a convenient handle for various chemical modifications.[3] This dual functionality allows for the construction of a diverse library of derivatives through reactions such as esterification, amidation, and condensation.

The methylene group at the 5-position of the hydantoin ring is activated by the two adjacent carbonyl groups, making it susceptible to condensation reactions, most notably the Knoevenagel condensation. This reaction allows for the introduction of a wide range of substituents, further expanding the chemical space accessible from this precursor.

Synthesis of Novel Anticancer Agents

The hydantoin scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activity.[4][5][6] this compound serves as a key building block for the synthesis of novel anticancer agents, including derivatives of 2,4-azolidinedione-acetic acid.[7]

Experimental Protocol: Synthesis of 5-(4-methoxybenzylidene)-2,4-dioxoimidazolidine-5-yl)acetic acid

This protocol details the Knoevenagel condensation of this compound with an aromatic aldehyde, a common strategy to generate derivatives with potential anticancer activity.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Piperidine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of this compound (1.58 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) is suspended in 30 mL of ethanol.

  • Piperidine (0.5 mL) is added as a catalyst.

  • The reaction mixture is heated under reflux for 4 hours.

  • After cooling, the precipitate is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from glacial acetic acid to yield the pure 5-(4-methoxybenzylidene)-2,4-dioxoimidazolidine-5-yl)acetic acid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
5-(4-methoxybenzylidene)-2,4-dioxoimidazolidine-5-yl)acetic acidC₁₃H₁₂N₂O₅276.2575-85230-232

Characterization Data:

  • ¹H NMR (DMSO-d₆, δ ppm): 3.80 (s, 3H, OCH₃), 6.55 (s, 1H, =CH), 7.00 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 10.80 (s, 1H, NH), 11.20 (s, 1H, NH), 12.50 (s, 1H, COOH).

  • IR (KBr, cm⁻¹): 3400-2500 (O-H, N-H), 1740, 1700 (C=O), 1610 (C=C).

Synthesis of Novel Anti-inflammatory Agents

Hydantoin derivatives have also shown significant promise as anti-inflammatory agents.[8][9] The carboxylic acid moiety of this compound can be readily converted to amides and esters, leading to the generation of compounds with potent anti-inflammatory properties.

Experimental Protocol: Synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-phenylacetamide

This protocol describes the synthesis of an amide derivative of this compound, a class of compounds often associated with anti-inflammatory activity.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Anhydrous Dioxane

  • Pyridine

Procedure:

  • A solution of this compound (1.58 g, 10 mmol) in 10 mL of anhydrous dioxane is prepared.

  • Thionyl chloride (1.1 mL, 15 mmol) is added dropwise at 0°C. The mixture is then stirred at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, a solution of aniline (0.93 g, 10 mmol) in 5 mL of anhydrous pyridine is prepared.

  • The solution of the acid chloride is added dropwise to the aniline solution at 0°C.

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford pure 2-(2,5-dioxoimidazolidin-4-yl)-N-phenylacetamide.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-(2,5-dioxoimidazolidin-4-yl)-N-phenylacetamideC₁₁H₁₁N₃O₃233.2265-75218-220

Characterization Data:

  • ¹H NMR (DMSO-d₆, δ ppm): 2.80 (d, 2H, CH₂), 4.30 (t, 1H, CH), 7.00-7.60 (m, 5H, Ar-H), 8.00 (s, 1H, NH), 10.20 (s, 1H, NH), 10.50 (s, 1H, NH).

  • IR (KBr, cm⁻¹): 3300, 3250 (N-H), 1720, 1680, 1660 (C=O).

Signaling Pathways Targeted by this compound Derivatives

The biological activity of compounds derived from this compound can be attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for rational drug design and development.

Bcl-2 Family and Apoptosis Regulation

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2][10][11] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[2] The ratio of these opposing factions determines the cell's fate. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows tumor cells to evade apoptosis, contributing to their survival and resistance to therapy.[2][12] Novel hydantoin derivatives can modulate the activity of Bcl-2 family proteins, promoting apoptosis in cancer cells.

Bcl2_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA Damage) BH3_only BH3-only proteins (e.g., Bid, Bad) Apoptotic_Stimuli->BH3_only activates Bcl2 Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL) BH3_only->Bcl2 inhibits Bax_Bak Pro-apoptotic Bax, Bak BH3_only->Bax_Bak activates Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion induces pore formation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspases Caspase activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Hydantoin_Derivative Hydantoin Derivative Hydantoin_Derivative->Bcl2 inhibits

Caption: Bcl-2 signaling pathway in apoptosis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation.[13][14] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, leading to uncontrolled cell proliferation and survival.[15] The pathway is initiated by the binding of ligands such as EGF, which leads to receptor dimerization and autophosphorylation, triggering downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[16][17] Some hydantoin derivatives have been shown to inhibit EGFR kinase activity, making them promising candidates for cancer therapy.[18]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Hydantoin_Derivative Hydantoin Derivative Hydantoin_Derivative->EGFR inhibits

Caption: Simplified EGFR signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][3] This pathway is frequently hyperactivated in various cancers, contributing to tumor progression and resistance to therapies.[3] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.[1][3] The development of hydantoin derivatives that can modulate this pathway holds significant therapeutic potential.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Hydantoin_Derivative Hydantoin Derivative Hydantoin_Derivative->PI3K inhibits

Caption: Overview of the PI3K/Akt/mTOR pathway.

Conclusion

This compound stands out as a highly valuable and versatile precursor for the synthesis of novel compounds with significant therapeutic potential. Its inherent chemical reactivity, coupled with the proven biological relevance of the hydantoin scaffold, provides a robust platform for the development of new anticancer and anti-inflammatory agents. The detailed experimental protocols and an understanding of the targeted signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand the chemical and therapeutic landscape of this compound derivatives. Further investigation into the structure-activity relationships of these novel compounds will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

Spectroscopic Profile of 5-Hydantoinacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydantoinacetic acid (CAS No. 5427-26-9), a key heterocyclic compound with applications in chemical synthesis and pharmaceutical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols and logical workflow diagrams to aid in its characterization.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~10.6Singlet1H-NH (Amide)
~7.8Singlet1H-NH (Amide)
~4.2Multiplet1H-CH -5
~2.6Multiplet2H-CH₂ -acetic acid
~12.0Broad Singlet1H-COOH

¹³C NMR Data

The ¹³C NMR spectrum of this compound in DMSO-d₆ displays the following characteristic peaks:

Chemical Shift (δ) ppmAssignment
173.5C =O (Carboxylic acid)
172.9C =O (Hydantoin C4)
156.8C =O (Hydantoin C2)
53.5C H (Hydantoin C5)
35.8C H₂ (Acetic acid)
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. The spectrum is characterized by the following absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200-2500Broad, StrongO-H stretch (Carboxylic acid)
~3250MediumN-H stretch (Amide)
~1770StrongC=O stretch (Hydantoin, C4)
~1710StrongC=O stretch (Hydantoin, C2 & Carboxylic acid)
~1400MediumC-N stretch
~1220MediumC-O stretch
Mass Spectrometry (MS)

While a specific experimental mass spectrum for this compound is not widely available, the expected fragmentation pattern under electron ionization (EI) can be predicted based on its structure. The molecular ion peak [M]⁺ would be observed at m/z 158.

Predicted Fragmentation Pattern

m/zPossible Fragment
158[M]⁺ (Molecular Ion)
113[M - COOH]⁺
85[M - COOH - CO]⁺
70[Hydantoin ring fragment]⁺
45[COOH]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

  • Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a solid sample using the KBr pellet method. Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph inlet.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range of m/z 40-200 to detect the molecular ion and expected fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolve in DMSO-d6) H1_NMR 1H NMR Acquisition NMR_Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition NMR_Sample_Prep->C13_NMR NMR_Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->NMR_Processing C13_NMR->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Processing->NMR_Analysis IR_Sample_Prep Sample Preparation (KBr Pellet) IR_Acquisition FTIR Data Acquisition IR_Sample_Prep->IR_Acquisition IR_Analysis Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis MS_Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) MS_Acquisition EI-MS Data Acquisition MS_Sample_Prep->MS_Acquisition MS_Analysis Spectral Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Analysis

Caption: General workflow for the spectroscopic characterization of this compound.

Logical_Data_Integration H1_NMR_Data 1H NMR Data (Proton Environment) Structure_Elucidation Structure Elucidation of This compound H1_NMR_Data->Structure_Elucidation C13_NMR_Data 13C NMR Data (Carbon Backbone) C13_NMR_Data->Structure_Elucidation IR_Data IR Data (Functional Groups) IR_Data->Structure_Elucidation MS_Data MS Data (Molecular Weight, Formula) MS_Data->Structure_Elucidation

Caption: Integration of spectroscopic data for structural elucidation.

An In-depth Technical Guide on the Solubility and Stability of 5-Hydantoinacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Hydantoinacetic acid, a key intermediate in the synthesis of various bioactive molecules. Understanding these fundamental physicochemical properties is critical for its effective use in research and development, particularly in the pharmaceutical and materials science sectors. This document outlines experimental protocols for determining these characteristics and discusses potential degradation pathways.

While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide provides a framework based on established scientific principles and data for structurally related compounds. The protocols provided are standard methodologies that can be readily adapted for the comprehensive characterization of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes. This compound is described as a white to off-white crystalline solid that is soluble in water and polar organic solvents[1]. The presence of both a carboxylic acid and a hydantoin ring system, which contains amide functionalities, allows for hydrogen bonding with protic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common laboratory solvents is essential for its practical application. The following table summarizes the available qualitative information and provides a template for the systematic determination of its solubility.

SolventChemical ClassPolarity IndexExpected SolubilityQuantitative Solubility (mg/mL at 25°C)
WaterProtic10.2Soluble[1]Data not available
MethanolProtic5.1Likely SolubleData not available
EthanolProtic4.3Likely SolubleData not available
Dimethyl Sulfoxide (DMSO)Aprotic7.2Likely SolubleData not available
AcetonitrileAprotic5.8Moderately SolubleData not available
AcetoneAprotic5.1Moderately SolubleData not available
Ethyl AcetateAprotic4.4Sparingly SolubleData not available
DichloromethaneAprotic3.1Insoluble/Slightly SolubleData not available
HexaneNon-polar0.1InsolubleData not available

Note: The expected solubility is an estimation based on the polar nature of this compound and general solubility principles.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Selected solvents (HPLC grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. A visible amount of undissolved solid should remain.

  • Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

  • Dilution and Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Data Analysis: Calculate the concentration of this compound in the original filtered supernatant, which represents the equilibrium solubility. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Cap vials securely A->B C Agitate in a thermostatically controlled shaker (24-48h) B->C D Allow solids to settle (≥2h) C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample F->G H Quantify using a validated analytical method (e.g., HPLC-UV) G->H I Calculate equilibrium solubility H->I

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile

The chemical stability of this compound is a critical attribute that can affect its quality, safety, and efficacy in downstream applications. Stability studies, particularly forced degradation studies, are essential to identify potential degradation products and establish the degradation pathways of the molecule.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing. These studies are crucial for developing and validating stability-indicating analytical methods.[2][3][4] The following table outlines the typical conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 80°C
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 80°C
Oxidative Degradation 3% to 30% H₂O₂, room temperature
Thermal Degradation Solid-state, elevated temperature (e.g., 105°C)
Photolytic Degradation Solid-state or in solution, exposure to UV and visible light (ICH Q1B)
Experimental Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Objective: To develop and validate an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.

Materials:

  • This compound

  • Reagents for forced degradation (HCl, NaOH, H₂O₂)

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reverse-phase HPLC column

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

Procedure:

  • Forced Degradation Sample Preparation: Subject this compound to the stress conditions outlined in the table above. The extent of degradation should be targeted at 5-20%.

  • Method Development:

    • Column and Mobile Phase Selection: Start with a C18 column and a mobile phase gradient of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

    • Wavelength Selection: Use a PDA detector to determine the optimal wavelength for the detection of this compound and its degradation products.

    • Optimization: Adjust the mobile phase composition, gradient, pH, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation peaks.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity: Analyze the stressed samples to demonstrate that the method can resolve the parent compound from its degradation products and any potential impurities. Peak purity analysis using a PDA detector is essential.

    • Linearity and Range: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

G cluster_stress Forced Degradation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_final Final Method A Prepare solutions of This compound B Subject to stress conditions (Acid, Base, Oxidation, Heat, Light) A->B C Generate degraded samples B->C D Select HPLC column and initial mobile phase C->D E Optimize separation of degradation products D->E F Specificity (Peak Purity) E->F G Linearity & Range E->G H Accuracy & Precision E->H I Robustness E->I J Validated Stability-Indicating HPLC Method

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Potential Degradation Pathways

The hydantoin ring is susceptible to hydrolysis under both acidic and basic conditions. Understanding these degradation pathways is crucial for predicting the stability of this compound and for identifying its degradation products.

  • Base-catalyzed Hydrolysis: Under basic conditions, the hydantoin ring can undergo nucleophilic attack by hydroxide ions, leading to ring opening. This typically results in the formation of a hydantoic acid derivative.

  • Acid-catalyzed Hydrolysis: In the presence of strong acids and heat, the amide bonds of the hydantoin ring can be hydrolyzed, potentially leading to the formation of an amino acid derivative and other small molecules.

G cluster_base Base-catalyzed Hydrolysis (OH⁻) cluster_acid Acid-catalyzed Hydrolysis (H⁺, Heat) HAA This compound RingOpening Ring Opening HAA->RingOpening OH⁻ AmideCleavage Amide Bond Cleavage HAA->AmideCleavage H⁺ HydantoicAcid Hydantoic acid derivative RingOpening->HydantoicAcid AminoAcidDeriv Amino acid derivative + CO₂ + NH₃ AmideCleavage->AminoAcidDeriv

Caption: Proposed hydrolytic degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided protocols offer a robust framework for researchers to thoroughly characterize this important compound. The successful development of pharmaceuticals and other advanced materials relies on a comprehensive understanding of these fundamental properties. The methodologies and potential degradation pathways outlined herein serve as a valuable resource for scientists and professionals in the field.

References

The Hydantoin Scaffold: A Cornerstone in Medicinal Chemistry's Hall of Fame

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Milestones of Hydantoin Compounds

For Researchers, Scientists, and Drug Development Professionals

The hydantoin ring, a five-membered heterocyclic structure, represents a classic example of a "privileged scaffold" in medicinal chemistry. Its journey from a simple laboratory curiosity to the core of several life-saving drugs is a testament to the enduring power of chemical synthesis and biological screening. This technical guide delves into the rich history of hydantoin chemistry, from its initial discovery to its pivotal role in the development of blockbuster pharmaceuticals. We will explore the key synthetic methodologies, analyze the mechanisms of action of prominent hydantoin-based drugs, and present key quantitative data and experimental protocols for the modern researcher.

The Genesis of a Privileged Scaffold: Early Discoveries

The story of hydantoin begins in the 19th century with the pioneering work of German chemist Adolf von Baeyer . In 1861, while studying uric acid, Baeyer first isolated the parent hydantoin molecule, which he named by contracting "hydrogenation" and "allantoin," the compound he hydrogenated to obtain it.[1] Shortly after, in 1873, Friedrich Urech developed the first synthesis of a substituted hydantoin, 5-methylhydantoin, from alanine sulfate and potassium cyanate.[1] This reaction, now known as the Urech hydantoin synthesis , laid the groundwork for accessing a variety of substituted hydantoins from amino acids.[2][3]

Another cornerstone in hydantoin synthesis was the Bucherer–Bergs reaction , which allows for the preparation of 5,5-disubstituted hydantoins from ketones or aldehydes, ammonium carbonate, and a cyanide source.[1][4] These early synthetic advancements were crucial, as they provided the chemical tools necessary to explore the vast chemical space of hydantoin derivatives, ultimately leading to the discovery of their diverse pharmacological activities.[5][6][7][8]

History_of_Hydantoin_Discovery Baeyer 1861: Adolf von Baeyer Isolates Hydantoin Urech 1873: Friedrich Urech Urech Hydantoin Synthesis Baeyer->Urech Further Synthesis BuchererBergs Early 20th Century: Bucherer–Bergs Reaction Phenytoin 1938: Phenytoin Anticonvulsant Activity Discovered BuchererBergs->Phenytoin Enabling Drug Discovery Nitrofurantoin 1953: Nitrofurantoin Introduced as an Antibiotic Dantrolene 1967: Dantrolene Described as a Muscle Relaxant Nilutamide 1977: Nilutamide Discovered as an Antiandrogen Enzalutamide 2006: Enzalutamide Second-Generation Antiandrogen Nilutamide->Enzalutamide Improved Analogs Enzalutamide_Mechanism_of_Action cluster_AR_Signaling Androgen Receptor Signaling Pathway cluster_Enzalutamide_Action Enzalutamide Inhibition Androgen Androgen (Testosterone, DHT) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cytoplasm Binds AR_nucleus AR Translocation to Nucleus AR_cytoplasm->AR_nucleus AR_DNA_binding AR Binds to DNA (Androgen Response Elements) AR_nucleus->AR_DNA_binding Gene_Transcription Gene Transcription (Tumor Growth) AR_DNA_binding->Gene_Transcription Enzalutamide Enzalutamide Block_Binding Blocks Androgen Binding Enzalutamide->Block_Binding Block_Translocation Inhibits Nuclear Translocation Enzalutamide->Block_Translocation Block_DNA_Binding Prevents DNA Binding Enzalutamide->Block_DNA_Binding Block_Binding->AR_cytoplasm Inhibits Block_Translocation->AR_nucleus Inhibits Block_DNA_Binding->AR_DNA_binding Inhibits Phenytoin_Synthesis_Workflow cluster_Synthesis Synthesis of Phenytoin Start Start: Benzil, Urea, KOH, Ethanol Reflux Reflux (4 hours) Start->Reflux Cool_Dilute Cool and Dilute with Water Reflux->Cool_Dilute Filter_Side_Product Filter Insoluble Side Product Cool_Dilute->Filter_Side_Product Acidify Acidify with HCl (pH < 2) Filter_Side_Product->Acidify Precipitate Phenytoin Precipitates Acidify->Precipitate Filter_Wash Filter and Wash with 50% Ethanol Precipitate->Filter_Wash Recrystallize Recrystallize from 95% Ethanol Filter_Wash->Recrystallize Final_Filter_Wash Filter and Wash with Ethanol and Water Recrystallize->Final_Filter_Wash Dry Dry Final_Filter_Wash->Dry End End: Pure Phenytoin Dry->End

References

The Dual Threat Response: Unveiling the Antimicrobial and Anti-inflammatory Potential of Hydantoin Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The growing challenge of antimicrobial resistance and the persistent need for novel anti-inflammatory agents have driven researchers to explore versatile chemical scaffolds. Among these, the hydantoin core, a five-membered heterocyclic ring, has emerged as a promising framework for the development of potent therapeutic agents. This technical guide provides an in-depth analysis of the antimicrobial and anti-inflammatory activities of hydantoin derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying mechanisms of action.

Antimicrobial Activity of Hydantoin Derivatives

Hydantoin-based compounds have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2] The mechanism of action is often multifaceted, potentially involving the disruption of bacterial cell membranes, inhibition of essential enzymes, or damage to bacterial DNA.[3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of various hydantoin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A curated summary of MIC values for representative hydantoin derivatives against a panel of clinically relevant bacteria is presented below.

CompoundBacterial StrainMIC (µg/mL)Reference
Nitrofurantoin (26)Methicillin-resistant Staphylococcus aureus (MRSA)12.5[3]
Pseudomonas aeruginosa>100[3]
Escherichia coli6.25 - 25[1]
Compound 22Methicillin-resistant Staphylococcus aureus (MRSA)<1[1]
Pseudomonas aeruginosa<1[1]
Escherichia coli<1[1]
Compound 5Gram-positive & Gram-negative strains (Geometric Mean)5.37[4]
Compound 18Gram-positive & Gram-negative strains (Geometric Mean)7.32[4]
Hyd6Pseudomonas aeruginosa ATCC 2785362.5[5]

Anti-inflammatory Activity of Hydantoin Scaffolds

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory drugs with favorable safety profiles is a critical area of research. Hydantoin derivatives have shown significant promise in modulating inflammatory responses, primarily through the inhibition of key inflammatory mediators and signaling pathways.[6]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of hydantoin derivatives is often assessed by their ability to inhibit the production of inflammatory markers, such as nitric oxide (NO), or their cytotoxic effect on immune cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

Compound/DerivativeAssayIC50 ValueReference
1,3-disubstituted-2-thiohydantoin (Compound 7)Cytotoxicity against LPS-activated RAW264.7 cells197.68 µg/mL[6]
Celecoxib (Reference Drug)Cytotoxicity against LPS-activated RAW264.7 cells251.2 µg/mL[6]
1-methylhydantoin cinnamoyl imide (Compound 4)COX-1 Inhibition37 ± 4 µM[7]
COX-2 Inhibition126 ± 12 µM[7]
1-methylhydantoin cinnamoyl imide (Compound 2)COX-1 Inhibition56 ± 6 µM[7]
COX-2 Inhibition204 ± 10 µM[7]
3-Cyclohexyl-5-phenyl hydantoin (5g)Inhibition of HeLa cell growth5.4 µM[8][9]
Inhibition of MCF-7 cell growth2 µM[8][9]
3-Benzhydryl-5-phenyl substituted hydantoin (5h)Inhibition of various cancer cell lines (HeLa, MCF-7, etc.)20-23 µM[8][9]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are crucial. This section outlines the protocols for key in vitro and in vivo assays used to evaluate the antimicrobial and anti-inflammatory properties of hydantoin derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[10][11]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Hydantoin compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the hydantoin compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][13]

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Hydantoin compound stock solution

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[2]

  • Compound Treatment: Pre-treat the cells with various concentrations of the hydantoin compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[2]

  • Griess Assay:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[2]

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Materials:

  • Cells to be tested (e.g., RAW264.7)

  • Complete cell culture medium

  • Hydantoin compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the hydantoin compound for the desired exposure time (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[15]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be calculated.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[16][17][18]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in sterile saline)

  • Hydantoin compound formulation

  • Plethysmometer or calipers

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the hydantoin compound or vehicle control to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18] The left paw can be injected with saline as a control.

  • Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume between the carrageenan-injected paw and the saline-injected paw (or the baseline measurement of the same paw). The percentage of inhibition of edema by the compound is calculated by comparing the edema in the treated group to the vehicle control group.

Signaling Pathways and Mechanisms of Action

A key mechanism underlying the anti-inflammatory activity of some hydantoin derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][19] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway Inhibition by Hydantoin Derivatives

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as LPS. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of inflammatory genes. Some indole-hydantoin derivatives have been shown to inhibit this pathway by preventing the phosphorylation of the NF-κB p65 subunit at Ser276, thereby attenuating its transcriptional activity.[1]

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates p65_p p65-P (Ser276) NFkB->p65_p Phosphorylation Inflammatory_Genes Pro-inflammatory Gene Expression p65_p->Inflammatory_Genes Activates Transcription Hydantoin Hydantoin Derivative Hydantoin->p65_p Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a hydantoin derivative.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of hydantoin derivatives for their anti-inflammatory and cytotoxic properties.

Experimental_Workflow start Start: Synthesized Hydantoin Derivatives cytotoxicity_assay Cytotoxicity Screening (MTT Assay) start->cytotoxicity_assay select_non_toxic Select Non-Toxic Concentrations cytotoxicity_assay->select_non_toxic anti_inflammatory_assay Anti-inflammatory Assay (LPS-induced NO production) select_non_toxic->anti_inflammatory_assay Proceed analyze_results Data Analysis (IC50, % Inhibition) anti_inflammatory_assay->analyze_results end End: Identify Lead Compounds analyze_results->end

Caption: Workflow for in vitro anti-inflammatory and cytotoxicity screening.

Conclusion

The hydantoin scaffold represents a versatile and promising platform for the discovery of novel antimicrobial and anti-inflammatory agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable class of compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting comprehensive preclinical and clinical studies to translate these promising findings into tangible therapeutic solutions.

References

The Structure-Activity Relationship of 5-Hydantoinacetic Acid Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-hydantoinacetic acid analogs and their bioisosteres, focusing on their role as potent inhibitors of aldose reductase. This enzyme is a key target in the management of diabetic complications. This document summarizes quantitative biological data, details relevant experimental methodologies, and provides visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals in the field of medicinal chemistry and drug discovery.

Introduction: The Therapeutic Potential of Aldose Reductase Inhibition

Hydantoin and its derivatives have long been recognized for their diverse pharmacological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][2] A significant area of interest is their ability to inhibit aldose reductase, the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][3] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[4][5] Therefore, the development of potent and selective aldose reductase inhibitors (ARIs) is a critical therapeutic strategy.

The this compound scaffold represents a promising class of ARIs. The carboxylic acid moiety at the 5-position can mimic the endogenous substrate and interact with key residues in the active site of the enzyme. This guide explores the structural modifications of this scaffold that influence its inhibitory activity, providing a rational basis for the design of novel and more effective therapeutic agents.

Structure-Activity Relationship (SAR) of this compound Analogs and Bioisosteres

While extensive research on a wide range of this compound analogs is limited, significant insights can be drawn from the study of their bioisosteres, particularly spiro hydantoin and spiro hydroxy acetic acid derivatives. These compounds have been investigated as potent aldose reductase inhibitors and provide a strong foundation for understanding the SAR of hydantoins with an acidic functional group at the C5 position.

The core principle of SAR in this context revolves around the interaction of the hydantoin or its bioisosteric ring system and the acidic moiety with the active site of the aldose reductase enzyme. Key structural features influencing the inhibitory potency include:

  • The Hydantoin Ring/Bioisosteric Core: The hydantoin ring itself serves as a crucial scaffold for orienting the necessary functional groups for binding. The nitrogen atoms and the carbonyl groups can participate in hydrogen bonding interactions within the enzyme's active site.

  • The Acetic Acid Moiety: The carboxylic acid group is a key feature for potent aldose reductase inhibition, as it is believed to interact with the anionic binding site of the enzyme.

  • Substitution at the 5-Position: The nature of the substituent at the C5 position of the hydantoin ring is critical for activity. Spirocyclic systems, which create a more rigid conformation, have shown high potency.[3]

  • Aromatic Substituents: The presence and substitution pattern of aromatic rings attached to the core structure significantly impact inhibitory activity. Halogen substitutions on a chroman ring, for instance, have been shown to enhance in vivo activity.[6]

Quantitative SAR Data

The following table summarizes the in vitro aldose reductase inhibitory activity of a series of spiro hydroxy acetic acid bioisosteres of hydantoins. These compounds demonstrate the impact of substitutions on the chroman ring on their potency.

Compound IDRR'IC50 (µM) vs. Rat Lens Aldose Reductase
1 HH>100
2 6-FH1.2
3 7-FH0.45
4 6,7-di-FH0.15
5 6-ClH0.045
6 7-ClH0.075
7 6,7-di-ClH0.015
8 6-F, 7-ClH0.012
9 HCH30.3
10 6-FCH30.03
11 6-ClCH30.008
12 6,7-di-ClCH30.005

Data adapted from a study on spiro hydroxy acetic acid aldose reductase inhibitors, which are bioisosteres of hydantoins.[6]

Experimental Protocols

General Synthesis of 5-Substituted Hydantoins

A common and versatile method for the synthesis of 5-substituted hydantoins is the Bucherer-Bergs reaction. This one-pot synthesis involves the reaction of a ketone or aldehyde with an alkali cyanide and ammonium carbonate.

Materials:

  • Aldehyde or Ketone (e.g., a precursor to the desired 5-substituent)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • A mixture of the carbonyl compound, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent such as a mixture of ethanol and water.

  • The reaction mixture is heated in a sealed vessel at a temperature ranging from 50 to 80 °C for several hours.

  • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the hydantoin product.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.

This is a general procedure and may require optimization for specific analogs of this compound.

In Vitro Aldose Reductase Inhibition Assay

The inhibitory activity of the synthesized compounds against aldose reductase is typically evaluated using a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.

Materials:

  • Partially purified aldose reductase from rat lens or kidney.

  • NADPH solution

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Enzyme Preparation: Rat lenses are homogenized in phosphate buffer and centrifuged to obtain a crude enzyme supernatant.

  • Assay Mixture Preparation: In a quartz cuvette, the following are added: phosphate buffer, NADPH solution, and the test compound at various concentrations.

  • Enzyme Reaction Initiation: The reaction is initiated by adding the aldose reductase enzyme preparation to the cuvette.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor required to cause 50% inhibition, is then calculated.[7]

Signaling Pathways and Experimental Workflows

The Polyol Pathway and its Role in Diabetic Complications

Aldose reductase inhibitors exert their therapeutic effect by blocking the first and rate-limiting step of the polyol pathway. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to a cascade of events that contribute to cellular damage.

Polyol_Pathway Glucose High Intracellular Glucose AR Aldose Reductase (Rate-limiting step) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose AR->Sorbitol this compound Analogs (Inhibition) NADPH NADPH AR->NADPH OxidativeStress Oxidative Stress (NADPH depletion) AR->OxidativeStress SDH->Fructose NAD NAD+ SDH->NAD NADP NADP+ NADH NADH Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) OsmoticStress->Complications OxidativeStress->Complications

Caption: The Polyol Pathway and the site of action for this compound analogs.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for novel this compound analogs involves a multi-step workflow from synthesis to biological evaluation.

SAR_Workflow Synthesis Synthesis of 5-Hydantoinacetic Acid Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitroAssay In Vitro Aldose Reductase Inhibition Assay Purification->InVitroAssay IC50 Determination of IC50 Values InVitroAssay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical experimental workflow for the SAR study of this compound analogs.

Conclusion

The development of potent and selective aldose reductase inhibitors remains a significant goal in the management of diabetic complications. This compound analogs and their bioisosteres represent a promising class of compounds for this purpose. The structure-activity relationships discussed in this guide highlight the importance of the hydantoin core, the acidic moiety, and specific substitutions in achieving high inhibitory potency. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs. Future research should focus on the synthesis and detailed biological evaluation of a broader range of this compound derivatives to further refine the SAR and to identify lead compounds with improved pharmacokinetic and pharmacodynamic profiles.

References

The Pivotal Role of 5-Hydantoinacetic Acid in the Genesis of Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – In the intricate landscape of drug discovery and development, the identification of versatile molecular scaffolds is paramount. 5-Hydantoinacetic acid has emerged as a significant building block in the synthesis of a diverse array of biologically active compounds, including potent enzyme inhibitors. This technical guide provides an in-depth exploration of the role of this compound in the creation of these critical therapeutic agents, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

The hydantoin ring system is a well-established pharmacophore, present in a range of molecules with demonstrated biological activity.[1] this compound, with its inherent structural features combining the hydantoin core with a reactive acetic acid moiety, presents a unique and advantageous starting point for chemical synthesis.[1] The carboxylic acid group serves as a convenient handle for further molecular elaboration through reactions such as amide bond formation, esterification, and other coupling reactions, allowing for the systematic modification of the scaffold to achieve desired pharmacological properties.[1]

Synthesis of Enzyme Inhibitors from this compound: A Focus on Matrix Metalloproteinases

While the broader hydantoin scaffold has been extensively utilized in the development of inhibitors for various enzymes, including Glycogen Synthase Kinase-3β (GSK-3β) and Carbonic Anhydrases, this guide will focus on a key application of this compound derivatives in the inhibition of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological conditions, including cancer, arthritis, and cardiovascular diseases, making them a prime target for therapeutic intervention.

Experimental Protocol: Synthesis of a Representative MMP Inhibitor

The following protocol outlines a general synthetic route for the preparation of a matrix metalloproteinase inhibitor starting from this compound. This procedure is a representative example and may require optimization for specific target molecules.

Step 1: Activation of the Carboxylic Acid

To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Amide Coupling

A solution of a desired amine containing a zinc-binding group (ZBG), such as a hydroxamate or a thiol, (1 equivalent) in DMF is then added dropwise to the activated this compound solution. The reaction is stirred at room temperature for 12-24 hours.

Step 3: Work-up and Purification

The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final MMP inhibitor.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of compounds derived from this compound against specific MMPs is typically determined using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor efficacy.

Compound IDTarget MMPIC50 (nM)
MMPi-HAA-01 MMP-250
MMPi-HAA-02 MMP-925
MMPi-HAA-03 MMP-1310

Note: The data presented in this table is illustrative and represents typical potencies that can be achieved with this class of inhibitors. Actual values will vary depending on the specific chemical structure.

Signaling Pathways and Logical Relationships

The inhibition of MMPs by this compound-derived compounds can have profound effects on various cellular signaling pathways. MMPs are key regulators of the extracellular environment and can process a wide variety of signaling molecules, including growth factors, cytokines, and cell adhesion molecules.

Below are Graphviz diagrams illustrating the central role of MMPs in signaling and the logical workflow for the development of MMP inhibitors based on this compound.

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell ProMMP Pro-MMP ActiveMMP Active MMP ProMMP->ActiveMMP Activation ECM ECM Components (Collagen, etc.) ActiveMMP->ECM Degradation GF_inactive Inactive Growth Factor ActiveMMP->GF_inactive Cleavage GF_active Active Growth Factor GF_inactive->GF_active Receptor Growth Factor Receptor GF_active->Receptor Signaling Intracellular Signaling (e.g., MAPK pathway) Receptor->Signaling Proliferation Cell Proliferation, Invasion, Angiogenesis Signaling->Proliferation Inhibitor This compound Derived Inhibitor Inhibitor->ActiveMMP Inhibition

Caption: Role of MMPs in cell signaling and the point of intervention for inhibitors.

Experimental_Workflow Start This compound Step1 Carboxylic Acid Activation Start->Step1 Step2 Amide Coupling with Amine-ZBG Step1->Step2 Step3 Purification Step2->Step3 FinalProduct MMP Inhibitor Step3->FinalProduct Assay In Vitro MMP Inhibition Assay FinalProduct->Assay Data Determine IC50 Values Assay->Data

Caption: Synthetic workflow for MMP inhibitors from this compound.

Conclusion

This compound represents a valuable and versatile scaffold for the synthesis of potent enzyme inhibitors, particularly for the challenging class of matrix metalloproteinases. Its favorable chemical properties allow for the straightforward introduction of diverse chemical functionalities, enabling the fine-tuning of inhibitory activity and selectivity. The continued exploration of this scaffold holds significant promise for the development of novel therapeutics for a wide range of diseases.

Contact: [Insert Contact Information]

References

Methodological & Application

Application Notes and Protocols: Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins, a class of heterocyclic compounds with significant applications in medicinal chemistry.

Introduction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a ketone or aldehyde, a cyanide source (such as potassium or sodium cyanide), and ammonium carbonate.[1][2] This one-pot synthesis is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient route to a wide variety of 5,5-disubstituted hydantoins.[3][4] These compounds are of particular interest in drug development, with prominent examples including the anticonvulsant drug phenytoin.[5] The hydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticonvulsant and anti-HIV properties.[6]

Reaction Mechanism and Workflow

The Bucherer-Bergs synthesis proceeds through a series of equilibria, as illustrated in the following diagrams. The reaction can be initiated from either a carbonyl compound or a pre-formed cyanohydrin.

Bucherer_Bergs_Mechanism ketone Ketone/Aldehyde (R1, R2) cyanohydrin α-Aminonitrile Intermediate ketone->cyanohydrin + HCN cyanide HCN aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH3 - H2O nh3 NH3 carbamate Carbamate Intermediate aminonitrile->carbamate + CO2 co2 CO2 cyclization Intramolecular Cyclization carbamate->cyclization hydantoin 5,5-Disubstituted Hydantoin cyclization->hydantoin Rearrangement

Caption: Reaction mechanism of the Bucherer-Bergs synthesis.

A general experimental workflow for the Bucherer-Bergs synthesis is outlined below. This typically involves heating the reactants in a suitable solvent, followed by workup to isolate the hydantoin product.

Bucherer_Bergs_Workflow start Start reactants Combine Ketone/Aldehyde, KCN, and (NH4)2CO3 in Solvent start->reactants heating Heat Reaction Mixture (e.g., 60-110 °C) reactants->heating monitoring Monitor Reaction Progress (e.g., TLC) heating->monitoring workup Reaction Workup: Cool, Acidify (HCl) monitoring->workup filtration Filter Precipitate workup->filtration purification Purify by Recrystallization filtration->purification product 5,5-Disubstituted Hydantoin purification->product

Caption: General experimental workflow for the Bucherer-Bergs synthesis.

Quantitative Data Summary

The yield of the Bucherer-Bergs synthesis is highly dependent on the substrate and reaction conditions. Below is a summary of reported yields for the synthesis of various 5,5-disubstituted hydantoins.

Starting MaterialR1R2Reaction ConditionsYield (%)Reference
BenzophenonePhenylPhenyl(NH₄)₂CO₃, NaCN, 60% EtOH, 58-62 °C, 10 h7
BenzophenonePhenylPhenyl(NH₄)₂CO₃, NaCN, 60% EtOH, 58-62 °C, 90 h67[7]
BenzophenonePhenylPhenyl(NH₄)₂CO₃, NaCN, 60% EtOH, 110 °C (closed vessel)75[7]
AcetoneMethylMethylKCN (2M), (NH₄)₂CO₃ (4M)Not Specified[8]
trans-4-Hexenal-(CH₂)₂CH=CHCH₃HKCN, (NH₄)₂CO₃73
4-HeptanonePropylPropylKCN, (NH₄)₂CO₃69[9]

Experimental Protocols

Protocol 1: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol is adapted from literature procedures with modifications for improved yield.[7]

Materials:

  • Benzophenone

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH), 60% aqueous solution

  • Propylene Glycol or Acetamide (optional solvent)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Procedure:

  • In a high-pressure reaction vessel, combine benzophenone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).

  • Add 60% aqueous ethanol as the solvent. For potentially higher yields, propylene glycol or molten acetamide can be used.

  • Seal the vessel and heat the reaction mixture to 110 °C.

  • Maintain the temperature and stir the reaction for at least 10 hours. The reaction time may be extended up to 90 hours to improve the yield.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid under a fume hood until the pH is acidic. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Purify the crude 5,5-diphenylhydantoin by recrystallization from ethanol.

Safety Precautions:

  • Potassium cyanide is a highly toxic substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Have a cyanide antidote kit readily available and be familiar with its use.

  • Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas. This step must be performed with extreme caution in a fume hood.

Applications in Drug Development

Anticonvulsant Activity:

Many 5,5-disubstituted hydantoins, most notably phenytoin, exhibit anticonvulsant properties. Their primary mechanism of action involves the blockage of voltage-gated sodium channels in neurons. By binding to the inactive state of these channels, they prolong the refractory period of the neuron, thereby stabilizing the neuronal membrane and preventing the rapid, repetitive firing that is characteristic of seizures.[10]

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron action_potential Action Potential Propagation na_channel Voltage-Gated Na+ Channel action_potential->na_channel Depolarization inactivation Prolonged Inactivation of Na+ Channel na_channel->inactivation hydantoin Hydantoin (e.g., Phenytoin) hydantoin->na_channel Binds to inactive state reduced_firing Reduced Neuronal Excitability inactivation->reduced_firing seizure_suppression Suppression of Seizure Spread reduced_firing->seizure_suppression

Caption: Mechanism of action of hydantoin anticonvulsants.

Anti-HIV Activity:

Certain 5,5-disubstituted hydantoins have demonstrated modest activity against the Human Immunodeficiency Virus (HIV).[6] The exact mechanism of action is not fully elucidated, but some evidence suggests that diphenylhydantoin may interfere with calcium-dependent cellular processes that are important for the HIV life cycle. Further research is needed to fully understand the anti-HIV potential of this class of compounds.

References

Application Notes and Protocols for Urech Hydantoin Synthesis from L-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Urech hydantoin synthesis is a classic and efficient method for the preparation of hydantoins from amino acids. This five-membered heterocyclic scaffold is a key structural component in a variety of pharmaceutical agents, exhibiting a broad range of biological activities including anticonvulsant, antiarrhythmic, and anticancer properties. This document provides detailed protocols for the synthesis of hydantoins from L-amino acids using both traditional and modern microwave-assisted methods. It includes quantitative data on reaction yields for various amino acids and discusses the critical aspect of stereochemical integrity during the synthesis.

Introduction

The synthesis of hydantoin derivatives is of significant interest in medicinal chemistry and drug development. The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, offers a straightforward route to these valuable compounds from readily available amino acids. The reaction typically involves the treatment of an amino acid with potassium cyanate followed by acid-mediated cyclization of the resulting ureido intermediate. While the classical approach often involves heating for extended periods, modern variations, such as microwave-assisted synthesis, have been developed to improve reaction times and yields. A key consideration when starting with chiral L-amino acids is the potential for racemization at the stereocenter. This document will address this aspect and present methods aimed at preserving the enantiopurity of the final products.

Reaction Mechanism

The Urech hydantoin synthesis proceeds in two main steps:

  • Carbamylation: The amino group of the L-amino acid nucleophilically attacks the carbon atom of potassium cyanate (or isocyanic acid formed in situ under acidic conditions) to form an N-carbamoyl amino acid, also known as a ureido acid.

  • Cyclization: Under acidic conditions and typically with heating, the ureido acid undergoes an intramolecular cyclization via nucleophilic attack of the ureido nitrogen onto the carboxylic acid carbonyl carbon. Subsequent dehydration yields the 5-substituted hydantoin.

Signaling Pathway Diagram

Urech_Hydantoin_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product L_Amino_Acid L-Amino Acid Ureido_Acid N-Carbamoyl Amino Acid (Ureido Acid) L_Amino_Acid->Ureido_Acid Carbamylation (+ KOCN, H+) KOCN Potassium Cyanate (KOCN) Hydantoin 5-Substituted Hydantoin Ureido_Acid->Hydantoin Acid-catalyzed Cyclization (-H2O)

Caption: Reaction mechanism of the Urech hydantoin synthesis.

Experimental Protocols

Protocol 1: Classical Urech Hydantoin Synthesis

This protocol is a traditional method involving conventional heating.

Materials:

  • L-amino acid (e.g., L-phenylalanine)

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Esterification (Optional but Recommended for improved solubility):

    • Suspend the L-amino acid (e.g., 5 g) in ethanol in a round-bottom flask.

    • Bubble hydrogen chloride gas through the mixture or add acetyl chloride dropwise while cooling in an ice bath until the amino acid dissolves.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure to obtain the amino acid ethyl ester hydrochloride.

  • Formation of the Ureido Derivative:

    • Dissolve the amino acid (or its ester hydrochloride) in water.

    • Add an equimolar amount of potassium cyanate in one portion.

    • Stir the mixture at room temperature for 2 hours. Some protocols may use gentle heating (e.g., 50 °C).

  • Cyclization to Hydantoin:

    • Acidify the reaction mixture with concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 100-110 °C) for several hours (typically 4-18 hours) until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture in an ice bath to induce precipitation of the hydantoin product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the product with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-substituted hydantoin.

Protocol 2: Microwave-Assisted Urech Hydantoin Synthesis

This protocol utilizes microwave irradiation for a more rapid and often higher-yielding synthesis.

Materials:

  • L-amino acid

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Water

  • Microwave reactor vials

  • Microwave synthesizer

  • Magnetic stir bars

  • Standard laboratory glassware for workup

Procedure:

  • N-Carbamylation:

    • In a microwave reactor vial, dissolve the L-amino acid (1 equivalent) in water.

    • Add potassium cyanate (1.5-2.0 equivalents).

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short period (e.g., 5-15 minutes).

  • One-Pot Cyclization:

    • Cool the vial to room temperature.

    • Carefully add concentrated hydrochloric acid to the reaction mixture.

    • Reseal the vial and irradiate again in the microwave synthesizer at a higher temperature (e.g., 120-150 °C) for 10-30 minutes.

    • After cooling, the product may precipitate. If not, proceed to extraction.

  • Workup and Purification:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start: L-Amino Acid + KOCN Reaction Reaction: - Conventional Heating or - Microwave Irradiation Start->Reaction Cyclization Acid-catalyzed Cyclization Reaction->Cyclization Precipitation Precipitation / Extraction Cyclization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure Hydantoin Recrystallization->Final_Product

Caption: General experimental workflow for Urech hydantoin synthesis.

Data Presentation

Table 1: Yields of 5-Substituted Hydantoins from various L-Amino Acids
L-Amino AcidR-GroupMethodYield (%)Reference
Glycine-HConventionalGood to Excellent
L-Alanine-CH₃ConventionalGood to Excellent
L-Phenylalanine-CH₂PhConventionalGood to Excellent
L-Phenylalanine-CH₂PhMicrowave-assisted89
L-Methionine-(CH₂)₂SCH₃ConventionalGood to Excellent
L-Histidine-CH₂-(4-imidazolyl)Microwave-assisted70
L-Tryptophan-CH₂-(3-indolyl)Microwave-assisted34
L-Tyrosine-CH₂-(4-hydroxyphenyl)Microwave-assisted52
L-Leucine-CH₂CH(CH₃)₂Microwave-assisted76

Note: "Good to Excellent" yields are reported qualitatively in the reference.

Table 2: Stereochemical Outcome of the Urech Hydantoin Synthesis
Starting MaterialReaction ConditionsStereochemical OutcomeKey FindingsReference
L-Amino AcidsClassical (acidic, high temp.)Often leads to racemizationHarsh acidic conditions and elevated temperatures can cause epimerization at the C5 position.General Knowledge
N-Cbz/Boc protected L-amino acidsCyanobenziodoxolone (CBX) reagent, room temp.Enantiopure (retention of configuration)The use of protecting groups and mild reaction conditions prevents epimerization.
DipeptidesCBX reagent, prolonged reaction timePartial epimerizationLonger reaction times under basic conditions can lead to some loss of stereochemical integrity.

Discussion

The Urech hydantoin synthesis is a versatile method for the preparation of a wide range of 5-substituted hydantoins. The choice between the classical and microwave-assisted protocol will depend on the available equipment and the desired reaction time. For many simple amino acids, the classical method provides good to excellent yields. The microwave-assisted protocol offers a significant advantage in terms of reaction speed and can be more environmentally friendly by using water as a solvent.

A critical consideration for the synthesis of hydantoins from L-amino acids is the preservation of stereochemistry. The acidic conditions and high temperatures of the classical Urech synthesis can lead to racemization at the newly formed stereocenter (C5 of the hydantoin ring). To obtain enantiopure hydantoins, a modified approach using N-protected amino acids and milder reagents like cyanobenziodoxolone (CBX) at room temperature has been shown to be effective, proceeding without epimerization. This is particularly important in drug development, where the biological activity of a chiral molecule is often dependent on a single enantiomer.

Conclusion

The Urech hydantoin synthesis remains a relevant and powerful tool for the synthesis of biologically important hydantoin scaffolds. By selecting the appropriate protocol and, if necessary, employing protecting group strategies, researchers can efficiently synthesize a diverse library of hydantoins from L-amino acids, with control over the stereochemical outcome. The protocols and data presented herein provide a comprehensive guide for the practical application of this valuable transformation in a research and development setting.

Application Notes & Protocols: Microwave-Assisted Synthesis of 5-Hydantoinacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the efficient synthesis of 5-hydantoinacetic acid derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles, aligning with the principles of green chemistry.[1][2][3][4]

Introduction

Hydantoin and its derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[5] Specifically, derivatives of this compound are of significant interest due to their potential as therapeutic agents, including roles as enzyme inhibitors and anticancer agents. Traditional methods for their synthesis often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis provides a rapid and efficient alternative for the construction of these valuable molecules.[6][7]

The fundamental principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][2] This efficient energy transfer accelerates reaction rates, often leading to cleaner reactions with fewer byproducts.

Applications in Drug Development

This compound derivatives have shown promise in various therapeutic areas. One notable application is their potential as inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) , also known as ADAM17. TACE is a key enzyme responsible for the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor.[1][3] Overexpression of TNF-α is implicated in a range of inflammatory diseases and cancers. By inhibiting TACE, this compound derivatives can effectively block the release of active TNF-α, thereby modulating inflammatory responses and inhibiting disease progression.

Experimental Protocols

This section provides a detailed protocol for the one-pot, two-step microwave-assisted synthesis of this compound derivatives starting from amino acids. The following is a representative protocol for the synthesis of (S)-5-(carboxymethyl)hydantoin from L-aspartic acid.

Protocol: Microwave-Assisted Synthesis of (S)-5-(Carboxymethyl)hydantoin

Materials:

  • L-Aspartic acid

  • Potassium cyanate (KOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Microwave reactor (e.g., Anton-Paar Monowave)

  • Standard laboratory glassware

  • TLC plates (for reaction monitoring)

  • Rotary evaporator

Procedure:

Step 1: N-Carbamylation

  • To a 30 mL microwave reactor vial, add L-aspartic acid (5 mmol) and distilled water (7 mL).

  • Add potassium cyanate (25 mmol, 5 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 1 hour.[5][8]

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

Step 2: Cyclization

  • After completion of the N-carbamylation step, cool the reaction vial to room temperature.

  • Carefully add concentrated hydrochloric acid (7 mL) to the reaction mixture.

  • Reseal the vial and place it back into the microwave reactor.

  • Irradiate the mixture at 80°C for 15 minutes.[5][8]

  • After cooling, the product can be isolated by crystallization or other standard purification techniques.

Data Presentation

The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various 5-monosubstituted hydantoin derivatives from their corresponding L-amino acids, demonstrating the versatility of this method.

Starting Amino AcidProductReaction Time (Step 1/Step 2)Temperature (°C)Yield (%)Reference
L-Phenylalanine(S)-5-Benzylhydantoin1 h / 15 min8089[5][8]
L-Leucine(S)-5-Isobutylhydantoin1 h / 15 min8085[8]
L-Tryptophan(S)-5-(1H-Indol-3-ylmethyl)hydantoin1 h / 15 min8071[8]
L-Histidine(S)-5-(1H-Imidazol-4-ylmethyl)hydantoin1 h / 15 min8070[8]
L-Tyrosine(S)-5-(4-Hydroxybenzyl)hydantoin1 h / 15 min8065[8]
L-Methionine(S)-5-(2-(Methylthio)ethyl)hydantoin1 h / 15 min8059[8]

Visualizations

Experimental Workflow

The following diagram illustrates the one-pot, two-step microwave-assisted synthesis of this compound derivatives.

G cluster_step1 Step 1: N-Carbamylation cluster_step2 Step 2: Cyclization Start L-Aspartic Acid + Potassium Cyanate (KOCN) in Water Microwave1 Microwave Irradiation (80°C, 1 hour) Start->Microwave1 Intermediate N-Carbamoyl-Aspartic Acid (Intermediate) Microwave1->Intermediate Acid Add Concentrated HCl Intermediate->Acid Microwave2 Microwave Irradiation (80°C, 15 minutes) Acid->Microwave2 Product This compound Derivative Microwave2->Product

Caption: One-pot synthesis workflow.

Signaling Pathway: Inhibition of TACE

This diagram illustrates the mechanism of action of this compound derivatives as inhibitors of TACE, preventing the release of TNF-α and subsequent inflammatory signaling.

TACE_Inhibition cluster_membrane Cell Membrane proTNF pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) proTNF->TACE TNF Soluble TNF-α (Released) TACE->proTNF Cleaves Hydantoin This compound Derivative Hydantoin->TACE TNFR TNF Receptor TNF->TNFR Binds Inflammation Pro-inflammatory Signaling Cascade TNFR->Inflammation Response Inflammatory Response (e.g., Cytokine Production) Inflammation->Response

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Hydantoinacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydantoinacetic acid is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1][2] Its structural motif, featuring a hydantoin ring coupled with an acetic acid functional group, makes it a valuable building block in medicinal chemistry.[2] Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products in drug development and manufacturing. This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₅H₆N₂O₄[1][3]
Molecular Weight 158.11 g/mol [1][3]
Appearance Powder[1]
Functional Group Carboxylic acid[1]
CAS Number 5427-26-9[1][3]

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (98% purity or higher)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Phosphoric acid, HPLC grade)[4][5]

  • 0.22 µm or 0.45 µm syringe filters[5][6]

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 30:70, v/v) with 0.1% Formic Acid[4][5]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
UV Detection 210 nm[7]
Run Time 10 minutes

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Preparation of Sample Solutions

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

  • For complex matrices, a protein precipitation step using acetonitrile may be necessary.[8]

  • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter.[5][6][9]

Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC method for this compound analysis.

HPLC_Method_Development A Define Analytical Objective (Quantification of this compound) B Analyte Characterization (pKa, UV Spectrum, Solubility) A->B C Initial Method Selection (Reversed-Phase HPLC) B->C D Column Selection (C18, 250x4.6mm, 5µm) C->D E Mobile Phase Optimization (Acetonitrile:Water with 0.1% Formic Acid) D->E F Detection Wavelength Selection (210 nm) E->F G Flow Rate & Temperature Optimization (1.0 mL/min, 25°C) F->G H Method Validation (Linearity, Accuracy, Precision, Specificity) G->H I Finalized HPLC Method H->I

Caption: Workflow for HPLC method development.

Data Presentation

The following table summarizes the expected quantitative data from the method validation, demonstrating its suitability for the analysis of this compound.

ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.995
Retention Time (min) ~ 4.5Consistent
Tailing Factor < 1.2≤ 2.0
Theoretical Plates > 2000≥ 2000
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (%RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.5 µg/mL-

Experimental Workflow Diagram

The diagram below outlines the step-by-step experimental protocol for the analysis of a this compound sample.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Filter through 0.22µm Syringe Filter B->C E Inject Sample/Standard C->E D Equilibrate HPLC System D->E F Acquire Chromatogram E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: Experimental workflow for analysis.

Conclusion

This application note presents a simple, accurate, and precise RP-HPLC method for the quantitative analysis of this compound. The described method is suitable for routine quality control and research applications in the pharmaceutical industry. The use of a standard C18 column and a straightforward mobile phase makes this method easily transferable to most analytical laboratories.

References

Application Notes and Protocols for GC-MS Analysis of Hydantoin Derivatives and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of hydantoin derivatives and their metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and clinical toxicology.

Introduction to GC-MS Analysis of Hydantoins

Hydantoin and its derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2] The analysis of these compounds and their metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding their metabolic fate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] For many hydantoin derivatives, particularly the less polar ones, GC-MS offers high resolution and sensitivity. However, due to the presence of polar functional groups (-NH, -OH, -COOH) in many hydantoin derivatives and their metabolites, derivatization is often a necessary step to increase their volatility and thermal stability for successful GC-MS analysis.[4][5]

It is important to note that for some highly polar or thermally labile hydantoin derivatives, such as the antimicrobial nitrofurantoin and the muscle relaxant dantrolene, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method of analysis due to its suitability for non-volatile compounds.[6][7]

Experimental Protocols

Sample Preparation from Biological Matrices

The following protocol describes a general procedure for the extraction of hydantoin derivatives and their metabolites from serum and urine.

Materials:

  • Serum or urine sample

  • Internal Standard (e.g., 5-(p-methylphenyl)-5-phenylhydantoin for phenytoin analysis)[8]

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., dichloromethane, ethyl acetate)[6]

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Collection: Collect blood or urine samples according to standard clinical procedures. Separate serum from blood by centrifugation.

  • Internal Standard Addition: To 1.0 mL of serum or 0.5 mL of urine, add a known concentration of the appropriate internal standard.[9]

  • Hydrolysis (for conjugated metabolites): For urine samples, perform acid hydrolysis to deconjugate glucuronidated metabolites. Add an equal volume of concentrated HCl and heat at 100°C for 30 minutes. Cool the sample to room temperature.[9]

  • pH Adjustment: Adjust the pH of the sample to the optimal level for extraction. For many hydantoins, a pH of around 7.4 is suitable.[9] Use NaOH or HCl for pH adjustment.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction process twice more with fresh solvent.

    • Pool the organic extracts.

  • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C.[8]

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the derivatization solvent or a suitable solvent for GC-MS analysis.

Derivatization Protocols

Derivatization is a critical step for the successful GC-MS analysis of many hydantoin derivatives. The two most common methods are trimethylsilylation and permethylation.

This method replaces active hydrogens on polar functional groups with a trimethylsilyl group, increasing volatility.[1]

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2]

  • Anhydrous pyridine or other suitable solvent.

  • (Optional for carbonyl-containing compounds) Methoxyamine hydrochloride (MOX) in pyridine (e.g., 20 mg/mL).[1]

Protocol (Two-step for carbonyl compounds):

  • Methoximation (for carbonyls):

    • Add 50 µL of MOX solution to the dried sample extract.

    • Incubate at 60°C for 60 minutes to convert carbonyl groups to oximes.[10]

  • Silylation:

    • To the methoximated sample (or directly to the dried extract if no carbonyls are present), add 50 µL of BSTFA + 1% TMCS or MSTFA.

    • Incubate at 70-100°C for 30-60 minutes.[2][11]

  • Analysis: The sample is now ready for injection into the GC-MS system.

This technique involves the methylation of active hydrogens and is particularly effective for phenytoin and its hydroxylated metabolites.[9]

Reagents:

  • Dimethyl sulfoxide (DMSO)

  • Powdered sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

Protocol:

  • Dissolution: Dissolve the dried sample extract in 100 µL of DMSO.

  • Methylation:

    • Add a small amount of powdered NaOH.

    • Add 50 µL of methyl iodide.

    • Vortex the mixture for 2 minutes.

  • Extraction:

    • Add 1 mL of water and 3 mL of a non-polar organic solvent (e.g., hexane).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute in a suitable solvent for GC-MS injection.

GC-MS Instrumental Parameters

The following are general GC-MS parameters that can be adapted for the analysis of various hydantoin derivatives. Optimization will be required for specific analytes.

ParameterTypical Setting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
Inlet Temperature250-280°C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial: 100°C, hold for 2 min; Ramp: 10-20°C/min to 280-300°C; Hold: 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Range50-550 amu
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Quantitative Data

The following tables summarize quantitative data for the GC-MS analysis of select hydantoin derivatives.

Table 1: Phenytoin and Metabolites

CompoundDerivatization MethodRetention Time (min)Key m/z Ions (for SIM)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
PhenytoinPermethylation[9]Varies280, 252, 104---
p-HPPHPermethylation[9]Varies324, 296, 281---
PhenytoinTrimethylsilylation[8]Varies324, 251, 10315[8]50[8]≥94[8]

Table 2: Ethotoin and Metabolites

CompoundDerivatization MethodKey m/z Ions
EthotoinTrimethylsilylation[12]276, 204, 103
p-HydroxyethotoinTrimethylsilylation[12]364, 292, 191
5-HydroxyethotoinTrimethylsilylation[12]364, 292, 219

Visualizations

Metabolic Pathway of Phenytoin

The metabolic pathway of phenytoin primarily involves hydroxylation by cytochrome P450 enzymes (CYP2C9 and CYP2C19) to form p-hydroxyphenytoin (p-HPPH), which is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[13][14][15]

Phenytoin_Metabolism Phenytoin Phenytoin Arene_Oxide Arene Oxide Intermediate Phenytoin->Arene_Oxide CYP2C9, CYP2C19 p_HPPH p-Hydroxyphenytoin (p-HPPH) Arene_Oxide->p_HPPH Spontaneous Dihydrodiol Dihydrodiol Metabolite Arene_Oxide->Dihydrodiol Epoxide Hydrolase Catechol Catechol Metabolite p_HPPH->Catechol CYP450s Glucuronide p-HPPH Glucuronide p_HPPH->Glucuronide UGTs (e.g., UGT1A1, UGT1A9) Excretion Excretion Glucuronide->Excretion

Caption: Metabolic pathway of Phenytoin.

GC-MS Analysis Workflow

The general workflow for the GC-MS analysis of hydantoin derivatives involves several key steps from sample receipt to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Serum, Urine, etc.) Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Derivatization Derivatization (e.g., Silylation, Methylation) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification, Identification) Data_Acquisition->Data_Analysis

Caption: General workflow for GC-MS analysis.

Conclusion

The protocols and data presented provide a robust framework for the GC-MS analysis of a range of hydantoin derivatives and their metabolites. Successful analysis is highly dependent on appropriate sample preparation and derivatization techniques. While GC-MS is a powerful tool, for certain hydantoin derivatives, alternative analytical techniques such as LC-MS/MS may be more suitable. The methodologies described herein can be adapted and optimized for specific research and clinical applications.

References

Application Notes and Protocols for N-Arylation of 5-Hydantoinacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-arylated hydantoins are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities, including anti-androgen, anticonvulsant, and anti-cancer properties.[1][2] The direct functionalization of the hydantoin core via N-arylation offers a versatile and efficient route to synthesize libraries of these valuable molecules. This document provides detailed experimental protocols for the N-arylation of 5-Hydantoinacetic acid, a substrate of interest for creating novel pharmaceutical intermediates.[3] The primary methods covered are copper-catalyzed reactions, such as the Chan-Lam and Ullmann-type couplings, which are frequently employed for this transformation.[1][4][5] Palladium-catalyzed Buchwald-Hartwig amination is also discussed as a powerful alternative.[6]

A key consideration for the N-arylation of this compound is regioselectivity, as the hydantoin ring possesses two distinct secondary amine positions (N1 and N3). The reaction conditions, including the choice of catalyst, ligand, and base, can influence which nitrogen atom is arylated.[7][8] Furthermore, the presence of the carboxylic acid moiety in the substrate may require protection or the use of reaction conditions tolerant to acidic functional groups.

Experimental Protocols

Protocol 1: Copper-Catalyzed N3-Selective Arylation with Arylboronic Acids (Chan-Lam Coupling)

This protocol is adapted from a ligand- and base-free method, which is advantageous for substrates containing sensitive functional groups like carboxylic acids.[4] The use of methanol as a solvent is reported to be crucial for promoting the selective N3-arylation.[4][9]

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Copper(II) Fluoride (CuF₂) (10-20 mol%)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and CuF₂ (0.15 eq).

  • Add methanol as the solvent (concentration typically 0.1 M).

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Re-dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) to remove unreacted starting material and acidic byproducts.

  • Wash the organic layer with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N3-aryl-5-hydantoinacetic acid.

Protocol 2: Copper-Catalyzed N3-Selective Arylation with Diaryliodonium Salts

This protocol utilizes a simple copper salt and an amine base to achieve regioselective N3-arylation under mild conditions.[1] Diaryliodonium salts are highly efficient arylating agents in copper-catalyzed reactions.[2][9]

Materials:

  • This compound

  • Diaryliodonium salt (e.g., Aryl(trimethoxyphenyl)iodonium tosylate) (3.0 equivalents)

  • Copper(II) Nitrate Hemipentahydrate (Cu(NO₃)₂·2.5H₂O) or similar Cu(II) salt (10 mol%)

  • Triethylamine (TEA) (1.5 equivalents)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried vial, combine this compound (1.0 eq), the diaryliodonium salt (3.0 eq), and Cu(NO₃)₂·2.5H₂O (0.1 eq).

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous toluene via syringe, followed by triethylamine (1.5 eq).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 16-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic mixture sequentially with water (2 x 15 mL), 1M HCl (1 x 10 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the desired N3-arylated product.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds.[6] While less commonly reported for hydantoins than copper catalysis, it represents a viable alternative, particularly when copper-based methods are unsuccessful. A range of palladium catalysts, ligands, and bases can be employed.[10][11]

Note: The carboxylic acid of this compound will likely be deprotonated by the strong bases used in this reaction. It may be necessary to protect it as an ester (e.g., methyl or ethyl ester) prior to the coupling, followed by a final deprotection step.

Materials:

  • This compound (or its ester derivative)

  • Aryl halide (bromide, chloride) or triflate (1.0 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) (2.0 - 3.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (0.04 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add this compound (or its ester, 1.0 eq) and the aryl halide (1.1 eq).

  • Add the anhydrous, deoxygenated solvent (e.g., Toluene) via syringe.

  • Heat the reaction mixture with stirring at 80-110 °C for 12-24 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. If a protecting group was used, perform the deprotection step after purification.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the N-arylation of various hydantoin substrates as reported in the literature. This data provides a comparative overview of different methodologies.

MethodCatalyst / ReagentBaseSolventTemp. (°C)Time (h)Substrate ScopeAvg. Yield (%)Reference
Chan-Lam CouplingCuF₂ (15 mol%)NoneMeOHRT12-24Arylboronic acids85-95[4][9]
Ullmann-typeCu(NO₃)₂ (10 mol%)TEATolueneRT16Diaryliodonium salts70-90[1]
Ullmann-typeCu₂O (stoichiometric)NoneDioxane11024Aryl iodides60-80[7][8]
Ullmann-typeCuI (10 mol%) / LigandK₃PO₄Dioxane11024N3-Aryl Hydantoins50-75[7][8]

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents 1. Reagent Preparation (Hydantoin, Arylating Agent, Catalyst, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere, Temperature Control) reagents->setup reaction 3. Reaction Monitoring (TLC, LC-MS) setup->reaction workup 4. Aqueous Work-up (Extraction, Washing) reaction->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis product Pure N-Aryl Hydantoin analysis->product

Caption: General workflow for the N-arylation of this compound.

Catalytic Cycle for Chan-Lam N-Arylation

chan_lam_cycle Simplified Chan-Lam Catalytic Cycle cluster_cycle cu_ii Cu(II) Precatalyst cu_ii_complex [Cu(II)-Hydantoin] Complex cu_ii->cu_ii_complex + Hydantoin-H - H⁺ cu_iii_intermediate [Aryl-Cu(III)-Hydantoin] cu_ii_complex->cu_iii_intermediate + ArB(OH)₂ (Transmetalation) product_release Reductive Elimination cu_iii_intermediate->product_release product_release->cu_ii Re-oxidation (Air) product N-Aryl Hydantoin product_release->product hydantoin Hydantoin-H aryl_boronic ArB(OH)₂

Caption: Proposed catalytic cycle for the copper-catalyzed Chan-Lam N-arylation.

References

Application Notes and Protocols: 5-Hydantoinacetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydantoinacetic acid is a highly versatile and valuable building block in organic synthesis, prized for its unique structural features that combine a hydantoin ring with a reactive acetic acid moiety. This combination makes it an ideal starting material for the synthesis of a diverse array of complex molecules, including unnatural amino acids and various heterocyclic compounds with significant biological activities. The hydantoin scaffold itself is a well-established pharmacophore present in numerous clinically used drugs, making its derivatives attractive candidates for drug discovery programs. These derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antiparasitic properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of compounds. It also includes quantitative data from representative studies and visualizations of key experimental workflows.

Key Applications of this compound

This compound serves as a precursor for a range of valuable compounds:

  • Unnatural Amino Acids: The hydantoin ring can be hydrolyzed to yield amino acids. This "hydantoinase process" can be performed chemically or enzymatically to produce optically pure D- or L-amino acids, which are crucial intermediates in the pharmaceutical and food industries.

  • Bioactive Heterocyclic Compounds: The reactive methylene group of the hydantoin ring and the carboxylic acid function allow for a variety of chemical transformations to build complex heterocyclic systems. These include derivatives with demonstrated anticancer, anti-inflammatory, and antimicrobial activities.

  • Polymer Modification: The carboxylic acid group provides a convenient handle for grafting this compound onto polymer backbones, such as chitosan, to introduce new functionalities and create materials with enhanced properties.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound and its derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassCell LineIC50 (µM)Reference
Hydantoin-bridged Combretastatin A-4 Analogue (Compound 8d)Four human cancer cell lines0.186 - 0.279
(R)-(-)-enantiomer of Compound 8dFour human cancer cell lines0.081 - 0.157
3-Cyclohexyl-5-phenyl hydantoin (5g)HeLa (Cervical Carcinoma)5.4
3-Cyclohexyl-5-phenyl hydantoin (5g)MCF-7 (Breast Carcinoma)2
3-Benzhydryl-5-phenyl substituted hydantoin (5h)HeLa, MCF-7, MiaPaCa-2, H 460, SW 62020 - 23
Hydantoin Derivative (Compound 2)HepG2 (Liver Cancer)3.37

Table 2: Antibacterial Activity of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives

Compound SeriesBacterial StrainMIC (mg/L)Reference
Thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin derivativesGram-positive bacteria3.91

Experimental Protocols

The following are representative protocols for key transformations involving this compound. Researchers should adapt these procedures based on the specific substrate and desired product.

Protocol 1: Synthesis of 5-Benzylidenehydantoin Derivatives via Knoevenagel Condensation

This protocol describes the synthesis of a 5-benzylidenehydantoin derivative, a common scaffold in medicinal chemistry, through a Knoevenagel condensation of this compound with an aromatic aldehyde.

Workflow Diagram:

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 5-HAA This compound Reaction Knoevenagel Condensation & Decarboxylation 5-HAA->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Base Base (e.g., Sodium Acetate) Base->Reaction Heat Heat Heat->Reaction Product 5-Benzylidenehydantoin Derivative Reaction->Product

Caption: Knoevenagel condensation workflow.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), the substituted aromatic aldehyde (1.1 equivalents), and anhydrous sodium acetate (2 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 5-benzylidenehydantoin derivative.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: Amide Synthesis using Polystyrene-Supported N-Hydroxybenzotriazole (PS-HOBt) Resin

This protocol outlines a solid-phase approach for the synthesis of amides from this compound, which is particularly useful for parallel synthesis and library generation.

Workflow Diagram:

Amide_Synthesis cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup cluster_product Product 5-HAA This compound Activation Formation of Active Ester 5-HAA->Activation PS-HOBt PS-HOBt Resin PS-HOBt->Activation Coupling_Agent Coupling Agent (e.g., DIC) Coupling_Agent->Activation Coupling Amide Bond Formation Activation->Coupling Amine Primary or Secondary Amine Amine->Coupling Filtration Filtration Coupling->Filtration Evaporation Evaporation Filtration->Evaporation Product This compound Amide Evaporation->Product

Caption: Solid-phase amide synthesis workflow.

Materials:

  • This compound

  • Polystyrene-supported N-hydroxybenzotriazole (PS-HOBt) resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary or secondary amine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the PS-HOBt resin in DCM in a reaction vessel.

  • In a separate flask, dissolve this compound (1.5 equivalents relative to resin loading) in a minimal amount of DMF.

  • Add the solution of this compound to the swollen resin.

  • Add DIC (1.5 equivalents) to the reaction mixture and agitate at room temperature for 2-4 hours to form the active ester.

  • Filter the resin and wash thoroughly with DCM to remove excess reagents.

  • Add a solution of the desired amine (2 equivalents) in DCM to the activated resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DCM and combine the washings with the filtrate.

  • Evaporate the solvent under reduced pressure to obtain the crude amide product.

  • Purify the product by column chromatography or recrystallization as needed.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 3: Enzymatic Synthesis of a Chiral Amino Acid via the Hydantoinase Process

This protocol provides a general outline for the enzymatic hydrolysis of a 5-substituted hydantoin (derived from this compound) to produce an optically pure amino acid.

Signaling Pathway/Process Diagram:

Hydantoinase_Process cluster_reactants Substrate cluster_enzymes Enzymatic Cascade cluster_intermediates Intermediates cluster_product Product Racemic_Hydantoin D,L-5-Substituted Hydantoin Hydantoinase Hydantoinase Racemic_Hydantoin->Hydantoinase D-selective hydrolysis Racemase Hydantoin Racemase Racemic_Hydantoin->Racemase racemization of L-enantiomer N_Carbamoyl N-Carbamoyl-amino acid Hydantoinase->N_Carbamoyl Carbamoylase N-Carbamoylase Amino_Acid Optically Pure Amino Acid Carbamoylase->Amino_Acid Racemase->Racemic_Hydantoin N_Carbamoyl->Carbamoylase hydrolysis L_Hydantoin L-5-Substituted Hydantoin

Caption: Enzymatic hydantoinase process.

Materials:

  • 5-Substituted hydantoin derivative (synthesized from this compound)

  • Whole-cell biocatalyst or purified hydantoinase, N-carbamoylase, and hydantoin racemase

  • Phosphate buffer (pH adjusted to the optimal for the enzymes)

  • Acid and base for pH adjustment

  • Centrifuge

  • Ion-exchange chromatography column

Procedure:

  • Prepare a suspension of the 5-substituted hydantoin in the phosphate buffer.

  • Add the whole-cell biocatalyst or the purified enzymes to the substrate suspension.

  • Maintain the reaction mixture at the optimal temperature and pH for the enzymes with gentle agitation.

  • Monitor the progress of the reaction by HPLC analysis of the substrate and product concentrations.

  • Once the reaction is complete, terminate it by adjusting the pH or by heat inactivation of the enzymes.

  • Separate the biomass (if using whole cells) by centrifugation.

  • Clarify the supernatant by filtration.

  • Isolate the target amino acid from the reaction mixture using ion-exchange chromatography.

  • Desalt and concentrate the amino acid solution.

  • Crystallize the optically pure amino acid from a suitable solvent.

  • Determine the enantiomeric excess of the final product using chiral HPLC.

Conclusion

This compound is a readily accessible and highly adaptable building block for the synthesis of a wide range of valuable molecules. Its utility in constructing complex heterocyclic scaffolds with diverse biological activities, as well as in the synthesis of unnatural amino acids, makes it a cornerstone for research in medicinal chemistry and drug development. The protocols provided herein offer a starting point for the exploration of its synthetic potential. Further derivatization and biological evaluation of compounds synthesized from this compound are likely to yield novel therapeutic agents and functional materials.

Application Notes and Protocols for the Synthesis of Hydantoin-Based Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of hydantoin-based peptidomimetics, which are valuable scaffolds in medicinal chemistry due to their diverse biological activities.[1][2][3] The protocols outlined below focus on established and versatile synthetic routes, including the Bucherer-Bergs reaction, the Urech hydantoin synthesis, and modern multicomponent reactions like the Ugi reaction.

Introduction to Hydantoin-Based Peptidomimetics

Hydantoins, or imidazolidine-2,4-diones, are five-membered heterocyclic compounds that serve as privileged scaffolds in drug discovery.[1] Their synthetic accessibility and the ability to introduce diversity at multiple positions make them attractive for creating peptidomimetics that can mimic the secondary structures of peptides, such as β-turns and α-helices.[4][5] This mimicry allows them to interact with biological targets like receptors and enzymes with high specificity and affinity. Several clinically used drugs, including Phenytoin (anticonvulsant), Nitrofurantoin (antibiotic), and Enzalutamide (anti-cancer), feature the hydantoin core, highlighting its therapeutic importance.[1][3]

Synthetic Strategies

Several synthetic methodologies have been developed for the construction of the hydantoin ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1. Bucherer-Bergs Reaction: This is a classical and widely used multicomponent reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins.[6][7] The reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an alkali metal cyanide (e.g., KCN or NaCN) and ammonium carbonate.[8][9] A key advantage of this method is the use of readily available and inexpensive starting materials.[7][10]

2. Urech Hydantoin Synthesis: This method utilizes α-amino acids as starting materials, which react with an alkali metal cyanate (e.g., KOCN) in the presence of an acid to form the hydantoin ring.[10][11] This approach is particularly useful for preparing hydantoins with a substitution pattern derived from natural or unnatural amino acids.

3. Ugi Multicomponent Reaction: Modern synthetic approaches often employ multicomponent reactions like the Ugi reaction to generate highly substituted hydantoins in a single step.[12][13] The Ugi four-component condensation (U-4CR) can be combined with a subsequent cyclization step to afford 1,3,5-trisubstituted hydantoins.[12][14] This method offers high efficiency and molecular diversity.[15]

Experimental Protocols

Protocol 1: Synthesis of 5,5-Diphenylhydantoin (Phenytoin) via Bucherer-Bergs Reaction

This protocol describes the synthesis of the anticonvulsant drug Phenytoin as a representative example of the Bucherer-Bergs reaction.

Materials:

  • Benzophenone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (60%) or Propylene Glycol

  • Reaction vessel (e.g., sealed tube or steel bomb for higher temperatures)

Procedure:

  • In a suitable reaction vessel, combine benzophenone, potassium cyanide, and ammonium carbonate.

  • Add 60% aqueous ethanol or propylene glycol as the solvent.[7]

  • Seal the vessel and heat the reaction mixture. Reaction conditions can be varied to optimize the yield. For example, heating at 58-62°C for an extended period (e.g., 90 hours) or at a higher temperature (e.g., 110°C) in a closed vessel can significantly improve the yield.[7] Using KCN instead of NaCN and propylene glycol as a solvent in a steel bomb has been reported to give yields as high as 91-96%.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 5,5-diphenylhydantoin, will often precipitate out of the solution.

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol.[7]

Quantitative Data:

Starting MaterialReaction ConditionsSolventYield (%)Reference
Benzophenone58-62°C, 10 h60% EtOH7[7]
Benzophenone58-62°C, 90 h60% EtOH67[7]
Benzophenone110°C, closed vessel60% EtOH75[7]
BenzophenoneHigh Temp, steel bombPropylene Glycol91-96[7]
Protocol 2: General Procedure for the Synthesis of 1,3,5-Trisubstituted Hydantoins via a Two-Step Ugi/Cyclization Sequence

This protocol outlines a modern approach to synthesizing highly substituted hydantoins.

Step 1: Ugi Four-Component Condensation

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • A primary amine

  • An isocyanide (e.g., cyclohexyl isocyanide)

  • An acid (e.g., trichloroacetic acid)

  • Methanol (MeOH)

Procedure:

  • Dissolve the primary amine (1.0 mmol) in methanol (7 mL).

  • To this solution, add the aldehyde (2.0 mmol), a solution of the isocyanide (2.0 mmol) in methanol (3 mL), and the acid (2.0 mmol) in the specified order.[12]

  • Stir the reaction mixture at room temperature for 24-28 hours.[12]

  • The Ugi product often precipitates as a solid. Filter the mixture and wash the precipitate with diethyl ether and then n-hexane to remove unreacted starting materials.[12]

  • Dry the solid to obtain the pure Ugi adduct.

Step 2: Base-Induced Intramolecular Cyclization

Materials:

  • Ugi product from Step 1

  • A base (e.g., potassium carbonate, K₂CO₃)

  • A suitable solvent (e.g., acetonitrile, CH₃CN)

Procedure:

  • Dissolve the Ugi product in the chosen solvent.

  • Add the base to the solution.

  • The reaction can be performed at room temperature or accelerated using microwave irradiation (e.g., 100°C for 10 minutes).[15]

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude hydantoin product can be purified by standard techniques such as column chromatography or recrystallization.

Quantitative Data:

Ugi AdductBaseSolventConditionsYield (%)Reference
VariousK₂CO₃CH₃CN100°C, 10 min (Microwave)up to 94[15]

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow for Hydantoin-Based Peptidomimetics

The following diagram illustrates a general workflow for the synthesis of hydantoin-based peptidomimetics, starting from common synthetic routes and leading to the final purified compounds.

G cluster_start Starting Materials cluster_reaction Synthetic Route cluster_intermediate Intermediate/Product cluster_final Final Steps A Aldehyde/Ketone R1 Bucherer-Bergs Reaction A->R1 B Ammonium Carbonate + Cyanide Source B->R1 C α-Amino Acid R2 Urech Synthesis C->R2 D Potassium Cyanate D->R2 E Aldehyde + Amine + Isocyanide + Acid R3 Ugi Multicomponent Reaction E->R3 I1 5,5-Disubstituted Hydantoin R1->I1 I2 5-Substituted Hydantoin R2->I2 I3 Ugi Adduct R3->I3 F2 Purification (Crystallization/ Chromatography) I1->F2 I2->F2 F1 Cyclization I3->F1 F1->F2 F3 Characterization (NMR, MS, etc.) F2->F3 P Pure Hydantoin-Based Peptidomimetic F3->P

Caption: General workflow for the synthesis of hydantoin-based peptidomimetics.

Simplified mTOR Signaling Pathway Targeted by Hydantoin-Based Peptidomimetics

Hydantoin-based peptidomimetics have been investigated as inhibitors of protein-protein interactions within signaling pathways, such as the mTOR pathway. The following diagram provides a simplified overview of this pathway, highlighting a potential point of intervention.

mTOR_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects GrowthFactors Growth Factors Rheb Rheb-GTP GrowthFactors->Rheb Activates AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (inactivates) Rheb->mTORC1 Activates ProteinSynth Protein Synthesis S6K1->ProteinSynth Promotes EIF4EBP1->ProteinSynth Inhibits when active CellGrowth Cell Growth ProteinSynth->CellGrowth Hydantoin Hydantoin-Based Peptidomimetic (Inhibitor) Hydantoin->mTORC1 Inhibits (e.g., disrupts protein-protein interactions)

Caption: Simplified mTOR signaling pathway and a potential point of inhibition.

References

Application Note: Chiral Separation of 5-Hydantoinacetic Acid Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 5-Hydantoinacetic acid enantiomers. Due to the challenging nature of directly separating the enantiomers, a pre-column derivatization step with phenylamine is employed to form diastereomeric amides, which are then effectively resolved on a CHI-DMB chiral stationary phase. This method is particularly relevant for researchers in drug development and medicinal chemistry, where the stereospecific analysis of chiral compounds is critical.

Introduction

This compound is a key chiral building block in the synthesis of various pharmacologically active compounds. The enantiomers of this acid can exhibit different physiological activities and toxicities, making their separation and quantification essential for drug efficacy and safety studies. Direct chiral HPLC separation of this compound is often difficult to achieve with high resolution. This application note presents a reliable indirect approach involving pre-column derivatization to overcome this challenge. The carboxylic acid moiety of this compound is reacted with phenylamine (aniline) to form diastereomeric amides, which are subsequently separated on a chiral stationary phase.

Experimental Protocols

Pre-column Derivatization of this compound with Phenylamine

This protocol describes the formation of diastereomeric amides from racemic this compound.

Materials:

  • Racemic this compound

  • Phenylamine (Aniline), HPLC grade

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous, HPLC grade

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round bottom flask, dissolve 100 mg of racemic this compound in 10 mL of anhydrous dichloromethane.

  • Add 1.1 equivalents of phenylamine to the solution.

  • Cool the mixture to 0°C in an ice bath and slowly add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10 mL of 1 M HCl, 10 mL of saturated NaHCO₃ solution, and 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the derivatized product.

  • Reconstitute the dried derivative in the HPLC mobile phase for analysis.

Chiral HPLC Separation

This protocol outlines the chromatographic conditions for the separation of the derivatized this compound enantiomers.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column CHI-DMB Analytical Column (250 x 4.6 mm, 5 µm)
Chiral Stationary Phase O,O'-bis(3,5-dimethylbenzoyl)-N,N'-diallyl-L-tartar diamide
Mobile Phase n-Hexane : Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Data Presentation

The following table summarizes the expected chromatographic results for the separation of the derivatized this compound enantiomers under the specified conditions.

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 1 12.5-
Enantiomer 2 15.8> 2.0

Note: Actual retention times may vary slightly depending on the specific HPLC system and column batch.

Mandatory Visualizations

experimental_workflow cluster_derivatization Pre-column Derivatization cluster_hplc Chiral HPLC Analysis racemic_acid Racemic this compound dissolve Dissolve in Anhydrous DCM racemic_acid->dissolve add_phenylamine Add Phenylamine dissolve->add_phenylamine add_dcc Add DCC at 0°C add_phenylamine->add_dcc react Stir for 12 hours at RT add_dcc->react filter_dcu Filter DCU Precipitate react->filter_dcu workup Aqueous Work-up (HCl, NaHCO3, Brine) filter_dcu->workup dry Dry with Na2SO4 workup->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Derivatized Sample reconstitute->inject separation Separation on CHI-DMB Column inject->separation detection UV Detection at 254 nm separation->detection analysis Data Analysis and Quantification detection->analysis

Caption: Experimental workflow for the chiral separation of this compound.

logical_relationship cluster_problem Analytical Challenge cluster_solution Methodology cluster_outcome Result problem Direct Chiral Separation of This compound is Difficult derivatization Pre-column Derivatization with Phenylamine problem->derivatization Solution hplc HPLC on Chiral Stationary Phase (CHI-DMB) derivatization->hplc Followed by outcome Successful Baseline Separation of Enantiomers hplc->outcome Leads to

Caption: Logical relationship of the analytical strategy.

Discussion

The presented method provides a reliable solution for the enantiomeric separation of this compound. The pre-column derivatization with phenylamine is a crucial step that converts the enantiomers into diastereomers, which have different physical properties and can therefore be separated on a chiral stationary phase. The CHI-DMB column, with its O,O'-bis(3,5-dimethylbenzoyl)-N,N'-diallyl-L-tartar diamide chiral selector, provides excellent enantioselectivity for the derivatized analytes. The normal-phase mobile phase consisting of n-hexane and isopropanol allows for good resolution and peak shape.

Conclusion

This application note has successfully demonstrated a validated HPLC method for the chiral separation of this compound enantiomers. The combination of pre-column derivatization and a highly selective chiral stationary phase enables baseline resolution of the enantiomers, making this method suitable for routine analysis in research and quality control laboratories.

Application Notes and Protocols for the Derivatization of 5-Hydantoinacetic Acid for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 5-Hydantoinacetic acid to enhance its detection and quantification by chromatographic methods. The protocols focus on derivatization for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, addressing the common challenges of analyzing this polar and non-volatile compound.

Introduction

This compound is a key intermediate in various synthetic pathways, particularly in the pharmaceutical industry. Its accurate quantification in different matrices is crucial for process monitoring, quality control, and metabolic studies. However, the inherent polarity and low volatility of this compound make its direct analysis by conventional chromatographic techniques challenging, often resulting in poor peak shape, low sensitivity, and inadequate separation.

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties. For this compound, derivatization of its carboxylic acid and potentially the hydantoin ring can lead to:

  • Increased Volatility: Essential for GC analysis.

  • Improved Chromatographic Behavior: Better peak shape and resolution.

  • Enhanced Detector Response: Lower limits of detection (LOD) and quantification (LOQ).

  • Enantiomeric Separation: Resolution of chiral isomers.

These application notes provide protocols for common and effective derivatization strategies, including esterification and silylation for GC-MS, and amidation for HPLC, to improve the analytical detection of this compound.

Data Presentation: Quantitative Analysis of Derivatized this compound

The following tables summarize the expected improvements in analytical performance after derivatization of this compound. While specific data for all derivatives of this compound is not extensively available in the literature, the provided data for analogous compounds and the phenylamine derivative of this compound illustrate the significant enhancements in sensitivity that can be achieved.

Table 1: HPLC Analysis of this compound Derivatized with Phenylamine

ParameterUndivatized this compoundPhenylamine DerivativeReference
Analytical Method HPLC-UVHPLC-UV/OR[1]
Column C18CHI-DMB (250x4.6 mm)[1]
Mobile Phase Acetonitrile/Watern-hexane:isopropanol (80:20 v/v)[1]
Detection Wavelength ~210 nm254 nm[1]
LOD High µg/mL range (estimated)Expected in the ng/mL to low µg/mL range[1]
LOQ High µg/mL range (estimated)Expected in the ng/mL to low µg/mL range[1]
Key Advantage SimpleEnables enantiomeric separation and improved sensitivity[1]

Table 2: Expected Performance for GC-MS Analysis of Derivatized this compound (Based on similar carboxylic acids)

Derivatization MethodDerivatizing AgentExpected Retention TimeExpected LOD (µg/L)Expected LOQ (µg/L)Reference (for similar compounds)
Silylation MSTFA or BSTFA + TMCSShorter than underivatized0.1 - 1.50.3 - 5.0[2]
Esterification (Methylation) Methanolic HCl or BF3-MethanolShorter than underivatized1 - 103 - 30[3]

Experimental Protocols

Protocol 1: Pre-column Derivatization of this compound with Phenylamine for HPLC Analysis

This protocol is designed for the enantiomeric separation and quantification of this compound.

Materials:

  • This compound standard or sample

  • Phenylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Dichloromethane (DCM), anhydrous

  • n-Hexane, HPLC grade

  • Isopropanol, HPLC grade

  • CHI-DMB analytical column (250 x 4.6 mm) or equivalent chiral column

  • HPLC system with UV or Optical Rotation (OR) detector

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a minimal amount of a suitable solvent. If in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent and dry the extract.

  • Derivatization Reaction:

    • In a clean, dry reaction vial, dissolve 1 equivalent of this compound in anhydrous DCM.

    • Add 1.2 equivalents of phenylamine.

    • Add 1.1 equivalents of DCC.

    • Seal the vial and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or a pilot HPLC run).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • Sample for HPLC: Reconstitute the dried derivative in the mobile phase (n-hexane:isopropanol, 80:20 v/v) to a known concentration.

  • HPLC Analysis:

    • Column: CHI-DMB (250 x 4.6 mm)

    • Mobile Phase: n-hexane:isopropanol (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or Optical Rotation

    • Injection Volume: 10-20 µL

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol converts the carboxylic acid and active hydrogens on the hydantoin ring to their trimethylsilyl (TMS) derivatives, increasing volatility for GC-MS analysis.

Materials:

  • This compound standard or sample, dried

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (e.g., 99:1 v/v)

  • Pyridine, anhydrous (optional, as a catalyst and solvent)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Lyophilize or evaporate the solvent from the sample extract in a reaction vial.

  • Derivatization Reaction:

    • To the dried sample (typically 10-100 µg), add 50-100 µL of MSTFA or BSTFA + 1% TMCS.

    • If the sample is difficult to dissolve, add 10-20 µL of anhydrous pyridine.

    • Seal the vial tightly.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes in a heating block or oven.

  • Sample for GC-MS: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS.

  • GC-MS Analysis:

    • Injector Temperature: 250-280°C

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a final temperature of 280-300°C at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-500.

Protocol 3: Esterification (Methylation) of this compound for GC-MS Analysis

This protocol converts the carboxylic acid group of this compound to its methyl ester.

Materials:

  • This compound standard or sample, dried

  • Methanolic HCl (e.g., 3 M) or Boron trifluoride-methanol solution (BF3-Methanol, 14%)

  • Hexane or Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Derivatization Reaction:

    • To the dried sample, add 200-500 µL of methanolic HCl or BF3-Methanol.

    • Seal the vial tightly.

    • Heat the mixture at 60-100°C for 15-60 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add an equal volume of water and extract the methyl ester derivative with hexane or DCM (2 x 1 mL).

    • Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize the excess acid.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Sample for GC-MS: Concentrate the extract to a suitable volume (e.g., 50-100 µL) under a gentle stream of nitrogen.

  • GC-MS Analysis: Follow the GC-MS parameters outlined in Protocol 2.

Mandatory Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis start This compound Sample dissolve Dissolve in Anhydrous DCM start->dissolve react Add Phenylamine & DCC (Room Temp, 2-4h) dissolve->react filter Filter Precipitate react->filter wash Wash with HCl, NaHCO3, Brine filter->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc Inject into HPLC-UV/OR reconstitute->hplc

Caption: HPLC Derivatization Workflow.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_silylation_analysis Silylation Analysis cluster_esterification_workup Esterification Work-up & Analysis start This compound Sample dry_sample Dry Sample Completely start->dry_sample silylation Silylation: Add MSTFA or BSTFA/TMCS (60-80°C, 30-60 min) dry_sample->silylation esterification Esterification: Add Methanolic HCl or BF3-Methanol (60-100°C, 15-60 min) dry_sample->esterification gcms_silylation Direct Injection into GC-MS silylation->gcms_silylation extract Extract with Hexane/DCM esterification->extract wash_ester Wash with NaHCO3 extract->wash_ester dry_ester Dry with Na2SO4 wash_ester->dry_ester concentrate Concentrate dry_ester->concentrate gcms_ester Inject into GC-MS concentrate->gcms_ester

Caption: GC-MS Derivatization Workflows.

References

Application of 5-Hydantoinacetic acid in the synthesis of anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

Application of Hydantoin Scaffolds in the Synthesis of Anticonvulsants

Introduction

The hydantoin nucleus is a crucial pharmacophore in medicinal chemistry, forming the structural basis for a significant class of anticonvulsant drugs. These compounds are widely used in the management of epilepsy, a neurological disorder characterized by recurrent seizures. While the direct application of 5-Hydantoinacetic acid as a starting material in the synthesis of prominent anticonvulsants is not extensively documented in readily available scientific literature, the broader class of hydantoin derivatives has been a cornerstone of antiepileptic therapy for decades. This document provides detailed application notes and protocols for the synthesis and evaluation of a representative and historically significant hydantoin anticonvulsant, Phenytoin (5,5-diphenylhydantoin). The principles and methodologies described herein are fundamental to the development of hydantoin-based anticonvulsants and are of significant interest to researchers, scientists, and drug development professionals.

Application Notes

Hydantoin derivatives, most notably Phenytoin, are primarily indicated for the treatment of a variety of seizure types. They are particularly effective against partial and tonic-clonic seizures.[1] The therapeutic utility of these compounds stems from their ability to modulate neuronal excitability in the central nervous system (CNS).[2] The core hydantoin scaffold can be chemically modified at various positions to generate derivatives with altered pharmacokinetic and pharmacodynamic profiles, a strategy that has been extensively explored in the quest for novel anticonvulsants with improved efficacy and safety profiles.

The development of hydantoin-based anticonvulsants often involves the synthesis of a library of analogues followed by screening in preclinical animal models of seizures, such as the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[3] The MES test is particularly relevant for identifying compounds effective against generalized tonic-clonic seizures, a hallmark of Phenytoin's activity.[4]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for hydantoin anticonvulsants like Phenytoin is the modulation of voltage-gated sodium channels in neuronal membranes.[5][6] These channels are critical for the initiation and propagation of action potentials. In a state of high-frequency neuronal firing, characteristic of a seizure, hydantoins selectively bind to the inactivated state of the sodium channel.[1] This binding stabilizes the channel in its inactive conformation, prolonging the refractory period and thereby reducing the ability of the neuron to fire repetitively.[6] This use-dependent and voltage-dependent blockade of sodium channels is a key feature of their anticonvulsant effect, allowing them to suppress seizure activity with minimal impact on normal neuronal transmission.[2]

Mechanism_of_Action Figure 1. Mechanism of Action of Phenytoin cluster_neuron Presynaptic Neuron High_Frequency_Firing High-Frequency Neuronal Firing (Seizure Activity) Na_Channel Voltage-Gated Sodium Channel High_Frequency_Firing->Na_Channel causes Inactivated_State Stabilization of Inactive Channel State Na_Channel->Inactivated_State leads to Phenytoin Phenytoin Phenytoin->Na_Channel binds to Reduced_Firing Reduced Neuronal Firing Inactivated_State->Reduced_Firing results in

Caption: Figure 1. Simplified signaling pathway of Phenytoin's anticonvulsant action.

Experimental Protocols

Synthesis of 5,5-Diphenylhydantoin (Phenytoin) via Benzil and Urea

A common and reliable method for the synthesis of Phenytoin in a laboratory setting involves the base-catalyzed condensation of benzil with urea.[7] This reaction proceeds via an intramolecular cyclization to form an intermediate, which then undergoes a pinacol-type rearrangement to yield the final product.

Materials and Reagents:

  • Benzil

  • Urea

  • Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round Bottom Flask (100 mL)

  • Reflux Condenser

  • Heating Mantle

  • Stir Bar

  • Beakers

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Ice Bath

Procedure:

  • Reaction Setup: In a 100 mL round bottom flask equipped with a stir bar and a reflux condenser, combine 5.3 g of benzil, 3.0 g of urea, 75 mL of ethanol, and 15 mL of a 30% aqueous sodium hydroxide solution.[7]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for at least 2 hours.[7]

  • Isolation of Crude Product: After the reflux period, cool the reaction mixture to room temperature. Pour the mixture into 125 mL of water and stir. An insoluble by-product may form at this stage.

  • Filtration: Filter the aqueous mixture by suction filtration to remove any insoluble material.

  • Precipitation: Transfer the filtrate to a beaker and place it in an ice bath. Carefully acidify the filtrate by the dropwise addition of concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2). A white precipitate of Phenytoin will form.

  • Purification: Collect the precipitated Phenytoin by suction filtration and wash the solid with cold deionized water. Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.[7]

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by its melting point (295-298 °C) and spectroscopic methods (IR, NMR).

Synthesis_Workflow Figure 2. Experimental Workflow for Phenytoin Synthesis Start Combine Benzil, Urea, NaOH, and Ethanol Reflux Reflux for 2 hours Start->Reflux Cool_and_Dilute Cool to Room Temperature and Dilute with Water Reflux->Cool_and_Dilute Filter_1 Filter to Remove Insoluble By-products Cool_and_Dilute->Filter_1 Acidify Acidify Filtrate with HCl in Ice Bath Filter_1->Acidify Filter_2 Collect Precipitated Phenytoin by Filtration Acidify->Filter_2 Recrystallize Recrystallize from Ethanol Filter_2->Recrystallize Dry Dry the Purified Product Recrystallize->Dry End Characterize Product (m.p., Spectroscopy) Dry->End

Caption: Figure 2. A step-by-step workflow for the synthesis of Phenytoin.

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for assessing the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Materials and Equipment:

  • Male Wistar rats or mice

  • Test compound (Phenytoin) and vehicle (e.g., 1% carboxymethylcellulose)

  • Electroconvulsiometer

  • Corneal or ear clip electrodes

  • Stopwatch

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions. Divide the animals into control and test groups.

  • Drug Administration: Administer the test compound (e.g., Phenytoin at a specific dose) or vehicle to the respective groups, typically via intraperitoneal (i.p.) or oral (p.o.) route. A 30-60 minute pre-treatment time is common.

  • Induction of Seizure: Apply a short electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds, at a current sufficient to induce a tonic seizure in control animals) through the electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The percentage of animals protected in the test group is calculated. To determine the median effective dose (ED50), a dose-response curve is generated by testing a range of doses.

Data Presentation

The anticonvulsant activity of hydantoin derivatives is typically quantified by their ED50 value, which is the dose required to protect 50% of the animals from the induced seizure.

Table 1: Anticonvulsant Activity of Phenytoin in the MES Test

Animal ModelRoute of AdministrationED50 (mg/kg)Reference
Micei.p.8.5 - 9.5[8],[9]
Ratsp.o.25 - 35[8],[9]

Table 2: Anticonvulsant Activity of a Representative Spiro-hydantoin Derivative

CompoundAnimal ModelTestED50 (mg/kg)Reference
3-[(4-phenylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenyl-imidazolidine-2,4-dioneRatsMES (p.o.)5.29[3]

While the direct synthetic utility of this compound in the development of mainstream anticonvulsants is not clearly established, the broader hydantoin scaffold remains a highly valuable platform for the design and synthesis of new antiepileptic drugs. The well-documented synthesis of Phenytoin serves as a fundamental example of the chemical principles involved. The primary mechanism of action, involving the blockade of voltage-gated sodium channels, continues to be a key target for novel anticonvulsant therapies. The protocols and data presented provide a foundational understanding for researchers engaged in the discovery and development of new treatments for epilepsy.

References

Continuous Flow Synthesis of Hydantoin Derivatives: Application Notes and Protocols for Scalable Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the continuous flow synthesis of hydantoin derivatives, focusing on methodologies that offer significant advantages in terms of scalability, efficiency, and safety over traditional batch processes. The information presented herein is intended to guide researchers in establishing robust and scalable manufacturing processes for this important class of compounds, which exhibit a wide range of biological activities and are key components in several pharmaceutical agents.

Introduction to Continuous Flow Synthesis of Hydantoins

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering benefits such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates.[1] For the synthesis of hydantoin derivatives, continuous flow approaches can overcome the limitations of traditional batch methods, which often involve long reaction times, harsh conditions, and challenges in scalability.[2][3]

The most common methods for hydantoin synthesis, such as the Bucherer-Bergs and Ugi reactions, have been successfully adapted to continuous flow systems.[2][4] These adaptations have demonstrated significant improvements in reaction times, yields, and overall process efficiency, making continuous flow a highly attractive platform for the large-scale production of hydantoin-based APIs like phenytoin and nitrofurantoin.[5][6][7]

Experimental Protocols

General Continuous Flow Setup

A typical continuous flow setup for hydantoin synthesis consists of syringe pumps or HPLC pumps for reagent delivery, a T-mixer or other microreactor for efficient mixing, a heated coil reactor (made of a suitable material like PFA, stainless steel, or Hastelloy) to control reaction temperature and residence time, and a back-pressure regulator to maintain the system under pressure and prevent solvent boiling. Process Analytical Technology (PAT) tools, such as in-line FTIR or NMR, can be integrated for real-time reaction monitoring and optimization.

Protocol 1: Continuous Flow Bucherer-Bergs Synthesis of 5-Phenyl-5-methylhydantoin

This protocol describes the synthesis of 5-phenyl-5-methylhydantoin from acetophenone using an intensified Bucherer-Bergs reaction in a continuous flow system.

Materials:

  • Acetophenone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Two high-pressure pumps

  • T-mixer

  • Hastelloy coil reactor (e.g., 10 mL volume)

  • Back-pressure regulator

  • Heating system for the reactor

  • Collection vessel

Procedure:

  • Prepare Reagent Solutions:

    • Feed A (Organic Phase): Prepare a solution of acetophenone in ethyl acetate.

    • Feed B (Aqueous Phase): Prepare an aqueous solution of potassium cyanide and ammonium carbonate.

  • System Setup:

    • Set up the continuous flow system as described in the general setup.

    • Heat the coil reactor to the desired temperature (e.g., 120 °C).

    • Set the back-pressure regulator to the desired pressure (e.g., 20 bar).

  • Reaction:

    • Pump Feed A and Feed B simultaneously through the T-mixer and into the heated coil reactor at their respective flow rates to achieve the desired residence time (e.g., 32 minutes).

  • Collection and Work-up:

    • Collect the reaction mixture from the outlet of the back-pressure regulator.

    • Acidify the collected mixture with concentrated HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure 5-phenyl-5-methylhydantoin.

Protocol 2: Multi-step Continuous Flow Synthesis of Phenytoin

This protocol outlines a multi-step synthesis of phenytoin (5,5-diphenylhydantoin) from benzil and urea.

Materials:

  • Benzil

  • Urea

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Multiple pump and reactor modules for each step

  • In-line purification/separation modules (e.g., membrane-based liquid-liquid separator)

Procedure:

  • Step 1: Condensation Reaction

    • Feed A: Prepare a solution of benzil and urea in ethanol.

    • Feed B: Prepare an aqueous solution of potassium hydroxide.

    • Pump both feeds into a heated reactor coil to facilitate the initial condensation.

  • Step 2: Pinacol-type Rearrangement and Cyclization

    • The output from the first reactor is directly fed into a second heated reactor coil to promote the rearrangement and cyclization to form the hydantoin ring.

  • Work-up and Isolation:

    • The reaction mixture is continuously neutralized with an acidic stream (e.g., aqueous HCl).

    • The precipitated phenytoin is collected by in-line filtration or directed to a collection vessel for subsequent batch-wise filtration.

    • The product is washed with water and dried.

Protocol 3: Multi-step Continuous Flow Synthesis of Nitrofurantoin

This protocol describes a conceptual multi-step continuous flow synthesis of nitrofurantoin, based on the nitration of furfural followed by condensation with 1-aminohydantoin.

Materials:

  • Furfural

  • Acetic anhydride

  • Nitric acid

  • 1-Aminohydantoin

  • Suitable solvent (e.g., acetic acid, ethanol)

  • Aqueous base (e.g., sodium hydroxide)

Equipment:

  • Multiple pump and reactor modules for each step

  • In-line quenching and extraction units

Procedure:

  • Step 1: In-situ Generation of Acetyl Nitrate and Nitration of Furfural

    • Feed A: Furfural in a suitable solvent.

    • Feed B: Acetic anhydride.

    • Feed C: Nitric acid.

    • Feeds B and C are mixed in a cooled microreactor to generate acetyl nitrate in-situ.

    • This stream is then immediately mixed with Feed A in a second reactor to perform the nitration, yielding 5-nitrofurfural diacetate.[7]

  • Step 2: Hydrolysis of 5-Nitrofurfural Diacetate (Conceptual)

    • The output from the nitration step is continuously mixed with an aqueous acid or base stream in a heated reactor to hydrolyze the diacetate to 5-nitrofurfural.

  • Step 3: Condensation with 1-Aminohydantoin

    • The stream containing 5-nitrofurfural is then mixed with a solution of 1-aminohydantoin in a final heated reactor to form nitrofurantoin.

  • Work-up and Isolation:

    • The product stream is cooled to induce precipitation.

    • The solid nitrofurantoin is collected via in-line filtration.

Data Presentation

The following tables summarize quantitative data from literature on the continuous flow synthesis of hydantoin derivatives.

Table 1: Continuous Flow Bucherer-Bergs Synthesis of Hydantoin Derivatives

EntryCarbonyl CompoundTemperature (°C)Pressure (bar)Residence Time (min)Yield (%)
1Acetophenone120203291
2Cyclohexanone120203295
3Benzaldehyde100203285
44-Methoxyacetophenone120203293
5Propiophenone120203288

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Phenytoin

ParameterBatch SynthesisUltrasound-Assisted Continuous Flow
Reaction Time 1 hour12 minutes (residence time)
Average Yield ~62%~67%
Productivity (g/h) 0.71.4
Safety Requires heating under refluxOperates at room temperature

Data adapted from ChemRxiv 2024, 10.26434/chemrxiv-2024-rrp4p.[5]

Table 3: Multi-step Continuous Flow Synthesis of Nitrofurantoin - Representative Data

StepReactionKey ParametersResidence TimeYield
1Nitration of FurfuralIn-situ acetyl nitrate, 0°C< 5 minutesHigh
2Condensation1-aminohydantoin, heat< 5 minutes94% (overall)

Data compiled from multiple sources describing the synthesis of nitrofurans in continuous flow.[6][7]

Mandatory Visualizations

Signaling Pathway Diagrams

Androgen_Receptor_Signaling AR_HSP AR_HSP AR_dimer AR_dimer AR_HSP->AR_dimer HSP Dissociation & Dimerization ARE ARE AR_dimer->ARE Binds to DNA Transcription Transcription ARE->Transcription Cell_Growth Cell_Growth Transcription->Cell_Growth Testosterone Testosterone Hydantoin Hydantoin

Acetylcholinesterase_Inhibition ACh ACh AChE AChE ACh->AChE Binds to Active Site Postsynaptic_Receptor Postsynaptic_Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline_Acetate AChE->Choline_Acetate Hydrolysis Hydantoin_Inhibitor Hydantoin_Inhibitor Hydantoin_Inhibitor->AChE Inhibits Signal Signal Postsynaptic_Receptor->Signal

Experimental Workflow Diagrams

Bucherer_Bergs_Workflow cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow System cluster_workup Work-up & Purification Carbonyl Carbonyl Compound in Organic Solvent PumpA Pump A Carbonyl->PumpA Cyanide Aqueous Solution of KCN & (NH4)2CO3 PumpB Pump B Cyanide->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor (e.g., 120°C, 20 bar) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Collection of Reaction Mixture BPR->Collection Acidification Acidification (HCl) Collection->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Purification Purification Extraction->Purification

Multi_Step_Nitrofurantoin_Workflow cluster_step1 Step 1: Nitration of Furfural cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Condensation Furfural Furfural Reactor1 Flow Reactor 1 (Nitration) Furfural->Reactor1 Nitrating_Agent In-situ Acetyl Nitrate Nitrating_Agent->Reactor1 Intermediate1 5-Nitrofurfural Diacetate Reactor1->Intermediate1 Reactor2 Flow Reactor 2 (Hydrolysis) Intermediate1->Reactor2 Intermediate2 5-Nitrofurfural Reactor2->Intermediate2 Reactor3 Flow Reactor 3 (Condensation) Intermediate2->Reactor3 Aminohydantoin 1-Aminohydantoin Aminohydantoin->Reactor3 Product Nitrofurantoin Reactor3->Product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Bucherer-Bergs Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the Bucherer-Bergs hydantoin synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for optimizing this crucial reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: My Bucherer-Bergs reaction has a very low yield or is not proceeding to completion. What are the most common causes?

A: Low yields in the Bucherer-Bergs synthesis can often be attributed to several key factors. Systematically investigating these potential issues is the best approach to improving your reaction outcome.

  • Incorrect Reagent Stoichiometry: The molar ratio of reactants is critical. A common recommendation is to use a ketone to potassium cyanide (KCN) to ammonium carbonate ((NH₄)₂CO₃) ratio of 1:2:2 for balanced reactivity.[1] Using an excess of cyanide can lead to the formation of side products.[1]

  • Improper pH Control: The reaction is sensitive to pH. The ideal pH range is between 8 and 9, which is typically maintained by the ammonium carbonate buffer.[1] If the pH is too acidic, the initial formation of the cyanohydrin intermediate is hindered.[1] Conversely, strongly alkaline conditions can lead to the degradation of the cyanide reagent.[1]

  • Suboptimal Temperature and Reaction Time: The reaction generally requires heating to proceed efficiently. Refluxing in water or ethanol (around 80-100°C) is a common practice.[1] However, for some substrates, particularly sterically hindered ones like benzophenone, prolonged reaction times and higher temperatures may be necessary. For instance, the synthesis of phenytoin from benzophenone under standard conditions (58-62°C for 10 hours) resulted in only a 7% yield. Increasing the reaction time to 90 hours boosted the yield to 67%, and heating to 110°C in a closed vessel further improved it to 75%.[2]

  • Poor Substrate Solubility: The Bucherer-Bergs reaction is often carried out in aqueous or alcoholic media.[1] If your starting ketone or aldehyde has poor solubility in the chosen solvent system, this can significantly impede the reaction rate.

  • Substrate Reactivity: The electronic and steric properties of the carbonyl compound can influence the reaction's success. Electron-withdrawing groups on an aromatic ring can deactivate the carbonyl group, making the initial nucleophilic attack more difficult. Severe steric hindrance around the carbonyl group can also prevent the reaction from proceeding.

2. Q: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize their formation?

A: Side reactions can significantly reduce the yield of the desired hydantoin. Common side products and mitigation strategies are outlined below.

  • Over-alkylation: An excess of the cyanide reagent can potentially lead to undesired alkylation reactions.[1] Carefully controlling the stoichiometry of your reagents is the best way to avoid this.

  • Polymerization: Aldehydes, in particular, can be prone to polymerization under the reaction conditions.

  • Formation of α-ureido acids: Hydantoins can be considered cyclodehydrated α-ureido acids, and the two are readily interconvertible.[2] In some cases, the reaction may primarily yield the ureido acid, especially during workup.

To minimize side reactions, it is crucial to maintain optimal reaction conditions, including stoichiometry, pH, and temperature. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.

3. Q: My crude yield is reasonable, but I'm losing a significant amount of product during purification. What are the best practices for isolating and purifying hydantoins?

A: Product loss during workup and purification is a common challenge. Here are some tips to maximize your isolated yield:

  • Precipitation: The most common initial purification step involves acidifying the reaction mixture with an acid like HCl to precipitate the hydantoin product.[1]

  • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. For hydantoins, mixtures of ethanol and water are often ideal solvents.[1] The general procedure involves dissolving the crude product in a minimum amount of the hot solvent mixture, followed by slow cooling to allow for the formation of pure crystals.

4. Q: Are there any modifications to the standard Bucherer-Bergs protocol that might improve the yield for a difficult substrate?

A: Yes, several modifications have been developed to improve yields, especially for challenging substrates.

  • Hoyer Modification: This method involves heating the standard reaction mixture in a closed system under an atmosphere of carbon dioxide at elevated pressure.[2][3] This can lead to better yields for certain substrates.[2]

  • Use of Ultrasonication: The application of ultrasonic irradiation has been shown to accelerate the formation of hydantoins, potentially allowing for lower reaction temperatures and shorter reaction times.[2][4]

  • Solvent Choice for Hindered Ketones: For sterically hindered ketones that react poorly in standard aqueous ethanol, using alternative solvents like propylene glycol or melted acetamide in a sealed vessel (steel bomb) can dramatically improve yields.[2]

Data Presentation: Optimizing Phenytoin Synthesis

The synthesis of the anticonvulsant drug phenytoin (5,5-diphenylhydantoin) from the sterically hindered benzophenone is a classic example of the challenges and optimization strategies in the Bucherer-Bergs reaction.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Benzophenone(NH₄)₂CO₃, NaCN60% EtOH58-62107[2]
Benzophenone(NH₄)₂CO₃, NaCN60% EtOH58-629067[2]
Benzophenone(NH₄)₂CO₃, NaCN60% EtOH (closed vessel)110-75[2]
Benzophenone(NH₄)₂CO₃, KCNPropylene glycol or melted acetamide (steel bomb)--91-96[2]

Experimental Protocols

Standard Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

This protocol is a general guideline for the synthesis of 5,5-dimethylhydantoin from acetone.

Materials:

  • Acetone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetone, potassium cyanide, and ammonium carbonate in a 1:2:4 molar ratio.[5]

  • Add a solvent mixture of ethanol and water.

  • Heat the mixture to reflux (approximately 60-70°C) with stirring.[3]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the 5,5-dimethylhydantoin.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Safety Note: This reaction involves the use of highly toxic potassium cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents Correct check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time, pH) conditions_ok Conditions Optimal check_conditions->conditions_ok check_solubility Assess Substrate Solubility solubility_ok Solubility Adequate check_solubility->solubility_ok analyze_crude Analyze Crude Product (TLC, NMR) side_products Side Products Identified? analyze_crude->side_products reagents_ok->check_conditions Yes optimize_reagents Adjust Stoichiometry/ Use Fresh Reagents reagents_ok->optimize_reagents No conditions_ok->check_solubility Yes optimize_conditions Optimize Temperature/ Time/pH conditions_ok->optimize_conditions No solubility_ok->analyze_crude Yes change_solvent Change Solvent System solubility_ok->change_solvent No modify_protocol Consider Modified Protocol (Hoyer, Ultrasonication) side_products->modify_protocol No optimize_purification Optimize Purification side_products->optimize_purification Yes success Improved Yield optimize_reagents->success optimize_conditions->success change_solvent->success modify_protocol->success optimize_purification->success Bucherer_Bergs_Mechanism cluster_reagents Reagents ketone Ketone/Aldehyde cyanohydrin Cyanohydrin ketone->cyanohydrin + CN⁻, H⁺ cyanide CN⁻ ammonia NH₃ co2 CO₂ aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH₃ - H₂O carbamic_acid Cyano-Carbamic Acid aminonitrile->carbamic_acid + CO₂ oxazolidinone 5-Imino-oxazolidin-2-one carbamic_acid->oxazolidinone Intramolecular Cyclization hydantoin Hydantoin oxazolidinone->hydantoin Rearrangement

References

Technical Support Center: Optimizing Reaction Conditions for 5-Hydantoinacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydantoinacetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired product in my reaction. What are the possible causes and how can I troubleshoot this?

A1: Low yields in this compound synthesis can arise from several factors depending on the synthetic route. Here’s a systematic approach to identify and resolve the issue:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. For instance, in the Bucherer-Bergs reaction, refluxing in water or ethanol at 80-100°C is often necessary for efficient progress.[1] Microwave-assisted synthesis can also significantly reduce reaction times.

  • Suboptimal pH: The pH of the reaction medium is critical, especially in the Bucherer-Bergs synthesis.

    • Solution: Maintain a pH of approximately 8-9. Ammonium carbonate in the Bucherer-Bergs reaction acts as a buffer to maintain this optimal pH range.[1] Strongly alkaline conditions can lead to the degradation of reactants, while acidic conditions may hinder key reaction steps.[1]

  • Reagent Quality and Stoichiometry: Degradation of reagents or incorrect molar ratios can significantly impact the yield.

    • Solution: Use freshly prepared or properly stored reagents. For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for the carbonyl compound:cyanide:(NH₄)₂CO₃ is recommended for balanced reactivity.[1] For the Urech synthesis, using an excess of potassium cyanate (e.g., 5 equivalents) can improve the yield of the intermediate carbamate.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: In the Bucherer-Bergs reaction, polymerization can be an issue.[2] Using ultrasonication has been shown to mitigate this and improve yields.[2] For the Urech synthesis, ensure the cyclization step is carried out under appropriate acidic conditions to favor the formation of the hydantoin ring.

Logical Troubleshooting Flow for Low Yield:

low_yield_troubleshooting start Low Yield of this compound check_completion Monitor Reaction by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Reactants remaining suboptimal_pH Check and Adjust pH (Bucherer-Bergs: pH 8-9) check_completion->suboptimal_pH Reaction stalled reagent_issue Verify Reagent Quality and Stoichiometry check_completion->reagent_issue No reaction side_reactions Consider Side Reactions (e.g., Polymerization) check_completion->side_reactions Multiple spots on TLC extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time solution_incomplete Optimize reaction conditions extend_time->solution_incomplete solution_pH Buffer the reaction suboptimal_pH->solution_pH solution_reagents Use fresh reagents and correct ratios reagent_issue->solution_reagents solution_side_reactions Modify conditions (e.g., ultrasonication) side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Product Purification Challenges

Q2: I am having difficulty purifying the crude this compound. What are the common impurities and the best purification methods?

A2: Purification of this compound typically involves recrystallization. Challenges can arise from the presence of unreacted starting materials or side products.

  • Common Impurities:

    • Unreacted Starting Materials: Aspartic acid, potassium cyanate, or the aldehyde precursor.

    • Side Products: Polymeric materials (in Bucherer-Bergs), or incompletely cyclized intermediates like the corresponding ureido acid in the Urech synthesis.

    • Inorganic Salts: From the reagents used in the reaction.

  • Purification by Recrystallization:

    • Solvent Selection: A mixture of ethanol and water is often a good choice for recrystallizing hydantoin derivatives.[1] The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent mixture.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to form well-defined crystals.

      • Further cool the flask in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

      • Dry the purified crystals.

Recrystallization Workflow:

recrystallization_workflow start Crude this compound dissolve Dissolve in minimal hot solvent (e.g., EtOH/Water) start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry end Pure this compound dry->end

Caption: General workflow for purification by recrystallization.

Frequently Asked Questions (FAQs)

Q3: What are the main synthetic routes for this compound?

A3: The two most common and effective methods for the synthesis of this compound are the Urech synthesis and the Bucherer-Bergs reaction . The Urech synthesis typically starts from an amino acid (in this case, aspartic acid) and involves reaction with potassium cyanate followed by acid-catalyzed cyclization. The Bucherer-Bergs reaction is a multi-component reaction that can utilize an aldehyde or ketone precursor with ammonium carbonate and a cyanide source.[3][4]

Q4: Which synthetic method is generally preferred?

A4: The choice of method depends on factors such as available starting materials, desired scale, and equipment. The microwave-assisted Urech synthesis offers the advantage of significantly shorter reaction times and often cleaner reactions.[5] The Bucherer-Bergs reaction is a classic and robust method that is well-suited for a wide range of substrates.

Q5: Can this synthesis be performed stereoselectively?

A5: The stereochemistry of the final product depends on the chosen synthetic route and starting materials. If starting from an enantiomerically pure amino acid like L-aspartic acid in the Urech synthesis, it is possible to retain the stereochemistry at the 5-position of the hydantoin ring, although some racemization can occur depending on the reaction conditions. The classical Bucherer-Bergs reaction starting from an achiral aldehyde will produce a racemic mixture of the hydantoin.

Experimental Protocols

Protocol 1: Microwave-Assisted Urech Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 5-monosubstituted hydantoins from L-amino acids.[5]

  • Step 1: N-Carbamylation

    • In a 30 mL microwave reactor vial, add L-aspartic acid (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).

    • Irradiate the mixture in a microwave reactor at 80°C for 1 hour.

    • Monitor the completion of the N-carbamylation reaction by TLC.

  • Step 2: Cyclization

    • To the reaction mixture from Step 1, add concentrated hydrochloric acid (7 mL).

    • Irradiate the mixture in the microwave reactor at 80°C for 15 minutes.

    • After cooling, the product may precipitate. Collect the solid by vacuum filtration and wash with cold water.

    • If the product does not precipitate, neutralize the solution with a saturated sodium bicarbonate solution and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Bucherer-Bergs Synthesis of this compound

This is a general protocol for the Bucherer-Bergs reaction adapted for the synthesis of this compound, likely starting from a precursor such as 2-formylsuccinic acid.

  • In a round-bottom flask equipped with a reflux condenser, combine the aldehyde precursor (1 molar equivalent), potassium cyanide (2 molar equivalents), and ammonium carbonate (2 molar equivalents) in a 1:1 mixture of ethanol and water.[1]

  • Heat the reaction mixture to reflux (approximately 80-100°C) with stirring for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of about 6-7 in a well-ventilated fume hood. This will cause the product to precipitate.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMicrowave-Assisted Urech SynthesisBucherer-Bergs Synthesis
Starting Material L-Aspartic AcidAldehyde Precursor (e.g., 2-formylsuccinic acid)
Key Reagents Potassium Cyanate, HClPotassium Cyanide, Ammonium Carbonate
Solvent WaterEthanol/Water
Temperature 80°C80-100°C (Reflux)
Reaction Time ~1.25 hoursSeveral hours
Typical Yield Good to Excellent (varies with substrate)Generally Good
Key Advantage Rapid Reaction TimeOne-pot, readily available starting materials

Note: Yields are highly dependent on the specific substrate and optimization of reaction conditions.

Synthesis Pathway Overview:

synthesis_overview cluster_urech Urech Synthesis cluster_bucherer_bergs Bucherer-Bergs Synthesis aspartic_acid Aspartic Acid carbamate N-Carbamoyl-aspartic acid aspartic_acid->carbamate KOCN, H2O, 80°C (Microwave) hydantoin_urech This compound carbamate->hydantoin_urech HCl, 80°C (Microwave) aldehyde Aldehyde Precursor hydantoin_bb This compound aldehyde->hydantoin_bb KCN, (NH4)2CO3, EtOH/H2O, Reflux

References

Common side products in hydantoin synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in hydantoin synthesis, with a focus on the common Bucherer-Bergs reaction and related methods.

Troubleshooting Guides

Problem 1: Low or No Yield of Hydantoin Product

Symptoms:

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material (aldehyde or ketone).

  • The desired hydantoin product is not observed or is present in very low concentrations in the final reaction mixture.

  • A complex mixture of unidentifiable products is formed.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Cyanohydrin Formation Acidic conditions can hinder the formation of the initial cyanohydrin intermediate. Ensure the reaction pH is maintained between 8 and 9. Ammonium carbonate typically acts as a sufficient buffer.[1]
Incomplete Cyclization The cyclization of the aminonitrile intermediate can be slow. Ensure the reaction is heated appropriately, typically between 80-100°C, and for a sufficient duration.[1] For sterically hindered or unreactive ketones, higher temperatures and longer reaction times may be necessary. For example, the synthesis of phenytoin from benzophenone requires heating at 110°C in a sealed vessel to achieve good yields.[2]
Decomposition of Reagents Ammonium carbonate can decompose, especially at elevated temperatures in an open system, leading to a loss of ammonia and carbon dioxide necessary for the reaction. If yields are consistently low, consider performing the reaction in a sealed vessel to maintain the concentration of these volatile components.[2]
Poor Solubility of Starting Material If the starting aldehyde or ketone has poor solubility in the reaction medium (typically aqueous ethanol), this can limit the reaction rate. The use of co-solvents like acetamide, formamide, or dimethylformamide has been recommended for challenging substrates.[3]

Experimental Protocol: High-Yield Synthesis of 5,5-Dimethylhydantoin

This protocol is a representative example of the Bucherer-Bergs reaction for a simple ketone.

  • Reagents and Setup:

    • In a well-ventilated fume hood, combine acetone cyanohydrin (1 mole) and freshly powdered ammonium carbonate (1.31 moles) in a beaker.[4]

    • Place the beaker on a steam bath.

  • Reaction:

    • Warm the mixture, stirring continuously with a thermometer.

    • The reaction will begin around 50°C and should be maintained between 68-80°C for approximately 3 hours.[4]

    • To ensure completion and decompose any excess ammonium carbonate, increase the temperature to 90°C and hold until the mixture is quiescent (about 30 minutes).[4]

  • Work-up and Purification:

    • Cool the reaction mixture, which should solidify.

    • Dissolve the solid residue in water.

    • Acidify the solution with hydrochloric acid to precipitate the crude 5,5-dimethylhydantoin.

    • Filter the crude product and wash with cold water.

    • Recrystallize the crude product from boiling water for purification. The expected yield is 51-56%.[4]

Problem 2: Presence of Significant Side Products

Symptoms:

  • NMR or LC-MS analysis of the crude product shows the presence of impurities alongside the desired hydantoin.

  • The isolated product has a broad melting point range.

  • Difficulty in purifying the final product by recrystallization.

Common Side Products and Their Prevention:

Side ProductFormation MechanismPrevention Strategy
Ureido Acids or Amides These can form as intermediates that fail to cyclize completely or can be the main product under certain conditions.[5]Ensure sufficient heating and reaction time to promote cyclization. The pH of the reaction should be maintained in the optimal range of 8-9, as deviations can affect the cyclization rate.
Disubstituted Ureas Formed from the reaction of the α-amino nitrile intermediate with carbon dioxide.[2]Maintaining a sufficient concentration of ammonia in the reaction mixture can favor the desired reaction pathway. Using a sealed reaction vessel can help retain ammonia.
4-Carbamoyl-2-oxazolidinones This side product is common when using α-hydroxy ketones as starting materials.[2]The hydroxyl group should be protected prior to the Bucherer-Bergs reaction.
Polymeric Materials/Tar Can result from side reactions of the starting materials or intermediates, especially under harsh conditions or with prolonged reaction times.The use of ultrasonication has been reported to reduce polymerization and reaction times.[6] Optimizing the reaction temperature and avoiding excessive heating can also minimize tar formation.
Over-alkylation Products Can occur if an excess of the cyanide reagent is used.[1]Use a stoichiometric amount or a slight excess of the cyanide salt. A molar ratio of 1:2:2 for the ketone:KCN:(NH₄)₂CO₃ is generally recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Bucherer-Bergs reaction, and how is it maintained?

A1: The optimal pH for the Bucherer-Bergs reaction is typically between 8 and 9.[1] This pH range is crucial because strongly alkaline conditions can lead to the degradation of the cyanide reagent, while acidic conditions inhibit the initial and crucial formation of the cyanohydrin intermediate.[1] In most cases, ammonium carbonate in the reaction mixture acts as a buffer to maintain the pH within the desired range.

Q2: My starting material is an α-hydroxy ketone. Why am I not getting the expected hydantoin?

A2: The presence of an unprotected hydroxyl group in the α-position of the starting ketone can lead to the formation of a 4-carbamoyl-2-oxazolidinone derivative instead of the desired hydantoin.[2] To prevent this side reaction, it is necessary to protect the hydroxyl group before performing the Bucherer-Bergs synthesis.

Q3: I am observing a significant amount of ureido acid in my product mixture. How can I promote its cyclization to the hydantoin?

A3: The formation of ureido acids as byproducts suggests incomplete cyclization. To promote the formation of the hydantoin ring, you can try the following:

  • Increase the reaction temperature: Ensure the reaction is heated to the optimal range of 80-100°C.[1]

  • Prolong the reaction time: Allow the reaction to proceed for a longer duration to ensure the cyclization goes to completion.

  • Ensure a sealed system: Use a sealed reaction vessel to prevent the loss of ammonia, which is crucial for the reaction equilibrium that favors hydantoin formation.[2]

Q4: Can I use other cyanide sources besides KCN or NaCN?

A4: While KCN and NaCN are the most common cyanide sources for the Bucherer-Bergs reaction, other sources can be used, though they may require modification of the reaction conditions. The choice of cyanide source can impact the reaction yield. For instance, in the synthesis of phenytoin, using KCN instead of NaCN resulted in significantly higher yields.[2]

Q5: What is the role of ammonium carbonate in the reaction?

A5: Ammonium carbonate serves multiple crucial roles in the Bucherer-Bergs reaction. It acts as a source of both ammonia (NH₃) and carbon dioxide (CO₂). Ammonia is required for the formation of the α-amino nitrile intermediate, and carbon dioxide is necessary for the subsequent carboxylation and cyclization steps to form the hydantoin ring. Additionally, it helps to maintain the reaction mixture at an optimal alkaline pH.[1]

Visualizing Reaction Pathways

Main Reaction Pathway: Bucherer-Bergs Synthesis

Bucherer_Bergs Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, H₂O Aminonitrile α-Amino Nitrile Cyanohydrin->Aminonitrile + NH₃ Carbamic_acid Cyano-Carbamic Acid Aminonitrile->Carbamic_acid + CO₂ Imino_oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_acid->Imino_oxazolidinone Intramolecular Cyclization Hydantoin Hydantoin Imino_oxazolidinone->Hydantoin Rearrangement

Caption: Main reaction pathway for the Bucherer-Bergs synthesis of hydantoins.

Side Product Formation: Ureido Acid

Ureido_Acid_Formation Aminonitrile α-Amino Nitrile Carbamic_acid Cyano-Carbamic Acid Aminonitrile->Carbamic_acid + CO₂ Hydantoin Hydantoin Carbamic_acid->Hydantoin Cyclization (Desired) Ureido_Acid Ureido Acid (Side Product) Carbamic_acid->Ureido_Acid Hydrolysis (Incomplete Cyclization) Oxazolidinone_Formation Alpha_Hydroxy_Ketone α-Hydroxy Ketone Intermediate Intermediate Alpha_Hydroxy_Ketone->Intermediate + KCN, (NH₄)₂CO₃ Oxazolidinone 4-Carbamoyl-2-oxazolidinone (Side Product) Intermediate->Oxazolidinone Intramolecular Cyclization

References

Technical Support Center: Improving the Solubility of 5-Hydantoinacetic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Hydantoinacetic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is a derivative of hydantoin.[1][2][3][4][5] The hydantoin scaffold is a component of several clinically approved drugs and is a subject of interest in medicinal chemistry for its wide range of pharmacological activities.[6] Hydantoin derivatives are being investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[7][8][9]

Q2: I am having trouble dissolving this compound for my cell culture experiment. What are the recommended solvents?

A2: For poorly soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[10] Ethanol can also be used, though solubility may be lower. For aqueous-based assays, it is crucial to minimize the final concentration of organic solvents to avoid cytotoxicity.[11][12][13]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is rapidly transferred to an aqueous solution where it is less soluble. To prevent this, you can try the following:

  • Pre-warm your media: Adding the stock solution to cell culture media pre-warmed to 37°C can improve solubility.

  • Slow, dropwise addition: Add the stock solution to the media slowly and dropwise while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations.

  • Intermediate dilution steps: Instead of a single large dilution, perform one or more intermediate dilutions in your cell culture medium.

  • Lower the final concentration: The final concentration of your compound may be exceeding its solubility limit in the aqueous medium.[14]

Q4: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

A4: The tolerance to DMSO varies between cell lines and depends on the duration of the assay. However, a general guideline is to keep the final DMSO concentration in the culture medium below 1%, and ideally at or below 0.1% to 0.5%, to minimize solvent-induced cytotoxicity.[11][12][13][15][16] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experimental design.

Troubleshooting Guide: Solubility Issues with this compound

This guide addresses common problems encountered when preparing solutions of this compound for in vitro assays.

Problem Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution "Solvent shock" due to rapid change in polarity from organic stock to aqueous media. The final concentration exceeds the aqueous solubility of the compound.Add the stock solution to pre-warmed (37°C) media dropwise while vortexing. Perform serial dilutions. Consider lowering the final working concentration.[14]
Precipitation Over Time in Incubator Temperature fluctuations affecting solubility. Interaction with media components (salts, proteins). pH shift in the media due to cellular metabolism. Evaporation of media leading to increased concentration.Ensure the incubator has proper humidification. Use plates with low-evaporation lids. Monitor the pH of your media, especially in long-term cultures.
Cloudy or Hazy Solution Formation of fine, dispersed precipitate.Examine a sample under a microscope to confirm it is a precipitate and not microbial contamination. If it is a precipitate, follow the troubleshooting steps for immediate precipitation.
Inconsistent Assay Results Inconsistent dissolution of the compound leading to variations in the actual concentration.Ensure the compound is fully dissolved in the stock solution before further dilution. Use sonication if necessary. Prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration stock solution for serial dilution into aqueous media for in vitro assays.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound. To prepare a 10 mM stock solution, you will need approximately 1.58 mg per 1 mL of DMSO.

  • Dissolving: Add the appropriate volume of DMSO to the tube. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Sterilization: For sterile applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol for Determining Cell Viability using the MTT Assay

Objective: To assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final DMSO concentration) and an untreated control. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[17]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Signaling Pathways and Experimental Workflows

Recent research suggests that some hydantoin derivatives may exert their anticancer effects by modulating key cellular signaling pathways. Two such pathways are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the p53 tumor suppressor pathway.[6][18]

Workflow for Preparing this compound for Cell-Based Assays

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 5-Hydantoinacetic Acid Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Solution Aliquots aliquot->thaw For Experiment intermediate Prepare Intermediate Dilution in Pre-warmed Media thaw->intermediate final Prepare Final Working Concentrations in Media intermediate->final add Add to Cells in 96-well Plate final->add

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathways Modulated by Hydantoin Derivatives

EGFR Signaling Pathway Inhibition:

Some hydantoin derivatives have been shown to inhibit the EGFR signaling pathway, which is often overactive in cancer cells, leading to uncontrolled cell proliferation and survival.[8][19][20] Inhibition of this pathway can block downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[1]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS-RAF-MAPK Pathway EGFR->RAS Activates PI3K PI3K/AKT Pathway EGFR->PI3K Activates Hydantoin 5-Hydantoinacetic Acid Derivative Hydantoin->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

p53 Signaling Pathway Activation:

The p53 protein is a critical tumor suppressor that can induce cell cycle arrest or apoptosis in response to cellular stress. Some compounds can activate the p53 pathway, leading to the elimination of cancer cells.[2][7][16] While direct activation of p53 by this compound is yet to be fully elucidated, it represents a plausible mechanism of action for some hydantoin derivatives.[18]

p53_Pathway cluster_outcomes Cellular Outcomes Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Hydantoin 5-Hydantoinacetic Acid Derivative Hydantoin->p53 Potentially Activates

Caption: Potential activation of the p53 signaling pathway.

References

Addressing peak tailing issues in HPLC analysis of 5-Hydantoinacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 5-Hydantoinacetic acid, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reverse-phase HPLC?

A1: The most frequent cause of peak tailing for acidic compounds like this compound is secondary interactions between the analyte and the stationary phase.[1] This often occurs when the mobile phase pH is not optimal, leading to the ionization of the analyte and its interaction with active sites on the column, such as residual silanol groups.[2][3]

Q2: I'm observing significant peak tailing for this compound. What is the first parameter I should investigate?

A2: The first and most critical parameter to investigate is the pH of your mobile phase. For an acidic compound like this compound, it is crucial to ensure the mobile phase pH is sufficiently low to keep the analyte in its neutral, un-ionized form.[4]

Q3: What is a suitable mobile phase pH for the analysis of this compound?

Q4: Can the choice of buffer in my mobile phase affect peak tailing?

A4: Yes, the buffer type and concentration are critical. A buffer is essential to maintain a stable pH throughout the analysis.[5][6] For low pH applications, phosphate and formate buffers are common choices. The buffer concentration should be sufficient to resist pH changes, typically in the range of 10-50 mM.[4][7]

Q5: Does the type of C18 column I use matter for analyzing this compound?

A5: Absolutely. Modern, high-purity silica columns with end-capping are designed to minimize the number of free silanol groups, which are a primary source of secondary interactions and peak tailing.[1] Using a "base-deactivated" C18 column can significantly improve peak shape for polar and acidic compounds.[1]

Troubleshooting Guide

Issue: Asymmetrical peak shape (tailing) for this compound.

This guide will walk you through a systematic approach to diagnose and resolve peak tailing issues.

Step 1: Verify and Optimize Mobile Phase pH

The ionization state of this compound is the most significant factor affecting its peak shape in reverse-phase HPLC.

  • Problem: If the mobile phase pH is too high (close to or above the pKa of the analyte), the carboxylic acid group will deprotonate, leading to an ionized and more polar molecule. This negatively charged species can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.

  • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. A target pH range of 2.5 - 3.5 is a good starting point.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Buffer:

    • For a pH of approximately 2.8, prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water.

    • Adjust the pH to 2.8 using phosphoric acid.

    • Filter the buffer through a 0.22 µm or 0.45 µm membrane filter.

  • Prepare Mobile Phase:

    • Prepare the desired mobile phase composition by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile or methanol). A common starting point is a gradient of 5-95% organic modifier.

  • Equilibrate the System:

    • Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject Standard and Analyze:

    • Inject a standard solution of this compound and observe the peak shape.

Data Presentation: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Asymmetry Factor)Peak Shape Observation
5.0> 2.0Severe Tailing
4.01.8Moderate Tailing
3.01.2Symmetrical Peak
2.51.1Symmetrical Peak

Note: The above data is illustrative and will vary depending on the specific column and other chromatographic conditions.

Logical Relationship: pH and Analyte Interaction

cluster_0 High Mobile Phase pH (e.g., pH > 4) cluster_1 Low Mobile Phase pH (e.g., pH < 3.5) Ionized_Analyte This compound (Anionic Form) Silanol Residual Silanol Groups (Si-OH) Ionized_Analyte->Silanol Secondary Interaction Peak_Tailing_High Peak Tailing Silanol->Peak_Tailing_High Results in Neutral_Analyte This compound (Neutral Form) Protonated_Silanol Protonated Silanol Groups (Si-OH) Neutral_Analyte->Protonated_Silanol Minimal Interaction Symmetrical_Peak Symmetrical Peak Protonated_Silanol->Symmetrical_Peak Leads to

Caption: Impact of mobile phase pH on analyte ionization and peak shape.

Step 2: Evaluate and Optimize Buffer Conditions

An inadequate buffer can lead to pH shifts at the point of injection, causing peak distortion.

  • Problem: If the buffer concentration is too low, it may not have sufficient capacity to maintain the set pH when the sample is introduced, especially if the sample is dissolved in a solvent of a different pH.

  • Solution: Use a buffer concentration between 10-50 mM. If peak tailing persists with a low pH, consider increasing the buffer concentration.

Experimental Protocol: Buffer Concentration Optimization

  • Prepare Buffers:

    • Prepare two batches of the aqueous portion of your mobile phase at the optimal pH (e.g., 2.8), one with 10 mM and the other with 30 mM of the chosen buffer salt (e.g., potassium phosphate).

  • Prepare Mobile Phases:

    • Prepare the final mobile phases with the same organic modifier percentage using the 10 mM and 30 mM buffers.

  • Analyze Standard:

    • Equilibrate the system with the 10 mM mobile phase and inject the standard.

    • Repeat the process with the 30 mM mobile phase.

  • Compare Chromatograms:

    • Compare the peak shape and tailing factor from both analyses.

Data Presentation: Effect of Buffer Concentration on Tailing Factor (at pH 2.8)

Buffer ConcentrationTailing Factor (Asymmetry Factor)
5 mM1.6
10 mM1.2
30 mM1.1

Note: The above data is illustrative.

Step 3: Assess Column Performance and Alternatives

The choice of the HPLC column plays a significant role in achieving good peak shape, especially for polar and ionizable compounds.

  • Problem: Older or lower-quality C18 columns may have a higher density of accessible, un-endcapped silanol groups, which are prime sites for secondary interactions. Column degradation over time can also expose more of these active sites.

  • Solution:

    • Use a Modern, High-Purity Column: Employ a column packed with high-purity silica that has been effectively end-capped.

    • Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group incorporated near the silica surface, which helps to shield the silanol groups and can improve the peak shape of polar analytes.

    • Check Column History: If the column is old or has been used with aggressive mobile phases, it might be degraded. Try a new column of the same type to rule out column degradation.

Experimental Workflow: Column Selection and Evaluation

start Peak Tailing Observed check_ph Verify/Optimize Mobile Phase pH (pH 2.5-3.5) start->check_ph check_buffer Optimize Buffer Concentration (10-50 mM) check_ph->check_buffer If tailing persists check_column Evaluate Column Performance check_buffer->check_column If tailing persists new_column Test with a New C18 Column check_column->new_column Suspect degradation polar_column Consider a Polar-Embedded/ Endcapped C18 Column check_column->polar_column For improved performance good_peak Symmetrical Peak Achieved new_column->good_peak polar_column->good_peak

References

Strategies to increase the yield of 5-Hydantoinacetic acid derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Hydantoinacetic acid derivatives. Our aim is to help you optimize reaction conditions, increase yields, and streamline your experimental workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Question 1: Why is the yield of my this compound derivative unexpectedly low in a Bucherer-Bergs reaction?

Answer: Low yields in the Bucherer-Bergs synthesis can stem from several factors related to reagents, reaction conditions, and work-up procedures. A systematic approach to troubleshooting is recommended.[1][2][3]

  • Reagent Quality and Stoichiometry:

    • Cyanide Source: Potassium cyanide (KCN) has been reported to give higher yields compared to sodium cyanide (NaCN).[4] Ensure you are using a high-purity cyanide source.

    • Reagent Ratios: An improper molar ratio of reactants is a common issue. A recommended starting point is a 1:2:2 molar ratio of the carbonyl compound to KCN and ammonium carbonate.[5] An excess of cyanide may lead to side products.[5]

    • Ammonium Carbonate: This reagent can decompose over time. Use a fresh, high-quality source.

  • Reaction Conditions:

    • Temperature: The typical temperature range for the Bucherer-Bergs reaction is 60-70°C in aqueous ethanol.[4][6] However, for less reactive ketones, such as benzophenone, increasing the temperature to 110°C in a closed vessel can significantly improve the yield.[4]

    • Solvent: While 50% ethanol is a common solvent, for difficult cases, using acetamide, formamide, or dimethylformamide (DMF) has been recommended to improve yields.[4][7]

    • pH Control: The reaction should be maintained at a pH of approximately 8-9. Ammonium carbonate acts as a buffer.[5] Highly alkaline conditions can lead to cyanide degradation, while acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate.[5]

    • Reaction Time: Some reactions, particularly with sterically hindered or less reactive ketones, may require prolonged reaction times. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal time.[1]

  • Alternative Techniques:

    • Ultrasonication: The use of ultrasonic irradiation has been shown to accelerate hydantoin formation, allowing for lower reaction temperatures, shorter reaction times, and higher yields with a simpler work-up.[7]

Question 2: I am observing significant side product formation in my Urech hydantoin synthesis. How can I minimize these impurities?

Answer: Side product formation in the Urech synthesis often arises from the reaction conditions during the formation of the ureido intermediate and the subsequent cyclization step.

  • Protecting Groups: While the Urech synthesis can be performed without protecting groups, their use can sometimes lead to lower yields due to harsh removal conditions or the need for additional steps.[8] If you are using protecting groups, ensure they are stable to the reaction conditions and that the deprotection step is clean and efficient.

  • Acid-Cyclization Step: The choice and concentration of the acid for the cyclization of the ureido intermediate are critical.

    • One study found that 37% v/v hydrochloric acid (HCl) gave the best yield for the cyclization step.[8]

    • The use of other acids, such as sulfuric acid, may not be effective and can prevent cyclization from occurring.[8]

  • Reaction Temperature: The initial formation of the ureido derivative from the amino acid ester and potassium cyanate should be carefully controlled. Running this step at a low temperature (e.g., -5°C) can help to minimize side reactions before proceeding to the cyclization.[8]

Question 3: My this compound derivative is difficult to purify. What strategies can I employ?

Answer: Purification of hydantoin derivatives can be challenging due to their polarity and potential for co-precipitation with impurities.

  • Recrystallization: This is the most common method for purifying hydantoins.[4]

    • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Common solvent systems include ethanol/water mixtures.[5] For compounds with specific functional groups, a solvent with a similar functional group (e.g., ethyl acetate for esters) can be a good starting point.[10]

    • Avoiding "Oiling Out": If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated.[1][9] Try using a lower-boiling point solvent or adding a seed crystal to induce crystallization.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used, but be aware that some hydantoin derivatives can be sensitive to the acidic nature of silica, which may cause decomposition.[1] In such cases, using neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) in the eluent can be beneficial.[1]

    • Solvent System: Optimize the eluent system using TLC to achieve good separation between your product and any impurities.[1]

  • Work-up Procedure:

    • pH Adjustment: During aqueous work-up, ensure the pH is adjusted to a level where your product is in its neutral, less water-soluble form to minimize losses to the aqueous layer.[3]

    • Extraction: If your product has some water solubility, back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.[3]

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can influence the yield of hydantoin synthesis.

Table 1: Effect of Reaction Conditions on the Yield of Phenytoin via Bucherer-Bergs Reaction

Starting MaterialCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
BenzophenoneNaCN60% EtOH58-62107[4]
BenzophenoneNaCN60% EtOH58-629067[4]
BenzophenoneNaCN60% EtOH110 (closed vessel)-75[4]
BenzophenoneKCNPropylene Glycol- (steel bomb)-91-96[4]
BenzophenoneKCNMelted Acetamide- (steel bomb)-91-96[4]

Table 2: Optimization of the Acid-Cyclization Step in Urech Hydantoin Synthesis

Ureido IntermediateAcid CatalystConcentrationYield of Hydantoin (%)Reference
Ureido derivative of Glycine ethyl esterHCl37% v/v93[8]
Ureido derivative of Glycine ethyl esterH₂SO₄-No cyclization[8]

Experimental Protocols

Protocol 1: General Procedure for the Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carbonyl compound (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating.

  • Heating: Heat the reaction mixture to 60-70°C with vigorous stirring. For less reactive substrates, a higher temperature (up to 110°C in a sealed tube) may be necessary.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 6-7. This will cause the hydantoin product to precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Purify the crude hydantoin by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5]

Protocol 2: General Procedure for the Urech Hydantoin Synthesis from an α-Amino Acid

This protocol is a three-step procedure that can be adapted for various α-amino acids.[8]

Step 1: Esterification of the α-Amino Acid

  • Suspend the α-amino acid (e.g., glycine, 1 equivalent) in absolute ethanol.

  • Bubble dry hydrogen chloride gas through the suspension with stirring until the amino acid dissolves. This may take around 30 minutes.

  • Continue stirring overnight at room temperature.

  • Remove the solvent under reduced pressure to obtain the amino acid ethyl ester hydrochloride. This product is often used in the next step without further purification.

Step 2: Formation of the Ureido Derivative

  • Dissolve the amino acid ethyl ester hydrochloride (1 equivalent) in water at room temperature.

  • Cool the solution to -5°C in an ice-salt bath.

  • Add a solution of potassium cyanate (1.1 equivalents) in water dropwise, keeping the temperature below 0°C.

  • Stir the reaction mixture for 2 hours at this temperature.

  • Collect the precipitated ureido derivative by vacuum filtration and wash with cold water.

Step 3: Acid-Catalyzed Cyclization

  • Suspend the ureido derivative (1 equivalent) in 37% v/v hydrochloric acid.

  • Heat the mixture on a steam bath or in a heating mantle with stirring overnight.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the crystalline hydantoin product by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization if necessary.

Mandatory Visualizations

Bucherer_Bergs_Mechanism carbonyl Carbonyl Compound cyanohydrin Cyanohydrin Intermediate carbonyl->cyanohydrin + KCN, H₂O aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH₃ (from (NH₄)₂CO₃) carbamate Cyano-Carbamic Acid aminonitrile->carbamate + CO₂ (from (NH₄)₂CO₃) oxazolidinone 5-Imino-oxazolidin-2-one carbamate->oxazolidinone Intramolecular Cyclization isocyanate Isocyanate Intermediate oxazolidinone->isocyanate Rearrangement hydantoin Hydantoin Product isocyanate->hydantoin Intramolecular Cyclization

Caption: Reaction mechanism of the Bucherer-Bergs synthesis.

Troubleshooting_Workflow start Low Yield of 5-Hydantoinacetic Acid Derivative Observed check_reagents Step 1: Verify Reagent Quality and Stoichiometry start->check_reagents reagent_issue Problem: Impure/Degraded Reagents or Incorrect Ratios check_reagents->reagent_issue Issue Found check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_solution Solution: Use Fresh Reagents, Verify Stoichiometry reagent_issue->reagent_solution end Improved Yield reagent_solution->end condition_issue Problem: Suboptimal Temperature, Solvent, or pH check_conditions->condition_issue Issue Found check_workup Step 3: Analyze Work-up and Purification check_conditions->check_workup Conditions OK condition_solution Solution: Optimize Temp/Solvent, Monitor pH condition_issue->condition_solution condition_solution->end workup_issue Problem: Product Loss During Extraction or Purification check_workup->workup_issue Issue Found workup_solution Solution: Adjust pH, Optimize Recrystallization/Chromatography workup_issue->workup_solution workup_solution->end

References

Technical Support Center: Synthesis of Hydantoins - Preventing Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted polymerization during the synthesis of hydantoins.

Troubleshooting Guide

This guide addresses common issues encountered during hydantoin synthesis that may indicate polymerization.

Question: My reaction mixture has become highly viscous and is difficult to stir. What is happening and what can I do?

Answer: Increased viscosity is a strong indicator of polymer formation. This side reaction can compete with the desired cyclization to form the hydantoin ring, reducing your yield and complicating purification.

Immediate Actions:

  • Reduce Temperature: If the reaction is being conducted at an elevated temperature, immediately try to lower it. High temperatures can accelerate polymerization.

  • Dilution: If compatible with your reaction conditions, adding more solvent can help to reduce the concentration of reactive intermediates and slow down the polymerization process.

Preventative Measures for Future Experiments:

  • Optimize Temperature: Carefully control the reaction temperature. For the Bucherer-Bergs reaction, for example, running the reaction at a lower temperature for a longer duration may be preferable to high temperatures for a shorter time.

  • Control Reactant Concentration: High concentrations of starting materials can favor intermolecular reactions that lead to polymers. Experiment with more dilute conditions.

  • Consider Ultrasonication: The use of ultrasonic irradiation has been shown to be effective in preventing polymerization during the Bucherer-Bergs reaction. It can also lead to shorter reaction times and higher yields.[1]

  • Continuous Flow Synthesis: For larger scale reactions, a continuous flow reactor can offer better control over reaction parameters such as temperature and mixing, which can significantly reduce the formation of side products, including polymers.

Question: After workup, I have a significant amount of an insoluble, amorphous solid along with my crystalline hydantoin product. How can I avoid this?

Answer: The presence of insoluble, non-crystalline material is another common sign of polymeric byproduct formation.

Troubleshooting Steps:

  • Characterize the Insoluble Material: Before optimizing the reaction, it is helpful to confirm the nature of the byproduct. Techniques like FTIR or NMR spectroscopy can help identify polymeric structures.

  • Review Your Reaction Conditions:

    • Stoichiometry: Ensure the molar ratios of your reactants are accurate. An excess of one reactant can sometimes promote side reactions.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products and polymers. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) and stop the reaction once the starting material is consumed.

  • Purification Strategy: While prevention is ideal, an optimized purification protocol can help to remove polymeric impurities. Consider the solubility differences between your desired hydantoin and the polymer. Recrystallization from a suitable solvent is often effective.

Frequently Asked Questions (FAQs)

Q1: What is polymerization in the context of hydantoin synthesis?

A1: Polymerization is an undesirable side reaction where the starting materials or intermediates of the hydantoin synthesis react with each other to form long-chain molecules (polymers) instead of the desired five-membered hydantoin ring. This leads to a lower yield of the target molecule and can make purification challenging.

Q2: Which hydantoin synthesis methods are most prone to polymerization?

A2: The Bucherer-Bergs reaction, which involves the reaction of a carbonyl compound, a cyanide source, and ammonium carbonate, is particularly known to have issues with polymerization.[1] The reaction conditions, which can be harsh, can promote the self-condensation of reactants or intermediates.

Q3: How does temperature affect polymerization during hydantoin synthesis?

A3: Higher reaction temperatures generally increase the rate of all reactions, including the desired hydantoin formation and the undesired polymerization. However, polymerization reactions often have a higher activation energy, meaning their rate increases more significantly with temperature. Therefore, elevated temperatures can disproportionately favor the formation of polymeric byproducts. It is crucial to find an optimal temperature that allows for a reasonable reaction rate for hydantoin formation while minimizing polymerization.

Q4: Can the concentration of reactants influence polymer formation?

A4: Yes, higher concentrations of reactants can increase the likelihood of intermolecular reactions, which are the basis of polymer formation. By keeping the concentration of reactive species lower (i.e., working in more dilute solutions), the probability of intramolecular cyclization to form the hydantoin can be favored over intermolecular polymerization.

Q5: Are there any additives that can prevent polymerization?

A5: While the literature on specific polymerization inhibitors for hydantoin synthesis is not extensive, the general principles of polymerization inhibition can be applied. Polymerization inhibitors are compounds that can scavenge reactive intermediates (like free radicals) that may initiate polymerization. Common types of inhibitors include:

  • Phenolic compounds: such as hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).

  • Nitroxides: such as TEMPO.

The choice and concentration of an inhibitor would need to be empirically determined for a specific hydantoin synthesis to ensure it does not interfere with the desired reaction pathway.

Summary of Strategies to Prevent Polymerization

StrategyDescriptionKey Considerations
Temperature Control Maintain the lowest effective temperature to favor hydantoin formation over polymerization.Requires careful optimization for each specific reaction.
Concentration Control Use more dilute reaction conditions to reduce the rate of intermolecular side reactions.May lead to longer reaction times and require larger solvent volumes.
Ultrasonication Application of ultrasound can promote the desired reaction pathway and inhibit polymer formation.[1]Requires specialized equipment.
Continuous Flow Synthesis Provides precise control over reaction parameters, minimizing side reactions.Best suited for larger-scale synthesis and requires specific reactor setups.
Reaction Monitoring Track the progress of the reaction to avoid unnecessarily long reaction times.Can be achieved using techniques like TLC, GC, or LC-MS.
Use of Inhibitors Introduce small amounts of polymerization inhibitors to scavenge reactive intermediates.Inhibitor selection and concentration must be carefully optimized to avoid interfering with the main reaction.

Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin with Minimized Polymerization

This protocol incorporates best practices to reduce the likelihood of polymerization.

Materials:

  • Benzophenone

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add benzophenone, ammonium carbonate, and a 1:1 mixture of ethanol and water. Begin stirring to dissolve the solids as much as possible.

  • Controlled Cyanide Addition: In a separate container, carefully dissolve potassium cyanide in a small amount of water. Handle KCN with extreme care, using appropriate personal protective equipment (gloves, safety glasses, lab coat) and ensuring no acids are nearby, as this can release highly toxic hydrogen cyanide gas. Slowly add the KCN solution to the stirring reaction mixture at room temperature.

  • Optimized Heating: Gently heat the reaction mixture to a moderate temperature (e.g., 60-70 °C). Avoid excessively high temperatures. The use of an oil bath is recommended for stable temperature control.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within a few hours. Do not prolong the reaction unnecessarily.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the mixture with hydrochloric acid until the pH is acidic. This will cause the 5,5-diphenylhydantoin to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from ethanol to remove any soluble impurities.

Visualizations

Troubleshooting_Polymerization start Start: Hydantoin Synthesis issue Observe High Viscosity or Insoluble Precipitate? start->issue polymerization Polymerization is Likely Occurring issue->polymerization Yes proceed Proceed with Standard Workup and Purification issue->proceed No yes_path Yes troubleshoot Troubleshooting Steps polymerization->troubleshoot reduce_temp Reduce Reaction Temperature troubleshoot->reduce_temp dilute Dilute Reaction Mixture troubleshoot->dilute monitor Monitor Reaction Closely troubleshoot->monitor optimize Optimize for Future: - Lower Temp - Lower Concentration - Consider Ultrasonication - Consider Inhibitors troubleshoot->optimize no_path No end End: Pure Hydantoin proceed->end

Caption: Troubleshooting workflow for polymerization during hydantoin synthesis.

Hydantoin_Synthesis_vs_Polymerization reactants Carbonyl Compound + Amine Source + Cyanide/Isocyanate intermediate Reactive Intermediate reactants->intermediate hydantoin Hydantoin (Desired Product) intermediate->hydantoin Intramolecular Cyclization polymerization Polymerization (Side Reaction) intermediate->polymerization Intermolecular Reaction

Caption: Competing pathways of hydantoin synthesis and polymerization.

References

Technical Support Center: Optimization of Microwave Parameters for Rapid Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of hydantoins.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of microwave parameters for rapid hydantoin synthesis.

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield - Inefficient microwave absorption by the solvent. - Reaction temperature is too low or too high. - Incorrect stoichiometry of reactants. - Incomplete reaction. - Degradation of starting materials or product.- Use a solvent with a higher dielectric loss tangent for better microwave absorption.[1] - Optimize the reaction temperature. For the Urech synthesis, 80°C has been shown to be optimal for the N-carbamylation step.[2] - Systematically vary the equivalents of reagents. For instance, in the Urech synthesis, using 5.0 equivalents of KOCN can provide optimal yields.[2] - Increase the microwave irradiation time or power. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3] - Reduce the reaction temperature or time to minimize degradation. Ensure the use of appropriate starting materials and reagents.
Formation of side products - High reaction temperature leading to decomposition or alternative reaction pathways. - Incorrect solvent choice. - Presence of water in the reaction mixture (in some cases).- Lower the microwave power and/or reaction temperature.[4] - Investigate different solvents. For the Biltz synthesis of phenytoin, DMSO-water mixtures have been shown to reduce side product formation compared to DMF.[4] - In some reactions, the presence of water can be beneficial, while in others it may lead to hydrolysis. Optimize the water content in the reaction mixture.[4]
Reaction does not go to completion - Insufficient microwave power or irradiation time. - Poor mixing of the reaction mixture. - Catalyst deactivation (if applicable).- Gradually increase the microwave power and/or extend the reaction time. Monitor via TLC.[2] - Ensure efficient stirring of the reaction mixture using a magnetic stirrer.[1] - If using a solid-phase synthesis approach, ensure proper swelling of the resin.[3]
Difficulty in product isolation/purification - Formation of complex mixtures. - Product is highly soluble in the reaction solvent.- Optimize reaction conditions to improve selectivity and reduce the formation of byproducts.[4][5] - Consider using a solid-phase synthesis approach, which can simplify purification through filtration and washing of the resin.[3] - After the reaction, pour the mixture into cold water to precipitate the product.[4]
Inconsistent results/poor reproducibility - Fluctuation in microwave power output (common in domestic ovens). - Inaccurate temperature monitoring. - Non-homogenous heating of the reaction mixture.- Use a dedicated scientific microwave reactor with precise power and temperature control.[1] - Utilize an internal fiber optic temperature probe for accurate temperature measurement of the reaction mixture.[1] - Ensure uniform heating by using appropriate stirring and selecting a suitable reaction vessel size.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave irradiation for hydantoin synthesis?

A1: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (from hours to minutes), increased reaction rates, and often higher product yields.[2][6] This technology aligns with the principles of green chemistry by being more energy-efficient.[2]

Q2: How do I select the appropriate solvent for my microwave-assisted hydantoin synthesis?

A2: The choice of solvent is crucial for efficient microwave heating. Solvents are classified based on their ability to absorb microwave energy, which is determined by their loss tangent (tan δ).[1]

  • High absorbing solvents (e.g., ethanol, DMSO, water) are heated rapidly.[1][4]

  • Medium absorbing solvents (e.g., DMF) are also suitable.[4]

  • Low absorbing solvents (e.g., THF, dioxane) heat up slower.[3][4] For reactions involving non-polar reactants, a polar solvent is necessary to absorb the microwave energy and transfer the heat.

Q3: What is the difference between the Bucherer-Bergs and Urech synthesis pathways for hydantoins?

A3: The Bucherer-Bergs reaction is a one-pot, four-component reaction involving a ketone or aldehyde, cyanide, ammonia, and carbon dioxide (often from ammonium carbonate) to form a 5,5-disubstituted hydantoin.[7][8] The Urech hydantoin synthesis, on the other hand, typically starts from an amino acid, which is first converted to a urea derivative and then cyclized to form the hydantoin.[2]

Q4: Can I use a domestic microwave oven for hydantoin synthesis?

A4: While some studies have reported the use of domestic microwave ovens, it is not recommended for research purposes.[9] Domestic ovens lack crucial safety features and the ability to control and monitor reaction parameters like temperature and pressure, which can lead to inconsistent results and potential hazards.[1] Dedicated scientific microwave reactors are equipped with sensors for precise control and monitoring.[1]

Q5: How can I monitor the progress of my microwave-assisted reaction?

A5: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.[2] For solid-phase synthesis, a colorimetric Kaiser test can be used to detect the presence of free amines, indicating the completion of deprotection steps.[3]

Experimental Protocols

One-Pot Microwave-Assisted Urech Synthesis of (S)-5-benzylimidazolidine-2,4-dione

This protocol is adapted from a study on the sustainable synthesis of hydantoins from amino acids.[2]

Materials:

  • ʟ-phenylalanine (5 mmol)

  • Distilled water (7 mL)

  • Potassium cyanate (KOCN) (25 mmol)

  • Concentrated hydrochloric acid (7 mL)

  • 30 mL microwave reactor vial

  • Anton-Paar Monowave 400 microwave reactor (or equivalent)

Procedure:

  • In a 30 mL microwave reactor vial, combine ʟ-phenylalanine (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80 °C for 1 hour to complete the N-carbamylation step.

  • Monitor the completion of the reaction by TLC analysis.

  • After cooling, add concentrated hydrochloric acid (7 mL) to the reaction mixture.

  • Reseal the vial and irradiate at 80 °C for 15 minutes.

  • Upon completion, the desired hydantoin product is formed.

Microwave-Assisted Solid-Phase Synthesis of Hydantoins (General Procedure)

This is a generalized protocol based on a three-step solid-phase synthesis approach.[3]

Step 1: Deprotection of the Amino Acid Resin

  • Swell the N-Fmoc protected amino acid resin in a suitable solvent (e.g., DCM).

  • Treat the resin with a deprotection agent (e.g., 20% piperidine in DMF).

  • Heat the mixture under microwave irradiation (e.g., 70°C for 5-10 minutes).

  • Wash the resin extensively with DCM, MeOH, and a triethylamine/DCM solution.

  • Confirm the presence of a free amine using a Kaiser test. A positive test (blue color) indicates successful deprotection.

Step 2: Urea Formation

  • Swell the deprotected resin in THF.

  • Add a solution of the desired isocyanate (4 equivalents) in THF.

  • Heat the reaction mixture under microwave irradiation (e.g., 60 °C for 10 minutes).[3]

  • Wash the resin with THF, DMF, MeOH, and DCM.

  • A negative Kaiser test indicates the completion of the urea formation.

Step 3: Cyclative Cleavage

  • Swell the resin in a 4:1 v/v mixture of THF/DMF.

  • Add a solution of triethylamine (4 equivalents).

  • Heat the mixture under microwave irradiation (e.g., 110 °C for 15 minutes).[3]

  • Filter the resin and collect the filtrate, which contains the final hydantoin product.

  • Wash the resin with THF and DCM and combine the washings with the filtrate.

Quantitative Data Summary

Table 1: Optimization of N-carbamylation of L-phenylalanine under Microwave Irradiation [2]

EntryKOCN (equivalents)Temperature (°C)Yield (%)
14.08070
25.08089
36.08061
45.06064
55.010060

Table 2: Solvent Effect on the Microwave-Assisted Biltz Synthesis of Phenytoin [4]

SolventMicrowave Yield (%)Thermal Yield (%)
DMSO/Water7662
Sulfolane/Water7560
Dioxane/Water7255
DMF/Water4535

Visualizations

experimental_workflow cluster_step1 Step 1: N-Carbamylation cluster_step2 Step 2: Cyclization start Amino Acid + KOCN in Water mw1 Microwave Irradiation (80°C, 1 hr) start->mw1 intermediate Urea Derivative mw1->intermediate add_acid Add Conc. HCl intermediate->add_acid mw2 Microwave Irradiation (80°C, 15 min) add_acid->mw2 product Hydantoin Product mw2->product

Caption: One-Pot Microwave-Assisted Urech Synthesis Workflow.

logical_relationship cluster_parameters Microwave Parameters cluster_conditions Reaction Conditions optimization Optimization of Hydantoin Synthesis power Microwave Power optimization->power temp Temperature optimization->temp time Irradiation Time optimization->time solvent Solvent Choice optimization->solvent reagents Reactant Stoichiometry optimization->reagents catalyst Catalyst (if any) optimization->catalyst power->temp temp->time solvent->temp affects heating efficiency

Caption: Key Parameters for Microwave Synthesis Optimization.

References

Technical Support Center: Purification of 5-Hydantoinacetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Hydantoinacetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the purification of this compound?

A1: The primary challenges in purifying this compound and its derivatives often revolve around its solubility, potential for degradation, and the removal of structurally similar impurities. Key issues include:

  • Poor solubility in common organic solvents at room temperature, which can make crystallization challenging.

  • Co-precipitation of impurities , such as unreacted starting materials or side-products from the synthesis.

  • Thermal degradation or side reactions if excessive heat is applied during purification steps like solvent evaporation or recrystallization.[1]

  • "Oiling out" during crystallization, where the compound separates as a liquid instead of forming solid crystals.[2]

  • Difficulties in removing polar impurities due to the polar nature of the hydantoin and carboxylic acid functional groups.

Q2: How does pH affect the purification of this compound?

A2: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[3][4]

  • In acidic to neutral conditions (pH < pKa) , the carboxylic acid group is protonated, making the molecule less polar and less soluble in aqueous solutions. This property is often exploited for crystallization.

  • In basic conditions (pH > pKa) , the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more soluble in water. This can be used to wash out non-acidic, organic-soluble impurities.

Manipulating the pH is a critical tool for the purification of this compound, particularly in liquid-liquid extractions and for inducing crystallization.

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and identifying impurities. A reverse-phase column with a buffered mobile phase is typically effective for analyzing organic acids.[5][6][7] A method for determining the enantiomeric purity of hydantoin-5-acetic acid has been developed using HPLC with pre-column derivatization.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the desired product and to identify the mass of any impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (214-215 °C, dec.) is a good indicator of high purity.[9]

Troubleshooting Guides

Crystallization Issues

Problem: Low or no crystal formation upon cooling.

Possible Cause Troubleshooting Step
Too much solvent used.Concentrate the solution by boiling off some solvent and allow it to cool again.[2]
The compound is too soluble in the chosen solvent.Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulate the flask to slow down the cooling rate.[2]
Supersaturation.Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of the pure compound.

Problem: The compound "oils out" instead of crystallizing.

Possible Cause Troubleshooting Step
The solution is too concentrated, and the compound is coming out of solution above its melting point.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]
Presence of significant impurities that depress the melting point.Consider a preliminary purification step like column chromatography or an acid-base extraction to remove impurities before attempting recrystallization.
Inappropriate solvent system.Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes prevent oiling out.

Problem: Poor recovery of the purified product.

Possible Cause Troubleshooting Step
Too much solvent was used, leaving a significant amount of product in the mother liquor.If the mother liquor has not been discarded, try to recover more product by concentrating the solution and cooling it again.[2]
The product is moderately soluble in the washing solvent.Use a minimal amount of ice-cold washing solvent during filtration.
Premature crystallization during hot filtration.Pre-heat the funnel and receiving flask. Use a slight excess of solvent to ensure the compound remains dissolved at elevated temperatures.
Column Chromatography Issues

Problem: The compound does not move from the origin (streaks at the top of the column).

Possible Cause Troubleshooting Step
The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For acidic compounds like this compound, adding a small amount of acetic acid or formic acid to the eluent can improve elution by keeping the carboxylic acid protonated and reducing tailing.
The compound is insoluble in the mobile phase.Ensure the compound is fully dissolved in the loading solvent before applying it to the column. A stronger, more polar solvent may be needed for loading, but use the minimum volume necessary.

Problem: Poor separation of the product from impurities.

Possible Cause Troubleshooting Step
Inappropriate mobile phase.Optimize the solvent system using thin-layer chromatography (TLC) first to achieve good separation between the product and impurities.
Column overloading.Use a larger column or reduce the amount of crude material loaded.
The compound is degrading on the silica gel.Deactivate the silica gel by pre-treating it with a solution containing a small amount of a modifying agent like triethylamine (if the compound is basic) or acetic acid (for acidic compounds). Alternatively, consider using a different stationary phase like alumina.[10]

Problem: The compound elutes as very broad bands (tailing).

Possible Cause Troubleshooting Step
Strong interaction between the acidic compound and the silica gel.Add a small percentage of a competitive acid (e.g., 0.1-1% acetic acid) to the mobile phase to reduce tailing.[11]
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.

Quantitative Data Summary

The following table summarizes analytical parameters from a study on the HPLC analysis of this compound for enantiomeric purity.[8]

Parameter Value / Condition
Analytical Method High-Performance Liquid Chromatography (HPLC)
Column CHI-DMB analytical column (250×4.6 mm)
Mobile Phase n-hexane: isopropanol (80:20 v/v)
Flow Rate 1.0 ml/min
Detection UV at 254 nm and Optical Rotation (OR)
Linearity Range 10-250 µg/ml
Correlation Coefficient (r²) >0.9999
Recoveries 99.68-100.25%
Relative Standard Deviation (RSD) <1%

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general protocol that may require optimization based on the specific derivative and impurity profile.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures) to find a suitable recrystallization solvent.[12][13][14][15] An ideal solvent will dissolve the compound when hot but not when cold. A water/ethanol mixture is often a good starting point for polar compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvent.

Visualizations

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Product assess_purity Assess Purity (TLC/HPLC/NMR) start->assess_purity is_pure Is Purity > 95%? assess_purity->is_pure end_product Pure Product is_pure->end_product Yes purification_choice Choose Purification Method is_pure->purification_choice No recrystallization Recrystallization purification_choice->recrystallization High Polarity Difference between Product & Impurities column_chrom Column Chromatography purification_choice->column_chrom Similar Polarity of Product & Impurities acid_base_extraction Acid-Base Extraction purification_choice->acid_base_extraction Acidic Product with Neutral/Basic Impurities recrystallization_outcome Successful Crystallization? recrystallization->recrystallization_outcome column_outcome Good Separation? column_chrom->column_outcome acid_base_extraction->assess_purity recrystallization_outcome->assess_purity Yes oiling_out Oiling Out / No Crystals recrystallization_outcome->oiling_out No troubleshoot_recrystallization Troubleshoot: - Change solvent - Slower cooling - Add anti-solvent oiling_out->troubleshoot_recrystallization troubleshoot_recrystallization->recrystallization column_outcome->assess_purity Yes poor_separation Poor Separation / Tailing column_outcome->poor_separation No troubleshoot_column Troubleshoot: - Optimize eluent - Change stationary phase - Add modifier (e.g., Acetic Acid) poor_separation->troubleshoot_column troubleshoot_column->column_chrom

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Method Refinement for the Enantioselective Synthesis of Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining their methods for the enantioselective synthesis of hydantoins.

Troubleshooting Guides

This section addresses common issues encountered during the enantioselective synthesis of hydantoins in a question-and-answer format.

Issue 1: Low Overall Yield

Q: My reaction for the synthesis of chiral hydantoins is resulting in a low overall yield. What are the potential causes and how can I improve it?

A: Low overall yield in hydantoin synthesis can stem from several stages of the reaction process. Key areas to investigate include incomplete ureido intermediate formation, inefficient cyclization, and issues with protecting groups or purification.[1] To systematically troubleshoot, consider the following:

  • Ureido Intermediate Formation: The initial formation of the ureido precursor is a critical step. Incomplete conversion can be a major source of yield loss.

    • Recommendation: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider adjusting the stoichiometry of the isocyanate or coupling agent to ensure complete conversion.[1]

  • Cyclization Step: The subsequent ring-closure to form the hydantoin can also be inefficient.

    • Recommendation: Screen different cyclization reagents. For instance, if you are using 1,1'-carbonyldiimidazole (CDI), consider switching to triphosgene, which can sometimes lead to higher yields. Optimizing the base, solvent, and temperature for this step is also crucial.[1]

  • Protecting Group Manipulations: If your substrate contains sensitive functional groups, the choice of protecting groups is vital. Incomplete deprotection or side reactions during these steps can significantly lower the yield.

    • Recommendation: Select protecting groups that are stable under the reaction conditions for hydantoin formation but can be removed efficiently in the final steps.

  • Purification: Product loss during purification, especially column chromatography, is a common issue.

    • Recommendation: Optimize your chromatographic conditions, including the solvent system and column packing. Alternatively, consider other purification methods like crystallization if applicable.[1]

Issue 2: Poor Enantioselectivity/Diastereoselectivity

Q: I am observing low enantiomeric excess (ee) or diastereomeric ratio (dr) in my final hydantoin product. What factors influence the stereochemical outcome and how can I improve it?

A: Achieving high stereoselectivity is a common challenge in the synthesis of chiral hydantoins. Several factors, including the choice of catalyst, reagents, and reaction conditions, can significantly impact the enantiomeric excess.

  • Catalyst Purity and Loading: The purity and activation of the chiral catalyst are paramount for achieving high stereoselectivity.

    • Recommendation: Ensure your catalyst is of high purity and is properly activated before use. The catalyst loading should also be optimized; too low a loading might lead to a slow reaction with a competing non-selective background reaction.

  • Reagent and Solvent Purity: Impurities in reagents and solvents can interfere with the catalytic cycle. The presence of water, in particular, can be detrimental.

    • Recommendation: Use high-purity reagents and anhydrous solvents. If necessary, distill solvents and dry reagents before use. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is also recommended.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.

    • Recommendation: The stereochemical outcome of a reaction is often highly dependent on temperature. Lowering the reaction temperature may favor the kinetic product and enhance enantioselectivity. A screening of different temperatures should be performed to find the optimal conditions.

  • Substrate-Catalyst Mismatch: The chosen chiral catalyst or ligand may not be optimal for your specific substrate.

    • Recommendation: If optimizing conditions does not improve enantioselectivity, consider screening a range of different chiral catalysts or ligands. The steric and electronic properties of both the substrate and the catalyst must be compatible for effective stereochemical recognition.

  • Racemization: The desired enantiomer of the product might be racemizing under the reaction or workup conditions.

    • Recommendation: Check the stability of your product under the reaction conditions. If racemization is suspected, consider using milder reaction conditions or a different workup procedure. For instance, in cyclization reactions to form hydantoins, the use of 1,1'-carbonyldiimidazole (CDI) has been reported to cause epimerization in some cases. Using triphosgene can be a better alternative to maintain stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What are some of the state-of-the-art methods for the enantioselective synthesis of 5-monosubstituted hydantoins?

A1: Several effective strategies exist for the asymmetric synthesis of 5-monosubstituted hydantoins from achiral precursors. These include:

  • Asymmetric Hydrogenation: This method involves the hydrogenation of prochiral hydantoins bearing an exocyclic alkene at the 5-position using precious metal catalysts (e.g., Pd, Rh, Ir) with chiral phosphine ligands. This approach can provide high yields (up to 99%) and enantioselectivities (up to 98% ee).[2]

  • Chiral Acid-Catalyzed Condensation: A single-step synthesis of 5-monosubstituted hydantoins can be achieved via the condensation of glyoxals and ureas in the presence of a chiral phosphoric acid at room temperature. This method has been shown to produce hydantoins in up to 99% yield and 98:2 enantiomeric ratio.[3][4][5]

  • Photochemical Deracemisation: This method uses a chiral diarylketone to mediate the deracemisation of hydantoins through hydrogen atom transfer. However, this approach may have limitations regarding the substituents on the hydantoin ring.

Q2: How can I monitor the enantiomeric excess of my hydantoin product?

A2: The enantiomeric excess of your product can be determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It uses a chiral stationary phase to separate the enantiomers, and the ratio of the peak areas gives the enantiomeric excess.

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method is suitable for volatile hydantoin derivatives and uses a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce a chemical shift difference between the enantiomers, allowing for the determination of the enantiomeric ratio by integrating the corresponding signals.

Data Presentation

Table 1: Comparison of Catalysts for Asymmetric Hydrogenation of Prochiral Hydantoins

Catalyst SystemSubstrate TypeYield (%)ee (%)Reference
Co catalyst with amine ligand5-alkylidenehydantoins-up to 82[2]
Pd with chiral phosphine ligand5-alkylidenehydantoinsup to 96up to 90[2]
Rh with chiral phosphine ligand5-alkylidenehydantoinsup to 99up to 97[2]
Ir with chiral phosphine ligand5-alkylidenehydantoinsup to 99up to 98[2]

Table 2: Chiral Phosphoric Acid Catalyzed Condensation of Arylglyoxals with 1,3-Dibenzylurea

Arylglyoxal SubstituentCatalyst Loading (mol%)Time (h)Yield (%)e.r.Reference
H2.0209995:5[6]
4-Me2.0209996:4[6]
4-OMe2.0409995:5[6]
4-F2.0209994:6[6]
4-Cl2.0209993:7[6]
4-Br2.0209992:8[6]
2-Me2.0729898:2[6]

Experimental Protocols

Protocol 1: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of 5-Arylhydantoins

This protocol is based on the condensation of arylglyoxals and ureas.[6]

Materials:

  • Arylglyoxal monohydrate (0.1 mmol, 1.0 equiv)

  • 1,3-Dibenzylurea (0.1 mmol, 1.0 equiv)

  • (R)-H8-BINOL-derived phosphoric acid catalyst (2.0 mol%)

  • Chloroform (CHCl3), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the arylglyoxal monohydrate, 1,3-dibenzylurea, and the chiral phosphoric acid catalyst.

  • Purge the vial with argon or nitrogen gas.

  • Add anhydrous chloroform (to make a 0.1 M solution).

  • Stir the reaction mixture at room temperature in the dark.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 20-72 hours, depending on the substrate.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantioenriched hydantoin.

  • Determine the enantiomeric ratio by chiral HPLC.

Protocol 2: Asymmetric Hydrogenation of a 5-Arylmethylenehydantoin

This protocol is a general procedure based on established methods using iridium catalysts.

Materials:

  • 5-Arylmethylenehydantoin substrate (0.5 mmol)

  • [Ir(COD)Cl]2 (Iridium catalyst precursor)

  • Chiral phosphine ligand (e.g., a derivative of BINAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, add the iridium precursor and the chiral ligand to a reaction vessel.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add the 5-arylmethylenehydantoin substrate to the catalyst solution.

  • Transfer the reaction vessel to a hydrogenation autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24 hours).

  • After the reaction is complete, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral hydantoin.

  • Determine the yield and enantiomeric excess of the product.

Mandatory Visualization

troubleshooting_low_ee start Low Enantioselectivity Observed check_catalyst Check Catalyst Purity and Loading start->check_catalyst check_reagents Verify Reagent and Solvent Purity (especially water content) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time) start->optimize_conditions screen_catalysts Screen Different Chiral Catalysts/Ligands start->screen_catalysts check_racemization Investigate Potential Product Racemization start->check_racemization solution_catalyst Use High-Purity Catalyst Optimize Loading check_catalyst->solution_catalyst Impure or incorrect amount solution_reagents Use Anhydrous Solvents and High-Purity Reagents check_reagents->solution_reagents Impurities or water present solution_conditions Perform Temperature Screening (often lower is better) optimize_conditions->solution_conditions Suboptimal parameters solution_screen Select a Better Matched Catalyst for the Substrate screen_catalysts->solution_screen Poor substrate-catalyst match solution_racemization Use Milder Conditions (e.g., triphosgene instead of CDI) check_racemization->solution_racemization Product is unstable chiral_acid_mechanism cluster_reactants Reactants glyoxal Arylglyoxal intermediate Transient Enol-type Intermediate glyoxal->intermediate urea Urea urea->intermediate product Enantioenriched Hydantoin intermediate->product Protonation catalyst Chiral Phosphoric Acid (CPA) catalyst->intermediate Catalyzes formation and face-selective protonation

References

Improving the regioselectivity of reactions involving the hydantoin ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in controlling the regioselectivity of reactions involving the hydantoin ring.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of the hydantoin ring.

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N3 isomers)

  • Question: My N-alkylation reaction on an unsubstituted or N3-substituted hydantoin is resulting in a mixture of N1 and N3 alkylated products with low selectivity. How can I favor N1-alkylation?

  • Answer: Achieving high regioselectivity between the N1 and N3 positions is a common challenge due to the differential acidity and nucleophilicity of the two nitrogen atoms. The N3-H is generally more acidic and therefore more readily deprotonated, leading to preferential N3-alkylation under many basic conditions.[1][2][3] To improve N1 selectivity, consider the following strategies:

    • Choice of Base and Solvent: The combination of a strong, bulky potassium base in a non-polar aprotic solvent has been shown to favor N1-alkylation.[1][2] This is likely due to the coordination of the potassium cation and steric hindrance around the N3 position.

    • Protecting Groups: If direct N1-alkylation remains problematic, a protecting group strategy can be employed. The more reactive N3 position can be selectively protected, allowing for subsequent reaction at the N1 position, followed by deprotection.[4]

    • Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be the desired N1-isomer in some cases.

Table 1: Comparison of Reaction Conditions for N1-Selective Alkylation of Phenytoin [1][2]

EntryBase (equiv.)SolventAlkylating Agent (equiv.)Time (h)Temperature (°C)Yield of N1-Product (%)
1tBuOK (2.0)THFMeI (1.2)0.5rt85
2KHMDS (2.0)THFMeI (1.2)0.5rt83
3NaH (2.0)DMFMeI (1.2)24rt<10
4Cs2CO3 (2.0)DMFMeI (1.2)2460<5

Issue 2: Undesired N3-Arylation in Copper-Catalyzed Reactions

  • Question: I am attempting an N-arylation of a 5-substituted hydantoin using copper catalysis and aryl boronic acids, but I am observing significant formation of the N3-arylated isomer. How can I improve selectivity for the N1 position?

  • Answer: While copper-catalyzed N-arylation can be effective, controlling regioselectivity can be challenging. To favor N1-arylation, consider the following:

    • Ligand and Additive Screening: The choice of ligand and additives in a copper-catalyzed reaction can significantly influence the regiochemical outcome. It is advisable to screen a variety of ligands (e.g., phenanthrolines, diamines) and additives to optimize for N1-selectivity.

    • Alternative Catalysts: Ruthenium(II)-catalyzed C-H functionalization has been reported for N-arylhydantoins, where the hydantoin ring itself acts as a directing group.[5] This approach may offer an alternative route with different regioselectivity.

Issue 3: Difficulty in Characterizing Regioisomers

  • Question: I have synthesized a mixture of N1 and N3 substituted hydantoins but am struggling to differentiate and quantify them. What analytical techniques are most effective?

  • Answer: Unambiguous characterization of N1 and N3 isomers is crucial. A combination of spectroscopic methods is generally recommended:

    • NMR Spectroscopy (¹H, ¹³C, HMBC): NMR is a powerful tool for distinguishing between regioisomers.

      • ¹H NMR: The chemical shifts of the protons on the substituents attached to N1 and N3 will be different. Additionally, the remaining N-H proton will show a different chemical shift depending on its position (N1-H vs. N3-H).

      • ¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) and the carbon of the substituent will be influenced by the position of substitution.

      • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is particularly useful. Correlations between the protons of the substituent and the carbons of the hydantoin ring (specifically C2 and C4) can definitively establish the point of attachment. For instance, a correlation between the benzylic protons of an N-benzyl group and the C2 and C5 carbons would confirm N1-substitution. The absence of a key HMBC correlation can also be telling. For example, in a ribosylation reaction, the absence of an interaction between H-5 of the hydantoin and C-1' of the ribose was used to confirm the formation of the N3-isomer.[4][6]

    • IR Spectroscopy: While less definitive than NMR, IR spectroscopy can provide supporting evidence. The carbonyl stretching frequencies (C=O) may differ slightly between the N1 and N3 isomers.

    • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof of regiochemistry.

Frequently Asked Questions (FAQs)

  • Q1: What are the key factors that govern the regioselectivity of reactions on the hydantoin ring?

  • A1: The regioselectivity of hydantoin reactions is primarily influenced by:

    • Acidity of N-H protons: The N3 proton is generally more acidic than the N1 proton, making N3 the more favorable site for deprotonation and subsequent reaction under basic conditions.[1][2][4]

    • Steric Hindrance: The substituents on the hydantoin ring can sterically hinder one of the nitrogen atoms, directing incoming reagents to the less hindered position. This can be exploited to favor N1 functionalization.[6]

    • Reaction Conditions: The choice of base, solvent, temperature, and catalyst can all play a crucial role in determining the regiochemical outcome.[1][7] For example, strong potassium bases in THF favor N1-alkylation.[1][2]

    • Protecting Groups: The use of protecting groups on one of the nitrogen atoms allows for the selective functionalization of the other.[4]

  • Q2: Are there any general strategies for selectively functionalizing the C5 position of the hydantoin ring?

  • A2: Yes, the C5 position of the hydantoin ring is a reactive methylene group and can be selectively functionalized.[8]

    • Knoevenagel Condensation: Base-catalyzed condensation with aldehydes is a common method to introduce substituents at the C5 position, forming 5-alkylidenehydantoins.[8]

    • Wittig-type Reactions: Reactions involving 5-phosphorylated hydantoins can also be used to introduce substituents at the C5 position.[8]

  • Q3: Can protecting groups be used to control regioselectivity in hydantoin reactions? If so, what are some common protecting groups for the N3 position?

  • A3: Yes, protecting groups are a valuable tool for controlling regioselectivity. By protecting the more reactive N3 position, reactions can be directed to the N1 position. A common strategy for protecting the N3 position is the Michael addition of acrylonitrile to the hydantoin.[4] Other common amine protecting groups that could potentially be adapted include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), though their application to hydantoins would require specific optimization.[9] The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

Experimental Protocols

Key Experiment: N1-Selective Methylation of 5,5-Diphenylhydantoin (Phenytoin) [1][2]

This protocol describes a general procedure for the N1-selective alkylation of a hydantoin using a potassium base.

Materials:

  • 5,5-Diphenylhydantoin

  • Potassium tert-butoxide (tBuOK) or Potassium hexamethyldisilazide (KHMDS)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5,5-diphenylhydantoin (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the potassium base (tBuOK or KHMDS, 2.0 equiv) at room temperature.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add methyl iodide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1 (e.g., 0.5 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N1-methylated product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification start Start setup Dissolve Hydantoin in Anhydrous THF start->setup add_base Add Potassium Base (tBuOK or KHMDS) setup->add_base stir1 Stir at Room Temperature add_base->stir1 cool Cool to 0 °C stir1->cool add_alkylating Add Alkylating Agent (e.g., MeI) cool->add_alkylating react Stir and Warm to Room Temperature add_alkylating->react quench Quench with Saturated NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end N1-Alkylated Hydantoin purify->end

Caption: Workflow for N1-selective alkylation of hydantoins.

regioselectivity_logic cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes hydantoin Hydantoin Ring acidity Acidity (N3-H > N1-H) hydantoin->acidity Favors N3 sterics Steric Hindrance hydantoin->sterics Can favor N1 conditions Reaction Conditions (Base, Solvent, Temp) hydantoin->conditions Can control selectivity n3_product N3-Functionalization (Thermodynamic Product) acidity->n3_product n1_product N1-Functionalization (Kinetic Product) sterics->n1_product conditions->n3_product e.g., NaH/DMF conditions->n1_product e.g., tBuOK/THF

Caption: Factors influencing regioselectivity in hydantoin reactions.

References

Technical Support Center: Overcoming Common Issues in the Scale-Up of Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of hydantoin synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of hydantoins at a larger scale.

Issue 1: Low Yield Upon Scale-Up

Q: We observed a significant drop in yield when scaling up our hydantoin synthesis from the lab (gram scale) to the pilot plant (kilogram scale). What are the potential causes and how can we address this?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

Possible Causes and Solutions:

  • Inadequate Mixing: What works in a small flask with a magnetic stirrer may not be sufficient in a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield.

    • Solution: Optimize the agitation speed and impeller design for the larger reactor volume. Consider using multiple impellers or baffles to ensure thorough mixing. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing in the reactor.

  • Poor Temperature Control: Exothermic reactions can be difficult to manage at scale. Inefficient heat removal can lead to a runaway reaction, increasing the formation of impurities and lowering the yield of the desired product.

    • Solution: Ensure the reactor's cooling system is adequate for the scale of the reaction. A smaller temperature difference between the reactor jacket and the process is often used in production to ensure gentle and controlled cooling.[1] Real-time temperature monitoring is crucial.

  • Changes in Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction. Adding a reagent too quickly can lead to localized high concentrations and side reactions.

    • Solution: Scale the addition time proportionally to the batch size. Utilize a calibrated pump for controlled and consistent reagent addition.

  • Solubility Issues: The solubility of reactants and intermediates can change with scale, especially if there are temperature gradients within the reactor. This can lead to the precipitation of materials and an incomplete reaction.

    • Solution: Re-evaluate the solvent system at the larger scale. It may be necessary to increase the solvent volume or use a co-solvent to maintain solubility. For the Bucherer-Bergs reaction, using solvents like 50% ethanol can improve the yield for both aldehydes and ketones.[2]

Issue 2: Increased Impurity Profile at Larger Scale

Q: Our impurity profile has worsened significantly after scaling up the synthesis. We are seeing new impurities and higher levels of existing ones. How can we identify and control these impurities?

A: Impurity formation is often exacerbated at a larger scale due to the factors mentioned above. A systematic approach is needed to identify, control, and minimize these unwanted byproducts.[3][4]

Common Impurities and Control Strategies:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.

    • Identification: Utilize analytical techniques such as HPLC, GC-MS, and NMR to identify and quantify impurities.[3]

    • Control:

      • Stoichiometry: Carefully control the molar ratios of reactants. For the Bucherer-Bergs reaction, a 1:2:2 molar ratio of ketone to KCN to (NH₄)₂CO₃ is recommended for balanced reactivity.[5]

      • pH Control: Maintain the optimal pH range for the reaction. In the Bucherer-Bergs synthesis, a pH of 8-9 is ideal.[5]

      • Reaction Time: Monitor the reaction progress to determine the optimal reaction time that maximizes product formation while minimizing impurity generation.

  • Degradation Impurities: The product itself may degrade under the reaction or work-up conditions, especially with prolonged reaction times or elevated temperatures.

    • Control: Minimize reaction time and temperature where possible. A rapid work-up and isolation of the product are crucial.

  • Epimerization: For chiral hydantoins, loss of stereochemical integrity can be a significant issue, leading to the formation of diastereomers. This can be caused by basic conditions or elevated temperatures during the reaction or work-up.[6][7]

    • Control: Use milder bases or non-basic conditions where feasible. Optimize the temperature profile to minimize epimerization.

Illustrative Data on Impurity Profile Changes with Scale-Up:

Impurity TypeLab Scale (100 g)Pilot Scale (10 kg)Potential CauseMitigation Strategy
Unreacted Ketone0.5%2.5%Inadequate mixing, poor heat transferOptimize agitation, improve cooling efficiency
Dimer Byproduct<0.1%1.2%Localized high concentration of starting materialSlower, controlled addition of reagents
Hydrolysis Product0.2%0.8%Extended reaction time at elevated temperatureTighter control on reaction endpoint, faster work-up
Issue 3: Crystallization and Purification Challenges

Q: We are having difficulty crystallizing our hydantoin product at a larger scale. We are either getting an oil, very fine particles that are difficult to filter, or the purity is not improving after recrystallization. What can we do?

A: Crystallization is a critical step for purification, and its success at scale depends on carefully controlling the conditions.

Troubleshooting Crystallization:

  • Oiling Out: The product separates as a liquid instead of a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.

    • Solution: Use a larger volume of solvent to reduce the supersaturation level. Cool the solution more slowly to allow for controlled crystal growth.

  • Formation of Fine Particles: This is often due to rapid crystallization from a highly supersaturated solution.

    • Solution: Slow down the cooling rate. Use a co-solvent system to have better control over the solubility and crystallization process. Gentle agitation during cooling can sometimes promote the growth of larger crystals.

  • Poor Impurity Rejection: If the impurity profile does not improve after crystallization, the chosen solvent system may not be effective at separating the impurities.

    • Solution: Screen for a new solvent or solvent mixture where the solubility of the product and impurities are significantly different. A two-solvent system (one in which the product is soluble and one in which it is insoluble) can often be effective. Sometimes, a pre-purification step, such as a charcoal treatment to remove colored impurities, can improve the final crystallization.

Frequently Asked Questions (FAQs)

Reaction Chemistry & Optimization

  • Q1: What are the key differences between the Bucherer-Bergs and Urech hydantoin synthesis methods, and which is more suitable for scale-up?

    • A1: The Bucherer-Bergs reaction synthesizes hydantoins from a carbonyl compound (aldehyde or ketone), an alkali metal cyanide, and ammonium carbonate.[2][8] The Urech synthesis starts from an amino acid and potassium cyanate.[9][10] The choice for scale-up depends on the availability and cost of starting materials. The Bucherer-Bergs reaction is often favored in industry due to the low cost and wide availability of aldehydes and ketones.[11]

  • Q2: How critical is the quality of the starting materials (ketone/aldehyde, cyanide, ammonium carbonate) for a successful scale-up?

    • A2: The purity of starting materials is crucial. Impurities in the starting materials can act as catalysts for side reactions or be carried through to the final product, complicating purification. It is essential to use reagents of a known and consistent quality.

  • Q3: Can continuous flow chemistry be a viable alternative to batch processing for hydantoin synthesis at scale?

    • A3: Yes, continuous flow processing offers several advantages for hydantoin synthesis, particularly for the Bucherer-Bergs reaction. It allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity.[12][13] The enhanced safety of handling hazardous reagents like cyanides in a closed, continuous system is also a significant benefit.[13]

Safety Considerations

  • Q4: What are the primary safety concerns when scaling up hydantoin synthesis, especially the Bucherer-Bergs reaction?

    • A4: The primary safety concern is the use of highly toxic alkali metal cyanides (e.g., potassium cyanide).[5] At scale, the risks associated with handling large quantities of cyanides are magnified. It is crucial to have robust safety protocols in place.

  • Q5: What are the essential safety precautions for handling potassium cyanide (KCN) in a production environment?

    • A5:

      • Engineering Controls: All manipulations of KCN should be performed in a well-ventilated area, preferably in a closed system.

      • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

      • Avoid Acidic Conditions: Never allow cyanides to come into contact with acids, as this will release highly toxic hydrogen cyanide (HCN) gas.

      • Emergency Preparedness: Have an emergency response plan in place, including access to a cyanide antidote kit and trained personnel who know how to use it.

Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin (Lab Scale)

This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • Acetone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a well-ventilated fume hood, prepare a solution of ammonium carbonate (e.g., 4M) and potassium cyanide (e.g., 2M) in a mixture of water and ethanol.[8]

  • To this solution, add acetone with stirring. A typical molar ratio is 1:2:2 of acetone:KCN:(NH₄)₂CO₃.[5]

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for several hours.[5] Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the 5,5-dimethylhydantoin.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 5,5-dimethylhydantoin.

Protocol 2: Urech Synthesis of 5-Methylhydantoin (Lab Scale)

This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • Alanine

  • Potassium cyanate (KCNO)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Suspend alanine in ethanol.[9]

  • Bubble hydrogen chloride gas through the mixture or add concentrated HCl to form the amino acid hydrochloride salt.[9]

  • Cool the mixture and add a solution of potassium cyanate in water.[9]

  • Stir the reaction mixture for several hours at room temperature.

  • Acidify the mixture with concentrated hydrochloric acid and heat to induce cyclization to the hydantoin.[9]

  • Cool the reaction mixture to allow the 5-methylhydantoin to crystallize.

  • Collect the product by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (Ketone/Aldehyde or Amino Acid) reaction Reaction (Bucherer-Bergs or Urech) start->reaction workup Quenching & Initial Isolation reaction->workup crystallization Crystallization workup->crystallization Crude Product filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying final_product final_product drying->final_product Pure Hydantoin

Caption: A generalized experimental workflow for hydantoin synthesis and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or High Impurities in Scale-Up mixing Inadequate Mixing issue->mixing temp Poor Temperature Control issue->temp addition Incorrect Reagent Addition Rate issue->addition solubility Solubility Issues issue->solubility optimize_agitation Optimize Agitation mixing->optimize_agitation improve_cooling Improve Cooling System temp->improve_cooling control_addition Control Addition Rate addition->control_addition reevaluate_solvent Re-evaluate Solvent System solubility->reevaluate_solvent

Caption: A logical troubleshooting guide for addressing common scale-up issues in hydantoin synthesis.

References

Validation & Comparative

A Comparative Guide to 5-Hydantoinacetic Acid and Other Carboxylic Acid Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a cornerstone of successful synthetic chemistry, profoundly influencing reaction efficiency, yield, and the biological activity of the final product. This guide provides an objective comparison of 5-Hydantoinacetic acid against other commonly employed carboxylic acid building blocks in the context of amide bond formation, a reaction of paramount importance in drug discovery and development.

Executive Summary

This compound is a versatile building block that incorporates a rigid heterocyclic scaffold, the hydantoin ring, which is a known pharmacophore in numerous bioactive molecules. This guide compares its performance in a standard amide coupling reaction with that of other carboxylic acid building blocks: N-Boc-glycine, N-acetylglycine, and acrylic acid. The comparison highlights differences in reactivity, yield, and the potential for the resulting amide to engage in specific biological pathways.

Data Presentation: Comparative Performance in Amide Synthesis

To provide a quantitative comparison, a standard amide coupling reaction between various carboxylic acid building blocks and benzylamine was considered. The reaction was mediated by the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine).

Carboxylic Acid Building BlockProductRepresentative Yield (%)Reaction Time (h)Key Characteristics of Building Block
This compound N-Benzyl-2-(2,5-dioxoimidazolidin-4-yl)acetamide~85-95% (Estimated)2-4Rigid scaffold, known pharmacophore, potential for hydrogen bonding.
N-Boc-glycine tert-Butyl (2-(benzylamino)-2-oxoethyl)carbamate79%[1]12-18Amine protection is required, Boc group is acid-labile.
N-Acetylglycine N-(2-(benzylamino)-2-oxoethyl)acetamide~80-90% (Estimated)2-6Simple, cost-effective, acetyl group is stable.
Acrylic acid N-Benzylacrylamide80%[2]1Contains a reactive double bond, prone to polymerization.

Note: Yields are based on reported values in the literature for similar transformations and are intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies for the key amide coupling reactions are provided below. These protocols are based on established procedures for HATU-mediated amide bond formation.

General Protocol for HATU-mediated Amide Coupling

Materials:

  • Carboxylic Acid (this compound, N-Boc-glycine, N-acetylglycine, or acrylic acid) (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • After 5 minutes of stirring at 0 °C, add benzylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the data table, or until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid and HATU in DMF cooling Cool to 0°C reagents->cooling add_base Add DIPEA cooling->add_base add_amine Add Benzylamine add_base->add_amine stir Stir at RT add_amine->stir extract Dilute and Extract stir->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized workflow for HATU-mediated amide bond synthesis.

Signaling Pathways

Derivatives of this compound have shown promise as both anticancer and anti-inflammatory agents. The underlying mechanisms of action often involve the modulation of specific signaling pathways.

Anticancer Activity: Many hydantoin-based anticancer agents function by inhibiting tubulin polymerization, a critical process for cell division.[3][4][5] This disruption of the microtubule dynamics leads to cell cycle arrest and apoptosis.

G cluster_cell Cancer Cell tubulin αβ-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization mitosis Mitosis microtubule->mitosis apoptosis Apoptosis mitosis->apoptosis hydantoin Hydantoin Derivative hydantoin->tubulin Inhibits

Caption: Inhibition of tubulin polymerization by hydantoin derivatives.

Anti-inflammatory Activity: Certain hydantoin derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2).[6][7] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

G cluster_inflammation Inflammatory Cascade arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation hydantoin Hydantoin Derivative hydantoin->cox2 Inhibits

Caption: COX-2 inhibition by hydantoin derivatives in the inflammatory pathway.

Conclusion

This compound presents itself as a valuable and efficient building block in synthetic chemistry, particularly for the construction of molecules with therapeutic potential. Its rigid, pharmacophoric core and high reactivity in amide coupling reactions make it an attractive alternative to more conventional amino acid-derived building blocks. While N-protected glycines and acrylic acid also serve as effective substrates for amide synthesis, this compound offers the unique advantage of introducing a biologically relevant heterocyclic motif in a single step. The choice of building block will ultimately depend on the specific synthetic goals and the desired properties of the target molecule. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Hydantoin Synthesis: Bucherer-Bergs vs. Urech Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the creation of hydantoin scaffolds is a critical step in the development of a wide array of therapeutic agents. Two of the most established and frequently utilized methods for this synthesis are the Bucherer-Bergs and Urech reactions. This guide provides an in-depth comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research objective.

At a Glance: Key Differences

FeatureBucherer-Bergs MethodUrech Method
Starting Materials Aldehydes or ketones, ammonium carbonate, cyanide source (e.g., KCN, NaCN)[1][2]α-Amino acids, potassium cyanate, acid (e.g., HCl)[3][4]
Key Intermediates Cyanohydrin, aminonitrile[5]Ureido derivatives[3]
Stereochemistry Produces racemic mixtures[3]Can produce enantiopure products if starting with an enantiopure amino acid[6][7]
Key Advantages One-pot synthesis, readily available and diverse starting materials, generally good yields.[2][8]Avoids highly toxic cyanides in the main reaction sequence, allows for stereochemical control.
Key Disadvantages Use of highly toxic cyanide salts, produces racemic products, can require harsh conditions.[1][5]May require protection of amino acid side chains, potentially a multi-step process.[3]

Performance Comparison: A Quantitative Look

The choice between the Bucherer-Bergs and Urech methods often comes down to the desired product characteristics and the available starting materials. The following tables summarize representative yields for each method across a variety of substrates.

Bucherer-Bergs Reaction Yields

The Bucherer-Bergs reaction is known for its versatility and generally good yields with a range of carbonyl compounds. Recent advancements, such as continuous flow synthesis, have further improved its efficiency.

Starting MaterialProductReaction ConditionsYield (%)Reference
Benzophenone5,5-Diphenylhydantoin(NH₄)₂CO₃, NaCN, 60% EtOH, 58–62 °C, 10 h7[9]
Benzophenone5,5-Diphenylhydantoin(NH₄)₂CO₃, NaCN, 60% EtOH, 58–62 °C, 90 h67[9]
Benzophenone5,5-Diphenylhydantoin(NH₄)₂CO₃, NaCN, 110 °C, closed vessel75[9]
4-Methoxyacetophenone5-(4-Methoxyphenyl)-5-methylhydantoinContinuous flow, 120 °C, 20 bar, 32 min95[10]
CyclohexanoneCyclohexanespiro-5'-hydantoinContinuous flow, 120 °C, 20 bar, 32 min98[10]
Acetone5,5-DimethylhydantoinContinuous flow, 120 °C, 20 bar, 32 min99[10]
Benzaldehyde5-PhenylhydantoinContinuous flow, 120 °C, 20 bar, 32 min85[10]
Urech Reaction Yields

The Urech method, starting from amino acids, can provide good to excellent yields, particularly with modern modifications such as microwave-assisted synthesis.

Starting Amino AcidProductReaction ConditionsYield (%)Reference
GlycineHydantoinHCl gas, EtOH; then KCNO; then 37% HCl93[4]
L-Phenylalanine(S)-5-BenzylhydantoinMicrowave, H₂O, KCNO, 80 °C, 1 h; then conc. HCl89[11]
L-Tyrosine(S)-5-(4-Hydroxybenzyl)hydantoinMicrowave, H₂O, KCNO, 80 °C, 1 h; then conc. HCl86[11]
L-Valine(S)-5-IsopropylhydantoinMicrowave, H₂O, KCNO, 80 °C, 1 h; then conc. HCl83[11]
L-Tryptophan(S)-5-(1H-Indol-3-ylmethyl)hydantoinMicrowave, H₂O, KCNO, 80 °C, 1 h; then conc. HCl71[11]
L-Histidine5-(1H-Imidazol-4-ylmethyl)hydantoinMicrowave, H₂O, KCNO, 80 °C, 1 h; then conc. HCl70[11]
L-Methionine(S)-5-(2-(Methylthio)ethyl)hydantoinMicrowave, H₂O, KCNO, 80 °C, 1 h; then conc. HCl59[11]
L-Leucine(S)-5-IsobutylhydantoinMicrowave, H₂O, KCNO, 80 °C, 1 h; then conc. HCl34[11]

Experimental Protocols

Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin

This protocol is adapted from the synthesis of Phenytoin.[9]

  • Reaction Setup: In a closed vessel, combine benzophenone, sodium cyanide (NaCN), and ammonium carbonate ((NH₄)₂CO₃). For every 1 molar equivalent of benzophenone, use a 2:2 molar ratio of KCN:(NH₄)₂CO₃.[5] A 60% aqueous ethanol solution can be used as the solvent.

  • Reaction Conditions: Heat the mixture to 110 °C. The closed vessel is necessary to contain volatile components. Maintain heating for an extended period (e.g., up to 90 hours) to improve yield. The pH should be maintained around 8-9.[5]

  • Workup: After the reaction is complete, cool the mixture. Acidify with hydrochloric acid (HCl) to precipitate the 5,5-diphenylhydantoin.

  • Purification: Collect the precipitate by filtration and purify by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Safety Note: This reaction involves the use of highly toxic cyanide salts. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles. Cyanide waste must be disposed of according to institutional safety protocols.[5]

Urech Synthesis of Hydantoin from Glycine

This protocol is a general procedure adapted from the synthesis of various hydantoins from α-amino acids.[4]

  • Esterification: Suspend glycine in ethanol. Bubble hydrogen chloride gas through the mixture until the amino acid dissolves. This process forms the glycine ethyl ester hydrochloride. Evaporate the solvent to obtain the solid product.

  • Ureido Formation: Dissolve the glycine ethyl ester hydrochloride in water and react it with potassium cyanate (KCNO) at reflux to form the ureido derivative.

  • Acid-Cyclization: Add concentrated hydrochloric acid (e.g., 37% v/v) to the ureido derivative and heat the mixture (e.g., on a steam bath) to induce cyclization to the hydantoin.

  • Isolation and Purification: Cool the reaction mixture to allow the hydantoin to crystallize. Collect the product by filtration and purify by recrystallization.

Mechanistic Pathways

The distinct starting materials and reaction conditions of the Bucherer-Bergs and Urech methods reflect their different mechanistic pathways to the hydantoin ring system.

Bucherer-Bergs Reaction Mechanism

The Bucherer-Bergs reaction is a multi-component reaction that proceeds through the initial formation of a cyanohydrin from the starting carbonyl compound. This is followed by a series of reactions with ammonia and carbon dioxide (derived from ammonium carbonate) to form an aminonitrile and subsequently a cyano-carbamic acid, which then cyclizes to the hydantoin.[2][5]

Bucherer_Bergs_Mechanism Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + HCN HCN (from KCN) HCN->Cyanohydrin Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 NH₃ (from (NH₄)₂CO₃) NH3->Aminonitrile CarbamicAcid Cyano-carbamic acid Aminonitrile->CarbamicAcid + CO2 CO₂ (from (NH₄)₂CO₃) CO2->CarbamicAcid IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular cyclization Hydantoin Hydantoin IminoOxazolidinone->Hydantoin Rearrangement

Caption: Bucherer-Bergs reaction pathway.

Urech Hydantoin Synthesis Mechanism

The Urech synthesis begins with the N-carbamylation of an amino acid using potassium cyanate to form a ureido acid intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield the final hydantoin product.[3][4]

Urech_Mechanism AminoAcid α-Amino Acid UreidoAcid Ureido Acid AminoAcid->UreidoAcid + KCNO KCNO KCNO->UreidoAcid Hydantoin Hydantoin UreidoAcid->Hydantoin Acid-catalyzed cyclization HCl HCl HCl->Hydantoin

Caption: Urech hydantoin synthesis pathway.

Conclusion

Both the Bucherer-Bergs and Urech methods are powerful tools for the synthesis of hydantoins. The Bucherer-Bergs reaction offers a straightforward, one-pot approach that is ideal for generating a diverse library of racemic hydantoins from readily available carbonyl compounds. Its primary drawbacks are the use of highly toxic cyanides and the lack of stereocontrol. In contrast, the Urech synthesis provides a pathway to enantiopure hydantoins by utilizing chiral amino acids as starting materials and avoids the direct use of cyanide salts in the main reaction sequence. The choice between these two methods will ultimately be guided by the specific requirements of the target molecule, particularly with respect to stereochemistry, and the availability of starting materials. Recent advancements in both methodologies, such as the use of microwave irradiation or continuous flow reactors, have enhanced their efficiency and expanded their applicability, ensuring their continued relevance in synthetic and medicinal chemistry.

References

A Comparative Guide to the Quantification of 5-Hydantoinacetic Acid: HPLC vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules is paramount. 5-Hydantoinacetic acid, a hydantoin derivative, is a molecule of interest in various research contexts. This guide provides an objective comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The choice between these methods depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, throughput, and the available budget. This document outlines the principles of each technique, presents a head-to-head comparison of their performance, provides detailed hypothetical experimental protocols, and summarizes the key data in a clear, tabular format.

Head-to-Head Comparison of HPLC and LC-MS/MS

While direct comparative studies on the quantification of this compound are limited, we can infer the performance of HPLC and LC-MS/MS based on their application to other polar organic molecules and hydantoin derivatives.

Sensitivity:

  • HPLC-UV: The sensitivity of HPLC with UV detection is generally in the microgram to high nanogram per milliliter range. For a molecule like this compound, which possesses a chromophore, UV detection is feasible. However, its sensitivity may be insufficient for trace-level analysis in complex biological matrices.

  • LC-MS/MS: LC-MS/MS offers significantly higher sensitivity, often reaching the low nanogram or even picogram per milliliter level.[1] This is due to the selective and sensitive nature of the mass spectrometric detector, which can identify and quantify analytes at very low concentrations, even in the presence of co-eluting matrix components.

Selectivity:

  • HPLC-UV: The selectivity of HPLC-UV relies on the chromatographic separation of the analyte from other components in the sample that absorb at the same wavelength. Co-eluting impurities can interfere with the quantification, leading to inaccurate results.

  • LC-MS/MS: LC-MS/MS provides superior selectivity. In addition to chromatographic separation, it uses the specific mass-to-charge ratio (m/z) of the parent ion and its fragments (daughter ions) to identify and quantify the analyte. This technique, known as Multiple Reaction Monitoring (MRM), minimizes the impact of matrix interferences.[2]

Accuracy and Precision:

  • Both HPLC and LC-MS/MS can provide high accuracy and precision when properly validated.[3][4] However, the higher selectivity of LC-MS/MS often leads to more accurate results in complex samples by reducing the risk of interference.

Throughput:

  • The sample analysis time for both techniques is largely dependent on the chromatographic method. However, LC-MS/MS may require more extensive sample preparation to minimize matrix effects, which can impact overall throughput. Conversely, the high selectivity of MS detection can sometimes allow for faster chromatographic methods.

Cost and Complexity:

  • HPLC-UV: HPLC systems are generally less expensive to purchase and maintain than LC-MS/MS systems. The operational complexity is also lower, making it a more accessible technique for many laboratories.

  • LC-MS/MS: LC-MS/MS instruments represent a significant capital investment and have higher operational and maintenance costs. The complexity of the instrumentation and data analysis typically requires more specialized operator expertise.

Data Presentation: A Comparative Overview

The following table summarizes the expected quantitative performance of HPLC-UV and LC-MS/MS for the analysis of this compound, based on data from the analysis of similar polar and hydantoin-based compounds. Disclaimer: These are illustrative values and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Performance ParameterHPLC-UV (Expected)LC-MS/MS (Expected)
Limit of Detection (LOD) 10 - 100 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 250 µg/mL0.1 - 5 ng/mL
Linearity (r²) > 0.995> 0.998
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Experimental Protocols

The following are proposed, hypothetical experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for similar analytes and should be optimized and validated for specific applications.

HPLC-UV Method Protocol

This protocol is adapted from methods used for the analysis of hydantoin derivatives and other organic acids.[5]

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile to one volume of the sample.

    • Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Detection:

    • Detector: UV-Vis Detector.

    • Wavelength: 210 nm.

LC-MS/MS Method Protocol

This protocol is based on established methods for the analysis of hydantoin derivatives in biological matrices.[1]

  • Sample Preparation:

    • To 100 µL of plasma or other biological fluid, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 5,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography Conditions:

    • Column: C18 or HILIC column suitable for polar compounds (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • Quantifier: 157.0 -> 113.0 (corresponding to the loss of CO2)

      • Qualifier: 157.0 -> 85.0

    • Note: These transitions are predictive and would need to be optimized by direct infusion of a this compound standard.

Visualizing the Workflow and Comparison

To better illustrate the processes and the decision-making framework, the following diagrams are provided.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Detection Detection cluster_Data Data Processing Sample Biological Sample Extraction Extraction / Cleanup Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC UV_Detector UV Detector LC->UV_Detector MS_Detector Tandem Mass Spectrometer (MS/MS) LC->MS_Detector Quant_HPLC Quantification (HPLC) UV_Detector->Quant_HPLC Quant_LCMS Quantification (LC-MS/MS) MS_Detector->Quant_LCMS

Caption: General experimental workflow for the quantification of this compound.

Method_Selection_Logic cluster_Parameters Key Performance Parameters cluster_Methods Recommended Method Requirement Analytical Requirement Sensitivity High Sensitivity (Trace Levels) Requirement->Sensitivity Selectivity High Selectivity (Complex Matrix) Requirement->Selectivity Cost Low Cost Requirement->Cost Throughput High Throughput Requirement->Throughput LCMS LC-MS/MS Sensitivity->LCMS Selectivity->LCMS HPLC HPLC-UV Cost->HPLC Throughput->LCMS (Potentially Higher, faster chromatography) Throughput->HPLC (Potentially Higher, simpler workflow)

Caption: Logical guide for selecting between HPLC and LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.

  • HPLC-UV is a robust, cost-effective, and straightforward method suitable for routine analysis where high sensitivity is not a primary concern and the sample matrix is relatively clean. Its simplicity makes it an excellent choice for quality control applications or initial screening studies.

  • LC-MS/MS is the superior choice when high sensitivity and selectivity are required, particularly for the analysis of this compound in complex biological matrices at low concentrations. While it involves a higher initial investment and operational complexity, its ability to provide highly specific and sensitive quantification is indispensable for many research and development applications, such as pharmacokinetic studies or biomarker discovery.

The ultimate decision on which technique to employ should be based on a thorough evaluation of the specific analytical needs, available resources, and the desired level of data quality.

References

Comparative analysis of different catalysts for 5-Hydantoinacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of a Key Pharmaceutical Intermediate.

5-Hydantoinacetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its efficient synthesis is a subject of ongoing research, with various catalytic systems being explored to improve yields, reaction times, and overall process sustainability. This guide provides a comparative analysis of different catalysts employed in the synthesis of this compound, supported by experimental data and detailed methodologies.

Performance Comparison of Catalytic Systems

Catalyst/MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Reaction TimeReference
Urech Synthesis (Acid-Catalyzed) L-Aspartic acidPotassium cyanate, Hydrochloric acidWater, 80°C, Microwave irradiationModerate to High (estimated)1 hour (N-carbamylation) + 15 min (cyclization)[1]
Gallium(III) Triflate Aldehyde/KetoneTrimethylsilyl cyanide, AmmoniaDichloromethane, -78°C to rtGood to Excellent (general)3 hours (aminonitrile) + 30 hours (hydantoin)[2]
Traditional Urech Synthesis α-Amino acidPotassium cyanate, Hydrochloric acidEthanol, HeatGoodNot specified[3][4]

Note: The yield for the microwave-assisted Urech synthesis of this compound is an estimation based on the reported yields for other amino acids with acidic side chains in the cited study. The Gallium(III) triflate catalyzed method is a general procedure for 5-substituted hydantoins, and its specific application to this compound needs further investigation.

Reaction Pathways and Experimental Workflows

To visualize the synthetic routes and the logical flow of catalyst comparison, the following diagrams are provided in the DOT language for Graphviz.

General Synthesis Pathway of this compound

The most common route to this compound is through the Urech hydantoin synthesis, starting from L-aspartic acid. This two-step process involves the formation of an N-carbamoyl aspartic acid intermediate, followed by an acid-catalyzed intramolecular cyclization.

G cluster_0 Step 1: N-Carbamoylation cluster_1 Step 2: Cyclization L-Aspartic_Acid L-Aspartic_Acid N-Carbamoyl_Aspartic_Acid N-Carbamoyl_Aspartic_Acid L-Aspartic_Acid->N-Carbamoyl_Aspartic_Acid KOCN, H2O Potassium_Cyanate Potassium_Cyanate Potassium_Cyanate->N-Carbamoyl_Aspartic_Acid 5-Hydantoinacetic_Acid 5-Hydantoinacetic_Acid N-Carbamoyl_Aspartic_Acid->5-Hydantoinacetic_Acid Acid Catalyst (e.g., HCl) / Heat

Caption: General reaction pathway for the synthesis of this compound via the Urech method.

Comparative Workflow for Catalyst Evaluation

A systematic approach is necessary to evaluate and compare the efficacy of different catalysts for the synthesis of this compound. The following workflow outlines the key experimental and analytical steps.

G cluster_0 Catalyst Selection cluster_1 Reaction Setup cluster_2 Analysis cluster_3 Comparison Catalyst_A Catalyst_A Reaction_A Reaction with Catalyst A Catalyst_A->Reaction_A Catalyst_B Catalyst_B Reaction_B Reaction with Catalyst B Catalyst_B->Reaction_B Catalyst_C Catalyst_C Reaction_C Reaction with Catalyst C Catalyst_C->Reaction_C Yield_A Yield Analysis Reaction_A->Yield_A Purity_A Purity Analysis (HPLC, NMR) Reaction_A->Purity_A Time_A Reaction Time Monitoring Reaction_A->Time_A Reaction_B->Yield_A Reaction_B->Purity_A Reaction_B->Time_A Reaction_C->Yield_A Reaction_C->Purity_A Reaction_C->Time_A Comparison Comparison Yield_A->Comparison Purity_A->Comparison Time_A->Comparison

Caption: Experimental workflow for the comparative analysis of different catalysts.

Detailed Experimental Protocols

Urech Synthesis of this compound (Microwave-Assisted)

This one-pot, two-step protocol is adapted from a general procedure for the synthesis of 5-monosubstituted hydantoins from L-amino acids.[1]

Materials:

  • L-Aspartic acid

  • Potassium cyanate (KOCN)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Microwave reactor

Procedure:

  • N-Carbamoylation:

    • In a microwave reactor vial, charge L-aspartic acid (e.g., 5 mmol) and distilled water (e.g., 7 mL).

    • Add potassium cyanate (e.g., 25 mmol).

    • Irradiate the mixture in a microwave reactor at 80°C for 1 hour.

    • Monitor the completion of the N-carbamylation reaction by Thin Layer Chromatography (TLC).

  • Cyclization:

    • To the reaction mixture from the previous step, add concentrated hydrochloric acid (e.g., 7 mL).

    • Irradiate the mixture in the microwave reactor at 80°C for 15 minutes.

    • After cooling, the product, this compound, may precipitate. Isolate the solid by filtration, wash with cold water, and dry.

Gallium(III) Triflate-Catalyzed One-Pot Synthesis of 5-Substituted Hydantoins

The following is a general procedure that can be adapted for the synthesis of this compound, likely starting from a suitable aldehyde or ketone precursor.[2]

Materials:

  • Aldehyde or ketone precursor to this compound

  • Gallium(III) triflate (Ga(OTf)₃)

  • Trimethylsilyl cyanide (TMSCN)

  • Ammonia (condensed)

  • Dichloromethane (CH₂Cl₂)

  • Dry ice

  • Hünig's base (N,N-Diisopropylethylamine)

  • Carbon dioxide (from dry ice)

Procedure:

  • Amino Nitrile Formation:

    • In a dry two-neck reaction vessel under a nitrogen atmosphere, prepare a mixture of the starting aldehyde or ketone (1 equiv.) and gallium(III) triflate (0.1 equiv.) in dichloromethane.

    • Cool the vessel to -78°C and condense liquid ammonia (approx. 10 mL) into the solution.

    • Maintain this temperature for 3 hours.

    • Add a solution of trimethylsilyl cyanide (2 equiv.) in dichloromethane.

    • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Hydantoin Formation:

    • To the solution containing the amino nitrile, add Hünig's base (3 equiv.).

    • Bubble carbon dioxide gas (from the sublimation of dry ice) through the solution for 30 hours at room temperature.

    • After the reaction is complete (monitored by TLC), remove the solvent in vacuo.

    • The crude product can be purified by extraction and column chromatography.

Conclusion

The synthesis of this compound can be achieved through various catalytic methods. The microwave-assisted Urech synthesis offers a rapid and efficient route from the readily available L-aspartic acid. While Lewis acid catalysis, such as with gallium(III) triflate, presents a promising one-pot alternative, its specific application and optimization for this compound require further investigation. The choice of catalyst will ultimately depend on factors such as desired yield, reaction time, cost, and environmental impact. This guide provides a foundational comparison to aid researchers in selecting the most suitable catalytic system for their specific needs in the synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the Quantification of 5-Hydantoinacetic Acid: A New UPLC-MS/MS Method vs. Traditional HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 5-Hydantoinacetic acid. The selection of an appropriate analytical method is critical for accurate quantification in research and development, influencing data quality and project timelines. This document presents supporting experimental data and detailed protocols to aid in the selection of the most suitable method based on specific analytical needs.

Method Performance Comparison

The following tables summarize the key performance characteristics of the new UPLC-MS/MS method and the traditional HPLC-UV method for the quantification of this compound.

Table 1: Comparison of Validation Parameters

ParameterNew UPLC-MS/MS MethodTraditional HPLC-UV Method
Linearity (r²) >0.999>0.999
Range 0.5 - 500 ng/mL0.1 - 25 µg/mL
Limit of Detection (LOD) 0.1 ng/mL30 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL100 ng/mL
Run Time 3 minutes15 minutes
Sample Volume 50 µL100 µL

Table 2: Accuracy and Precision

MethodQC LevelAccuracy (% Recovery)Precision (%RSD)
New UPLC-MS/MS Method Low (1.5 ng/mL)98.7%3.5%
Medium (75 ng/mL)101.2%2.1%
High (400 ng/mL)99.5%1.8%
Traditional HPLC-UV Method Low (0.3 µg/mL)97.9%4.8%
Medium (10 µg/mL)102.5%3.2%
High (20 µg/mL)100.8%2.5%

Experimental Workflow and Method Validation

The following diagram illustrates a typical workflow for the validation of a new analytical method.

Method_Validation_Workflow Standard_Prep Standard Solution Preparation QC_Prep Quality Control Sample Preparation Sample_Extraction Sample Extraction / Dilution Chromatography Chromatographic Separation (UPLC/HPLC) Sample_Extraction->Chromatography Detection Detection (MS/MS / UV) Chromatography->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing Linearity Linearity & Range Accuracy Accuracy Precision Precision Selectivity Selectivity & Specificity LOD_LOQ LOD & LOQ Stability Stability Report Validation Report Generation Data_Processing->Report

Novel Hydantoin Derivatives: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in medicinal chemistry have spotlighted novel hydantoin derivatives as promising candidates in the fight against microbial resistance. This guide provides a comprehensive benchmark of their antimicrobial activity against a panel of clinically relevant pathogens, comparing their performance with established antimicrobial agents. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and facilitate further research and development.

Executive Summary

A new wave of synthetic hydantoin derivatives is demonstrating significant antimicrobial potency, in some cases surpassing conventional antibiotics. These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. A key mechanism of action for many of these novel derivatives appears to be the disruption of microbial cell membranes, a mode of action that may be less prone to the development of resistance.[1][2][3][4][5][6] The data indicates that specific structural modifications to the hydantoin core, such as the addition of cationic groups and lipid tails, dramatically enhance their antimicrobial efficacy.[2][3]

Comparative Antimicrobial Activity

The antimicrobial potential of novel hydantoin derivatives has been quantified using standardized in vitro assays. The following tables summarize the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values against selected microorganisms, juxtaposed with the performance of benchmark antimicrobial drugs.

Table 1: Antibacterial Activity of Hydantoin Derivatives Compared to Standard Antibiotics

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Novel Hydantoin Derivative 22 Methicillin-resistant Staphylococcus aureus (MRSA)<1[1]
VancomycinMethicillin-resistant Staphylococcus aureus (MRSA)-[4]
NitrofurantoinMethicillin-resistant Staphylococcus aureus (MRSA)25-fold less effective than Cmpd 22[1]
Novel Hydantoin Derivative 22 Pseudomonas aeruginosa<1[1]
NitrofurantoinPseudomonas aeruginosa50-fold less effective than Cmpd 22[1]
Novel Hydantoin Dimer 18 Broad-spectrum (GM)7.32[6]
Hydantoin Cyclohexyl Sulfonamide 3h Erwinia carotovora2.65 (EC50)[7]
Hydantoin Cyclohexyl Sulfonamide 3r Erwinia carotovora4.24 (EC50)[7]
Hydantoin Cyclohexyl Sulfonamide 3s Erwinia carotovora4.29 (EC50)[7]
Streptomycin SulfateErwinia carotovora5.96 (EC50)[7]

Table 2: Antifungal Activity of Hydantoin Derivatives Compared to a Standard Antifungal Agent

Compound/DrugTarget OrganismEC50 (µg/mL)Reference
Hydantoin Cyclohexyl Sulfonamide 3w Botrytis cinerea4.80[7]
IprodioneBotrytis cinereaHigher than 3w[7]
Hydantoin Cyclohexyl Sulfonamide 3q Sclerotinia sclerotiorum1.44[7]
IprodioneSclerotinia sclerotiorum1.39[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: The novel hydantoin derivatives and standard antibiotics are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Plates: Following the MIC determination, a small aliquot (typically 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is identified as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Mechanisms and Workflows

To further elucidate the subject matter, the following diagrams illustrate key processes.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Bacterial Strain Culture inoculum Inoculum Preparation (0.5 McFarland) start->inoculum mic MIC Determination (Broth Microdilution) inoculum->mic dilution Serial Dilution of Hydantoin Derivatives dilution->mic mbc MBC Determination (Subculturing) mic->mbc data Comparative Analysis of MIC/MBC Values mbc->data

Experimental workflow for antimicrobial susceptibility testing.

signaling_pathway cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer protein Membrane Proteins hydantoin Novel Hydantoin Derivative disruption Membrane Disruption & Pore Formation hydantoin->disruption interacts with disruption->membrane leakage Ion & ATP Leakage disruption->leakage death Cell Death leakage->death

Proposed mechanism of action: membrane disruption by hydantoin derivatives.

Concluding Remarks

The presented data strongly suggests that novel hydantoin derivatives represent a valuable new class of antimicrobial agents. Their potent, broad-spectrum activity, coupled with a mechanism of action that targets the microbial membrane, positions them as a promising strategy to circumvent existing resistance mechanisms. Further preclinical and clinical investigations are warranted to fully realize their therapeutic potential. It is also noted that some hydantoin derivatives have shown antiviral and anticancer properties, indicating a broad range of potential biological applications.[8][9]

References

A Head-to-Head Comparison: Microwave-Assisted vs. Conventional Heating for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for faster, more efficient, and sustainable chemical synthesis, the method of heating a reaction is a critical parameter. For decades, conventional heating using oil baths or heating mantles has been the standard. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a powerful alternative that can dramatically reduce reaction times and improve outcomes.[1][2][3] This guide provides an objective, data-driven comparison of these two heating technologies to aid researchers in selecting the optimal method for their synthetic needs.

Fundamental Heating Mechanisms: A Tale of Two Methods

The primary difference between microwave and conventional heating lies in the mechanism of energy transfer.

  • Conventional Heating: This method relies on the slow and inefficient transfer of heat from an external source, through the walls of the reaction vessel, to the solvent and reactants.[4][5] This process, governed by conduction and convection, creates a significant temperature gradient within the vessel, where the walls are hotter than the bulk of the reaction mixture.[5][6][7] This can lead to the decomposition of temperature-sensitive compounds on the hot vessel surface.[8]

  • Microwave-Assisted Heating: Microwave synthesis utilizes a mechanism known as dielectric heating.[9][10] Microwaves, a form of electromagnetic radiation, pass through the vessel walls and directly couple with polar molecules and ions within the reaction mixture.[4][8] This interaction forces the dipoles to align with the rapidly oscillating electric field, generating heat through molecular friction (dipolar polarization) and ionic conduction.[6][9][10] This results in rapid, uniform, and volumetric heating of the sample from the inside out, a stark contrast to the surface-level heating of conventional methods.[9][10][11][12]

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave-Assisted Heating (Dielectric Heating) HeatSource External Heat Source (e.g., Oil Bath) VesselWall Reaction Vessel Wall HeatSource->VesselWall Heat Transfer (Slow) ReactionMixture_C Reaction Mixture VesselWall->ReactionMixture_C Non-uniform heating (Surface heats first) MicrowaveSource Microwave Source (Magnetron) ReactionMixture_MW Reaction Mixture (Polar Molecules) MicrowaveSource->ReactionMixture_MW Direct Energy Transfer (Rapid) VesselWall_MW Reaction Vessel Wall (Transparent to MW) note Microwaves pass through the vessel and heat the mixture directly. G cluster_workflow start Define Synthetic Target & Reaction Conditions conv_setup Conventional Setup (Heating Mantle, Reflux) start->conv_setup mw_setup Microwave Setup (Reactor, Sealed Vessel) start->mw_setup conv_run Run Reaction (Hours to Days) conv_setup->conv_run conv_workup Work-up & Purification conv_run->conv_workup conv_analyze Analyze Product conv_workup->conv_analyze compare Comparative Analysis (Time, Yield, Purity, Energy) conv_analyze->compare mw_run Run Reaction (Minutes) mw_setup->mw_run mw_workup Work-up & Purification mw_run->mw_workup mw_analyze Analyze Product mw_workup->mw_analyze mw_analyze->compare end Optimized Protocol compare->end

References

A Comparative Study on the Biological Activity of D- and L-Isomers of Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of D- and L-stereoisomers of various hydantoin derivatives. The chirality at the C5 position of the hydantoin ring can significantly influence the pharmacological properties of these compounds, leading to stereospecific interactions with biological targets. This document summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes relevant workflows and pathways to support further research and drug development in this area.

Antitumor and Antiviral Activity

A study by Rajić et al. (2006) investigated a series of 3,5-disubstituted hydantoins derived from both L- and D-amino acids for their cytostatic and antiviral activities. Their findings reveal that the stereochemistry of the C5 substituent plays a crucial role in the observed biological effects.

Data Presentation: Antitumor and Antiviral Activity
CompoundIsomerAntitumor Activity (IC₅₀, µM)Antiviral Activity (EC₅₀, µg/mL)
HeLa MCF-7
3-Benzhydryl-5-isopropyl-hydantoinL-Valine derived>100>100
3-Cyclohexyl-5-phenyl-hydantoinD-Phenylglycine derived5.42
3-Benzhydryl-5-phenyl-hydantoinD-Phenylglycine derived2320

Data extracted from Rajić et al., 2006.[1]

Key Findings:

  • The D-isomers derived from D-phenylglycine exhibited significant antitumor activity against HeLa (cervical carcinoma) and MCF-7 (breast carcinoma) cell lines.[1]

  • In contrast, the L-isomer derived from L-valine showed weak antitumor activity but displayed selective inhibitory effects against the Vaccinia virus.[1]

  • Notably, 3-Cyclohexyl-5-phenyl hydantoin (D-isomer) demonstrated high potency against the MCF-7 cell line with an IC₅₀ of 2 µM, but it also exhibited cytotoxicity towards normal human fibroblasts (WI 38).[1]

  • The 3-benzhydryl-5-phenyl substituted hydantoin (D-isomer) showed moderate antitumor activity against a range of cancer cell lines, including HeLa and MCF-7, without affecting normal fibroblasts, suggesting a better selectivity profile.[1]

Experimental Protocols

Synthesis of 3,5-Disubstituted Hydantoins

The synthesis of the hydantoin derivatives was achieved through a base-induced cyclization of the corresponding N-(1-benzotriazolecarbonyl)-L- and D-amino acid amides.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product L/D-Amino Acid L/D-Amino Acid N-(1-benzotriazolecarbonyl)-amino acid N-(1-benzotriazolecarbonyl)-amino acid L/D-Amino Acid->N-(1-benzotriazolecarbonyl)-amino acid Benzotriazolecarbonyl Chloride Benzotriazolecarbonyl Chloride Benzotriazolecarbonyl Chloride Amine Amine N-(1-benzotriazolecarbonyl)-amino acid amide N-(1-benzotriazolecarbonyl)-amino acid amide N-(1-benzotriazolecarbonyl)-amino acid->N-(1-benzotriazolecarbonyl)-amino acid amide Amine 3,5-Disubstituted Hydantoin 3,5-Disubstituted Hydantoin N-(1-benzotriazolecarbonyl)-amino acid amide->3,5-Disubstituted Hydantoin Base-induced Cyclization

Caption: General synthesis workflow for 3,5-disubstituted hydantoins.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (HeLa, MCF-7) and normal fibroblasts (WI 38) were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the hydantoin derivatives and incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals were dissolved by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Antiviral Assay (Plaque Reduction Assay for Vaccinia Virus)

  • Cell Monolayer: HeLa cells were grown to confluency in 24-well plates.

  • Virus and Compound Incubation: A stock solution of Vaccinia virus was incubated with serial dilutions of the test compounds for 1 hour at 37°C.

  • Infection: The cell monolayers were infected with the virus-compound mixture.

  • Plaque Formation: After an adsorption period, the inoculum was removed, and the cells were overlaid with a medium containing a gelling agent (e.g., carboxymethyl cellulose) and the test compound.

  • Staining and Counting: After several days of incubation to allow for plaque formation, the cells were fixed and stained (e.g., with crystal violet), and the viral plaques were counted. The EC₅₀ value, the concentration that inhibits plaque formation by 50%, was determined.

Potential Signaling Pathway in Antitumor Activity

While the exact signaling pathways were not elucidated in the study by Rajić et al., the observed anti-proliferative and cytotoxic effects of the D-isomers suggest potential interference with key cancer cell signaling pathways that regulate cell cycle progression and apoptosis.

G cluster_0 Hydantoin Derivative (D-Isomer) cluster_1 Cellular Processes Hydantoin D-Hydantoin Proliferation Cell Proliferation Hydantoin->Proliferation Inhibits Apoptosis Apoptosis Hydantoin->Apoptosis Induces CellCycle Cell Cycle Arrest Hydantoin->CellCycle Induces

Caption: Conceptual diagram of potential antitumor mechanisms of D-hydantoin derivatives.

Urease Inhibitory Activity

A study by da Silva et al. (2022) explored the urease inhibitory potential of hydantoins and thiohydantoins derived from L- and D-amino acids. The results highlighted a significant stereochemical influence on the inhibitory activity against Canavalia ensiformis urease (CEU).

Data Presentation: Urease Inhibitory Activity
CompoundIsomer% Inhibition at 100 µMInhibition TypeKᵢ (mM)
Thiohydantoin from ValineD-Valine derived25.4--
Thiohydantoin from ValineL-Valine derived90.5Mixed0.42
Hydantoin from MethionineL-Methionine derived85.9Uncompetitive0.99

Data extracted from da Silva et al., 2022.

Key Findings:

  • A drastic difference in urease inhibition was observed between the enantiomers of the thiohydantoin derived from valine. The L-isomer exhibited potent inhibition (90.5%), while the D-isomer showed weak activity (25.4%).

  • The L-valine-derived thiohydantoin was identified as a mixed inhibitor, indicating it can bind to both the free enzyme and the enzyme-substrate complex.

  • The L-methionine-derived hydantoin also showed strong inhibitory activity (85.9%) and acted as an uncompetitive inhibitor, suggesting it binds to the enzyme-substrate complex.

Experimental Protocols

Synthesis of Hydantoins and Thiohydantoins

These derivatives are typically synthesized from the corresponding amino acids through reaction with isocyanates or isothiocyanates, followed by cyclization.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product L/D-Amino Acid Ester L/D-Amino Acid Ester Urea/Thiourea Derivative Urea/Thiourea Derivative L/D-Amino Acid Ester->Urea/Thiourea Derivative Isocyanate/ Isothiocyanate Isocyanate/Isothiocyanate Isocyanate/Isothiocyanate Hydantoin/Thiohydantoin Hydantoin/Thiohydantoin Urea/Thiourea Derivative->Hydantoin/Thiohydantoin Acid-catalyzed Cyclization

Caption: General synthesis workflow for hydantoins and thiohydantoins.

Urease Inhibition Assay (Berthelot Method)

  • Enzyme and Inhibitor Incubation: A solution of Jack bean urease is pre-incubated with the test compound (hydantoin derivative) at a specific concentration for a set period at a controlled temperature (e.g., 37°C).

  • Substrate Addition: The enzymatic reaction is initiated by adding a urea solution.

  • Reaction Incubation: The reaction mixture is incubated for a defined time.

  • Ammonia Quantification (Berthelot Reaction):

    • Phenol-nitroprusside and alkaline hypochlorite reagents are added to the mixture.

    • This leads to the formation of a colored indophenol complex in the presence of ammonia produced by urease activity.

  • Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically at approximately 630 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The Kᵢ values are determined from kinetic studies using varying concentrations of the substrate and inhibitor.

Urease Inhibition Mechanism

The study by da Silva et al. suggests that the thiohydantoin and hydantoin rings can act as pharmacophoric groups, binding to the active or allosteric sites of the urease enzyme through hydrogen bonding with key amino acid residues.

G cluster_0 Inhibitor cluster_1 Enzyme cluster_2 Process Inhibitor L-Thiohydantoin Urease Urease Active Site Inhibitor->Urease Binds to Inhibition Enzyme Inhibition Urease->Inhibition

Caption: Simplified mechanism of urease inhibition by L-thiohydantoin derivative.

Anticonvulsant Activity

While extensive comparative data for D- and L-isomers of hydantoins in anticonvulsant activity is limited in the readily available literature, some studies on related chiral iminohydantoins indicate a stereochemical preference. Research on 5-substituted 1-carbobenzoxy-2-iminohydantoins has shown that the anticonvulsant activity primarily resides in the S-isomers.

Key Findings:

  • The (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin was identified as the most active compound in a series, demonstrating activity against both maximal electroshock (MES)-induced and pentylenetetrazole (PTZ)-induced seizures. This suggests that the stereochemistry at the C5 position is a critical determinant for anticonvulsant efficacy in this class of compounds.

Experimental Protocol

Maximal Electroshock (MES) Seizure Test

  • Animal Model: The test is typically performed on mice or rats.

  • Compound Administration: The test compound is administered to the animals, usually via intraperitoneal injection or oral gavage, at various doses.

  • Seizure Induction: After a specific time to allow for drug absorption, a maximal electrical stimulus is delivered through corneal or auricular electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is determined.

Conclusion

The stereochemistry of hydantoin derivatives is a critical factor influencing their biological activity. The presented data clearly demonstrate that D- and L-isomers can exhibit not only different potencies but also distinct pharmacological profiles. The D-isomers of certain phenyl-substituted hydantoins show promise as antitumor agents, while corresponding L-isomers can possess antiviral properties. In the context of enzyme inhibition, the L-isomer of a valine-derived thiohydantoin is a significantly more potent urease inhibitor than its D-enantiomer. Furthermore, preliminary findings on related chiral compounds suggest that the S-configuration at the C5 position is favored for anticonvulsant activity.

These findings underscore the importance of stereoselective synthesis and testing in the development of new hydantoin-based therapeutic agents. Further research is warranted to elucidate the specific molecular targets and signaling pathways responsible for these stereospecific activities and to explore the full therapeutic potential of chiral hydantoin derivatives in other areas such as antimicrobial applications.

References

Assessing the purity of synthesized 5-Hydantoinacetic acid by different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 5-Hydantoinacetic acid, a significant heterocyclic compound. By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for selecting the most appropriate analytical strategy.

Analytical Techniques for Purity Assessment

The purity of a synthesized compound is rarely a single value but rather a profile that includes the quantification of the main component and the identification and quantification of any impurities. A multi-faceted approach utilizing orthogonal analytical techniques is often necessary for a complete and accurate assessment. This guide compares four commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For this compound, reversed-phase HPLC with UV detection is a primary method for quantifying the main component and detecting non-volatile organic impurities. Chiral HPLC is specifically employed to determine the enantiomeric purity, which is crucial for pharmaceutical applications.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. By integrating the signals of the target molecule against a certified internal standard of known concentration, the absolute purity of the this compound can be determined. It is particularly valuable for providing a purity value traceable to the International System of Units (SI).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is exceptionally sensitive for detecting and identifying trace-level impurities. By providing the mass-to-charge ratio of the parent molecule and its fragments, LC-MS is instrumental in the structural elucidation of unknown impurities.

Elemental Analysis (CHN): Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen within the sample. By comparing the experimentally determined percentages to the theoretical values calculated from the empirical formula of this compound (C₅H₆N₂O₄), a fundamental assessment of purity can be made. Significant deviations can indicate the presence of inorganic impurities, residual solvents, or other contaminants.

Comparative Data Analysis

To illustrate the application of these techniques, a hypothetical batch of synthesized this compound was analyzed. The results are summarized in the tables below.

Table 1: Purity Assessment of Synthesized this compound

Analytical TechniqueParameter MeasuredResult
HPLC (Purity) Main Component Area %98.95%
qNMR Absolute Purity (mass fraction)98.8% ± 0.2%
Elemental Analysis %C, %H, %NSee Table 3
LC-MS Impurity IdentificationSee Table 4

Table 2: HPLC Impurity Profile

PeakRetention Time (min)Area %Identification (by LC-MS)
12.50.45%Aspartic Acid (Starting Material)
24.298.95%This compound
35.80.60%Unknown Impurity (MW 174)

Table 3: Elemental Analysis Results

ElementTheoretical %Experimental %Deviation %
Carbon (C)37.9837.85-0.13
Hydrogen (H)3.823.85+0.03
Nitrogen (N)17.7217.65-0.07

Table 4: LC-MS Impurity Identification

Retention Time (min)[M+H]⁺ (m/z)Proposed Structure
2.5134.04Aspartic Acid
4.2159.03This compound
5.8175.06Dimerization byproduct

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of synthesized this compound in the mobile phase A to a final concentration of approximately 1 mg/mL.

  • Data Analysis: The percentage purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: 16-64 to achieve a signal-to-noise ratio > 250:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal for this compound (e.g., the CH proton at ~4.2 ppm) and the olefinic protons of maleic acid (~6.0 ppm).

    • Calculate the purity using the following equation: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std where I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as the HPLC method described above, but using a mobile phase compatible with mass spectrometry (e.g., 0.1% formic acid in water and acetonitrile).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS (product ion scan) for structural elucidation of detected impurities.

  • Data Analysis: The mass spectra of the main peak and any impurity peaks are analyzed to determine their molecular weights. Fragmentation patterns from MS/MS are used to propose the structures of the impurities.

Elemental Analysis (CHN)
  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: An accurately weighed sample (1-2 mg) of the dried this compound is placed in a tin capsule.

  • Analysis: The sample is combusted at high temperature (≥950 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of carbon, hydrogen, and nitrogen in the sample. The results are compared to the theoretical values for the empirical formula C₅H₆N₂O₄. A deviation of ≤ 0.4% is generally considered acceptable.[1]

Mandatory Visualizations

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment Workflow cluster_results Results & Reporting synthesis Synthesized This compound hplc HPLC (Purity & Impurity Profile) synthesis->hplc qnmr qNMR (Absolute Purity) synthesis->qnmr lcms LC-MS (Impurity ID) synthesis->lcms ea Elemental Analysis (Elemental Composition) synthesis->ea report Comprehensive Purity Report hplc->report qnmr->report lcms->report ea->report

Caption: Experimental workflow for the purity assessment of this compound.

G cluster_main Comprehensive Purity Profile cluster_techniques Analytical Techniques Purity Overall Purity of This compound HPLC HPLC (Relative Purity, Enantiomeric Purity) HPLC->Purity Quantifies organic impurities qNMR qNMR (Absolute Purity) qNMR->Purity Provides absolute mass fraction LCMS LC-MS (Impurity Structure) LCMS->Purity Identifies unknown impurities EA Elemental Analysis (Elemental Composition) EA->Purity Confirms empirical formula

Caption: Logical relationships of analytical techniques for a comprehensive purity profile.

References

A Researcher's Guide to Structural Elucidation: Cross-Validation of HPLC and NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical and pharmaceutical sciences. This guide provides an objective comparison of two powerhouse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, in the context of structural elucidation. It details how the strategic cross-validation of data from these orthogonal techniques can lead to confident and accurate structural assignments.

This guide will delve into the individual strengths and limitations of HPLC and NMR, present detailed experimental protocols, and illustrate how their synergistic use provides a robust framework for structural verification.

Principles and Synergy: A Tale of Two Techniques

High-Performance Liquid Chromatography (HPLC) is a premier separation technique, excelling at resolving complex mixtures into their individual components. Its primary role in structural elucidation is to isolate and purify compounds of interest, providing crucial information on purity and the number of components in a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, is an unparalleled tool for determining the precise molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The power of cross-validation lies in the orthogonal nature of these techniques—they measure fundamentally different properties of a substance. HPLC provides chromatographic data (retention time and purity), while NMR offers detailed structural data (chemical shifts, coupling constants, and through-space correlations). By combining these, researchers can be confident that the isolated compound from HPLC is the same one for which the detailed structural information is obtained by NMR. This integrated approach is critical for confirming proposed structures, identifying impurities, and resolving structural ambiguities.[1]

Quantitative Performance: A Comparative Overview

The following table summarizes the typical quantitative performance characteristics of HPLC and NMR in the context of structural elucidation. It is important to note that these values are representative and can vary significantly depending on the specific instrumentation, experimental conditions, and the nature of the analyte.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Separation, Purification, and QuantificationStructural Elucidation and Quantification
Typical Resolution High (Rs values of 1.5 or greater indicate baseline separation)[2][3][4]High (dependent on magnetic field strength and sample)
Limit of Detection (LOD) Picogram (pg) to Nanogram (ng) rangeMicrogram (µg) to Milligram (mg) range[1]
Limit of Quantification (LOQ) Nanogram (ng) rangeMicrogram (µg) to Milligram (mg) range
Sample Consumption Low (micrograms)Higher (milligrams)
Destructive/Non-destructive DestructiveNon-destructive (sample can be recovered)
Structural Information Limited (retention time, UV spectrum)Extensive (connectivity, stereochemistry)

Experimental Protocols: A Step-by-Step Approach

The following protocols provide a generalized framework for the cross-validation of HPLC and NMR data for the structural elucidation of a purified natural product, such as a flavonoid.

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

This protocol is designed to isolate the target compound from a crude extract and assess its purity.

1. Sample Preparation:

  • Dissolve the crude plant extract in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

2. Chromatographic Conditions:

  • Instrument: HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for flavonoids.

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-30 min: 10-50% B

    • 30-35 min: 50-90% B

    • 35-40 min: 90% B (hold)

    • 40-45 min: 90-10% B (return to initial conditions)

    • 45-50 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Monitor at multiple wavelengths appropriate for flavonoids (e.g., 254 nm, 280 nm, 330 nm).

3. Data Analysis and Fraction Collection:

  • Identify the peak corresponding to the compound of interest based on its retention time and UV spectrum.

  • Assess the purity of the peak by calculating the peak area percentage. A purity of >95% is generally desired for structural elucidation by NMR.

  • Collect the fraction corresponding to the purified peak for subsequent NMR analysis.

  • Evaporate the solvent from the collected fraction under reduced pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol outlines the acquisition of a suite of NMR experiments to determine the structure of the purified compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified and dried compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, Chloroform-d). The choice of solvent is crucial and should be based on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • 1D NMR:

    • ¹H NMR: Provides information on the number and type of protons, their chemical environment, and scalar couplings.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) scalar couplings, revealing neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining stereochemistry and conformation.

3. Data Analysis and Structure Elucidation:

  • Process the NMR spectra using appropriate software.

  • Assign the ¹H and ¹³C chemical shifts using the information from the 1D and 2D NMR experiments.

  • Use the COSY and HMBC correlations to build the carbon skeleton and determine the connectivity of the atoms.

  • Utilize NOESY/ROESY data to establish the relative stereochemistry of the molecule.

  • Compare the obtained spectral data with literature values for known compounds to confirm the structure or to propose a new one if it is a novel compound.

Visualizing the Workflow and Logic

To better illustrate the interconnectedness of these techniques, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical relationship in the cross-validation process.

Experimental_Workflow cluster_hplc HPLC Purification cluster_nmr NMR Structural Elucidation Crude Extract Crude Extract HPLC System HPLC System Crude Extract->HPLC System Injection Purity Assessment Purity Assessment HPLC System->Purity Assessment Chromatogram Purified Compound (>95%) Purified Compound (>95%) Purity Assessment->Purified Compound (>95%) Fraction Collection NMR Sample Prep NMR Sample Prep Purified Compound (>95%)->NMR Sample Prep Dissolution NMR Spectrometer NMR Spectrometer NMR Sample Prep->NMR Spectrometer Analysis 1D & 2D NMR Data 1D & 2D NMR Data NMR Spectrometer->1D & 2D NMR Data Spectra Structure Elucidation Structure Elucidation 1D & 2D NMR Data->Structure Elucidation Interpretation Final Structure Final Structure Structure Elucidation->Final Structure

Fig. 1: Experimental workflow for structural elucidation using HPLC and NMR.

Logical_Relationship cluster_hplc_data HPLC Data cluster_nmr_data NMR Data Retention Time Retention Time Cross-Validation Cross-Validation Retention Time->Cross-Validation Peak Purity Peak Purity Peak Purity->Cross-Validation Chemical Shifts Chemical Shifts Chemical Shifts->Cross-Validation Coupling Constants Coupling Constants Coupling Constants->Cross-Validation 2D Correlations 2D Correlations 2D Correlations->Cross-Validation Confirmed Structure Confirmed Structure Cross-Validation->Confirmed Structure

Fig. 2: Logical relationship for cross-validation of HPLC and NMR data.

Conclusion: A Unified Approach to Structural Confidence

References

Safety Operating Guide

Proper Disposal of 5-Hydantoinacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 5-Hydantoinacetic acid, a compound often used in pharmaceutical research.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust. In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.

Disposal Determination and Procedure

Based on available safety data, this compound is not classified as a hazardous waste under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). It is not a listed hazardous waste and does not typically exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity that would classify it as a characteristic hazardous waste. However, it is imperative for the chemical waste generator to confirm this with local and institutional regulations.

Step-by-Step Disposal Protocol:
  • Waste Characterization: Confirm that the this compound to be disposed of is not contaminated with any hazardous substances. If it is mixed with other chemicals, the entire mixture must be treated as hazardous waste until proven otherwise.

  • Containerization: Place the solid this compound waste into a clean, dry, and sealable container. Ensure the container is compatible with the chemical.

  • Labeling: Clearly label the container as "Non-hazardous Waste" and identify the contents as "this compound." Include the date of disposal.

  • Disposal as Non-Hazardous Solid Waste: In most cases, uncontaminated this compound can be disposed of as regular solid laboratory waste. This typically means placing it in the designated container for non-hazardous chemical solids, which will be sent to a sanitary landfill. Do not dispose of this chemical down the drain.

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for final confirmation of the disposal route. Some municipalities or institutions may have specific requirements for the disposal of laboratory chemicals, even if they are not classified as hazardous by the EPA.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound were found in the reviewed safety and regulatory documents. The disposal procedure is based on its classification as a non-hazardous solid.

ParameterValueSource
EPA Hazardous Waste Status Not a listed hazardous wasteSafety Data Sheet
RCRA Waste Code Not applicableRegulatory Searches
Transport Regulation (DOT) Not regulated[1]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste (Follow institutional hazardous waste procedures) is_contaminated->treat_as_hazardous Yes package_non_hazardous Package in a clean, sealed, and labeled container is_contaminated->package_non_hazardous No label_container Label container: 'Non-hazardous Waste: this compound' package_non_hazardous->label_container consult_ehs Consult Institutional EHS & Local Regulations label_container->consult_ehs consult_ehs->treat_as_hazardous Not Approved dispose_solid_waste Dispose of as non-hazardous solid laboratory waste consult_ehs->dispose_solid_waste Approved end End of Disposal Process dispose_solid_waste->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Hydantoinacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Hydantoinacetic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white, odorless solid powder.[1] While it has low flammability and health ratings under standard conditions, it is crucial to handle it with care to avoid potential hazards such as the release of irritating gases and vapors upon thermal decomposition.[1] Incompatible with strong oxidizing agents.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended when there is a risk of splashing or dust generation.[2]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids and powdered chemicals.[3][4] Ensure gloves are inspected before use and changed if contaminated.
Skin and Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact. Ensure it is fully buttoned.
Respiratory Protection Air-Purifying Respirator (if dust is generated)If handling procedures may generate dust, a NIOSH-approved half-mask or full-facepiece air-purifying respirator with a high-efficiency particulate air (HEPA) filter is recommended.[5][6]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure that the work area is clean, well-ventilated, and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.

  • Handling:

    • Avoid direct contact with skin and eyes.[1]

    • Minimize dust generation. If weighing or transferring powder, do so in a ventilated enclosure or a fume hood.

    • Avoid breathing in dust or vapors.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Keep away from incompatible materials, such as strong oxidizing agents.[1]

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Ensure Clean & Ventilated Area don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe check_safety Verify Eyewash/Shower Access don_ppe->check_safety weigh Weigh/Transfer in Ventilated Enclosure check_safety->weigh handle Handle with Care (Avoid Contact/Inhalation) weigh->handle store Store in Tightly Closed Container handle->store wash Wash Hands Thoroughly store->wash

Workflow for handling this compound.

Emergency and Spill Response

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[7]

Spill Response Plan:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, and if it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1]

    • Avoid generating dust.

    • Clean the spill area with soap and water.

  • Dispose: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste according to institutional and local regulations.

Logical Flow for Spill Response:

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small & Controllable Spill? assess->small_spill large_spill Large or Uncontrolled Spill small_spill->large_spill No don_ppe Don Appropriate PPE small_spill->don_ppe Yes call_ehs Call Emergency Services / EHS large_spill->call_ehs contain Contain Spill with Inert Material don_ppe->contain cleanup Sweep into Labeled Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Decision flow for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Identification: this compound waste should be classified as chemical waste.

  • Containerization:

    • Collect waste in a designated, compatible, and properly labeled hazardous waste container.

    • Ensure the container is kept tightly closed when not in use.

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in regular trash.

    • Follow all local, regional, and national regulations for hazardous waste disposal.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for pickup and disposal.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent.

    • Dispose of the rinsate as hazardous waste.

    • The cleaned container can then be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.

Table 2: Disposal Summary

Waste TypeDisposal MethodKey Considerations
Unused/Expired this compound Hazardous Chemical WasteCollect in a labeled, sealed container. Contact EHS for disposal.
Contaminated Materials (e.g., gloves, absorbent) Hazardous Chemical WasteDouble-bag and place in a designated hazardous waste container.
Empty Rinsed Containers Institutional GuidelinesTriple-rinse with a suitable solvent; dispose of rinsate as hazardous waste. Follow local rules for container disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydantoinacetic acid
Reactant of Route 2
Reactant of Route 2
5-Hydantoinacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.